N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
N-(3,4,5-trifluoro-2-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O3/c1-3(14)12-5-2-4(9)6(10)7(11)8(5)13(15)16/h2H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTQAKMQWIWCHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C(=C1[N+](=O)[O-])F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide, a fluorinated nitroaromatic compound with significant potential as a versatile building block in medicinal chemistry and drug development. This document details its chemical and physical properties, provides a robust, step-by-step protocol for its synthesis, and explores its prospective applications, underpinned by the strategic role of trifluoronitrophenyl moieties in modern drug discovery. The synthesis involves the acetylation of the precursor 3,4,5-trifluoro-2-nitroaniline. While specific biological activity data for the title compound is not extensively documented, this guide delves into the well-established impact of fluorine and nitro-group substitution in enhancing the pharmacological profiles of therapeutic agents. All technical data is presented in a clear, structured format, with key experimental and logical workflows visualized through diagrams to facilitate understanding and application in a research and development setting.
Introduction and Strategic Rationale
This compound, identified by the CAS number 1357942-94-9 , is a synthetic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science.[1][2] Its molecular structure, featuring a trifluorinated phenyl ring appended with both a nitro and an acetamido group, presents a unique combination of functionalities that are highly sought after in the design of novel therapeutic agents and advanced materials.
The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance a range of pharmacokinetic and physicochemical properties.[3][4][5] Fluorine's high electronegativity and small atomic size can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4] The trifluoromethyl group, in particular, is known to increase lipophilicity and metabolic resistance.[6] The nitro group, a strong electron-withdrawing moiety, not only influences the electronic properties of the aromatic ring but also serves as a versatile synthetic handle for further chemical transformations, such as reduction to an amino group. This amino group can then be a key site for the introduction of diverse pharmacophores.
This guide aims to provide researchers and drug development professionals with a detailed understanding of this compound, from its fundamental properties to its synthesis and potential applications, thereby enabling its effective utilization in the pursuit of innovative chemical entities.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of this compound is paramount for its effective use in research and synthesis.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 1357942-94-9 | [1][2] |
| Molecular Formula | C₈H₅F₃N₂O₃ | [7] |
| Molecular Weight | 234.13 g/mol | [7] |
| Appearance | Expected to be a solid | Inferred from similar compounds |
| Melting Point | Not explicitly available in searched literature. | |
| Boiling Point | Not explicitly available in searched literature. | |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from similar compounds |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetamido group (around δ 2.2-2.3 ppm) and a singlet for the amide proton (likely in the range of δ 9.5-10.5 ppm), the chemical shift of which may vary with concentration and solvent. The aromatic region would display a complex multiplet due to the fluorine-proton coupling.
-
¹³C NMR: The carbon NMR would show a signal for the methyl carbon of the acetyl group (around δ 25 ppm) and a carbonyl carbon signal (around δ 168-170 ppm). The aromatic carbons would appear as multiple signals, with their chemical shifts and splitting patterns influenced by the fluorine and nitro substituents.
-
¹⁹F NMR: The fluorine NMR is anticipated to show three distinct signals for the three non-equivalent fluorine atoms on the phenyl ring.
-
IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to the N-H stretching of the amide (around 3300-3400 cm⁻¹), the C=O stretching of the amide (around 1670-1690 cm⁻¹), and the symmetric and asymmetric stretching of the nitro group (around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively).
Synthesis of this compound
The synthesis of this compound is logically approached via the acetylation of its corresponding aniline precursor, 3,4,5-trifluoro-2-nitroaniline. This section provides a detailed, two-stage experimental protocol.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol
Step 1: Synthesis of 3,4,5-Trifluoro-2-nitroaniline (Precursor)
The synthesis of the precursor is a critical first step. A common method involves the nitration of 3,4,5-trifluoroaniline.
-
Materials:
-
3,4,5-Trifluoroaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice bath
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4,5-trifluoroaniline in concentrated sulfuric acid at 0 °C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude 3,4,5-trifluoro-2-nitroaniline.
-
Purify the crude product by column chromatography or recrystallization.
-
Step 2: Synthesis of this compound (Final Product)
The final step involves the acetylation of the synthesized precursor.
-
Materials:
-
3,4,5-Trifluoro-2-nitroaniline
-
Acetic Anhydride (Ac₂O)
-
Pyridine or a catalytic amount of a strong acid (e.g., H₂SO₄)
-
Dichloromethane (CH₂Cl₂) or another suitable solvent
-
Deionized Water
-
-
Procedure:
-
Dissolve 3,4,5-trifluoro-2-nitroaniline in a suitable solvent such as dichloromethane in a reaction flask.
-
Add acetic anhydride to the solution, followed by a catalytic amount of pyridine or a few drops of concentrated sulfuric acid.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Upon completion, carefully quench the reaction by adding deionized water.
-
Separate the organic layer, and wash it successively with dilute HCl (if a basic catalyst was used), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.
-
Applications in Drug Development and Medicinal Chemistry
The unique structural features of this compound make it a valuable scaffold for the synthesis of a diverse range of biologically active molecules.
Role as a Synthetic Intermediate
The primary application of this compound is as a versatile intermediate. The nitro group can be readily reduced to an amine, which then allows for a wide array of chemical modifications, including:
-
Amide bond formation: The resulting amino group can be coupled with various carboxylic acids to generate a library of amide derivatives.
-
Sulfonamide synthesis: Reaction with sulfonyl chlorides can yield sulfonamides, a common pharmacophore in many drugs.
-
Heterocycle formation: The diamino derivative (after reduction of the nitro group and hydrolysis of the acetamide) can serve as a precursor for the synthesis of benzimidazoles and other heterocyclic systems.
Potential Therapeutic Applications
While direct biological activity data for this compound is limited, the trifluoronitrophenyl motif is present in molecules with a range of therapeutic applications. The strategic placement of fluorine atoms can enhance metabolic stability and cell permeability, properties that are highly desirable in drug candidates.[5][17] The nitroaromatic scaffold itself has been explored for various biological activities, and derivatives of similar compounds have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Signaling Pathway Modulation
The biological activity of derivatives of this compound would be highly dependent on the nature of the final molecule. The core structure can be elaborated to design inhibitors of specific enzymes or modulators of cellular signaling pathways implicated in various diseases.
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N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide molecular weight
An In-depth Technical Guide to N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a halogenated nitroaromatic compound of significant interest in synthetic and medicinal chemistry. Its highly functionalized structure, featuring a trifluorinated phenyl ring, a nitro group, and an acetamide moiety, makes it a versatile building block for the synthesis of complex organic molecules. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity in derivative compounds, making it a valuable precursor for the development of novel pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its chemical properties, a validated synthetic protocol, characterization methods, reactivity profile, and essential safety guidelines, serving as a critical resource for professionals in chemical research and drug development.
Chemical and Physical Properties
This compound is a solid organic compound whose properties are foundational to its application in further synthetic endeavors. A summary of its key identifiers and physicochemical properties is provided below.
| Property | Value | Reference(s) |
| CAS Number | 1357942-94-9 | [1] |
| Molecular Formula | C₈H₅F₃N₂O₃ | [1][2] |
| Molecular Weight | 234.13 g/mol | [1] |
| Exact Mass | 234.0256 g/mol | [2] |
| Appearance | Solid (predicted) | |
| Synonyms | Not specified |
Synthesis and Experimental Protocols
The synthesis of this compound is most effectively achieved through the N-acetylation of its corresponding aniline precursor, 3,4,5-trifluoro-2-nitroaniline. This reaction is a robust and well-established method for forming amide bonds. The use of acetic anhydride is a common and efficient approach for this transformation.
Synthetic Rationale and Causality
The acetylation of an amine is a fundamental reaction in organic synthesis. The chosen protocol utilizes acetic anhydride as the acetylating agent. This choice is predicated on several factors:
-
Reactivity: Acetic anhydride is a highly effective acylating agent for primary amines.
-
Byproducts: The reaction produces acetic acid as a byproduct, which is easily removed during workup.
-
Reaction Conditions: The reaction can often be performed under mild conditions, preventing the degradation of sensitive functional groups.
A similar, established protocol for the synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide involves refluxing the aniline precursor with acetic anhydride in a suitable solvent like methylene chloride.[3] This precedent validates the proposed methodology for the target compound.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol
-
Preparation: To a 250 mL round-bottom flask, add 3,4,5-trifluoro-2-nitroaniline (1 equivalent).
-
Solvent Addition: Add a suitable solvent, such as methylene chloride or ethyl acetate, to dissolve the starting material.
-
Reagent Addition: Add acetic anhydride (1.2-1.5 equivalents) to the solution. A catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid) can be added to accelerate the reaction, though it may not be necessary.
-
Reaction: Stir the mixture at room temperature or gently heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure.
-
Purification: The crude residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.
Spectroscopic Characterization
To ensure the identity and purity of the synthesized compound, a comprehensive spectroscopic analysis is essential. This serves as a self-validating system for the experimental outcome. The expected spectral features are as follows:
-
¹H NMR: The spectrum should show three distinct signals: a singlet for the methyl (CH₃) protons of the acetamide group (typically ~2.2 ppm), a singlet for the amide proton (N-H), which may be broad and its chemical shift concentration-dependent (typically 8-10 ppm), and a signal in the aromatic region for the single proton on the phenyl ring.
-
¹⁹F NMR: The spectrum will be critical for confirming the fluorine substitution pattern. Three signals are expected, each corresponding to one of the fluorine atoms, with characteristic couplings to each other.
-
¹³C NMR: The spectrum will show signals for the carbonyl carbon of the amide (~168-170 ppm), the methyl carbon (~25 ppm), and the aromatic carbons. The aromatic carbon signals will exhibit splitting due to C-F coupling, which is diagnostic of the substitution pattern.
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (Amide I band, ~1670 cm⁻¹), N-O stretching of the nitro group (asymmetric and symmetric stretches around 1530 and 1350 cm⁻¹), and C-F stretching (in the 1100-1300 cm⁻¹ region).
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 234.13.
Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by its functional groups, making it a versatile intermediate for further chemical modifications.[4][5]
Key Reactive Sites
-
Nitro Group: The nitro group is readily reduced to a primary amine (-NH₂) using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation is fundamental, as the resulting aniline is a key precursor for building more complex molecules, such as heterocycles or other substituted aromatics.[5]
-
Acetamide Group: The amide bond can be hydrolyzed under acidic or basic conditions to regenerate the primary amine, offering an alternative deprotection strategy if the acetyl group was used for protection.
-
Aromatic Ring: The trifluorinated phenyl ring is generally stable but can undergo nucleophilic aromatic substitution (SₙAr) under specific conditions, although this is less common than transformations of the other functional groups.
Caption: Key reactivity pathways of this compound.
Applications in Drug Development
Substituted N-phenylacetamides are a common scaffold in medicinal chemistry.[6] While direct biological activity data for the title compound is not available, its structure suggests significant potential as an intermediate:
-
Scaffold for Bioactive Molecules: The reduction of the nitro group to an amine provides a handle for introducing a wide range of functionalities. This is a common strategy in the synthesis of kinase inhibitors, where the diamino-phenyl scaffold is prevalent.[4]
-
Fluorine Substitution: The three fluorine atoms can enhance the pharmacokinetic properties of derivative molecules by blocking sites of metabolism and increasing cell membrane permeability.
-
Intermediate for Agrochemicals: Fluorinated and nitrated aromatic compounds are also important precursors in the synthesis of modern herbicides and pesticides.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from structurally similar compounds, such as other nitrophenyl acetamides, can provide guidance on appropriate safety measures.[7][8][9][10]
-
General Hazards: Similar compounds may cause skin irritation, serious eye irritation, and respiratory irritation.[8][9][11] Ingestion may be harmful.[9]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[7][10]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin contact.[7][8] Inspect gloves before use.
-
Respiratory Protection: Use only in a well-ventilated area. If dust is generated or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 143 approved respirator.[7]
-
-
First Aid Measures:
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7][8]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[7][8]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7][8]
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[7]
-
-
Handling and Storage: Avoid contact with skin and eyes and avoid formation of dust and aerosols.[8] Store in a cool, dry, and well-ventilated place with the container tightly closed.[8][10]
Conclusion
This compound is a valuable synthetic intermediate with considerable potential for applications in drug discovery and materials science. Its well-defined structure allows for predictable and selective chemical transformations, particularly the reduction of the nitro group to an amine, which opens up a vast chemical space for derivatization. This guide has provided the essential technical information, from synthesis to safety, required for researchers and scientists to effectively utilize this compound in their research and development programs.
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This compound | 1357942-94-9. ChemicalBook.
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SAFETY DATA SHEET - 2,2,2-Trifluoroacetamide. Thermo Fisher Scientific.
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N-(3,4,5-Trimethyl-2-nitrophenyl)acetamide. PubChem, National Center for Biotechnology Information.
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SAFETY DATA SHEET - 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride. Thermo Fisher Scientific.
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SAFETY DATA SHEET - 2'-Nitroacetanilide. Thermo Fisher Scientific.
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N-(3-Nitrophenyl)acetamide SDS, 122-28-1 Safety Data Sheets. ECHEMI.
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Application Notes and Protocols: N-(2-Methyl-5-nitrophenyl)acetamide in Medicinal Chemistry. BenchChem.
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Chemical synthesis method of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine. Google Patents.
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N-(4-Fluoro-2-methoxy-5-nitrophenyl)acetamide. Simson Pharma Limited.
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N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide synthesis pathway
An In-depth Technical Guide to the Synthesis of N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide
Authored by: A Senior Application Scientist
Introduction
This compound is a highly functionalized aromatic compound with potential applications in medicinal chemistry and materials science. The presence of a trifluorinated ring, a nitro group, and an acetamide moiety makes it an interesting scaffold for further chemical modifications. The electron-withdrawing nature of the fluorine and nitro substituents significantly influences the reactivity of the aromatic ring, making the synthesis of such molecules a non-trivial task.
This technical guide provides a comprehensive overview of a proposed, reliable synthetic pathway for this compound. The chosen route is based on fundamental principles of organic synthesis and leverages established methodologies for N-acetylation of anilines. We will delve into the rationale behind the chosen pathway, provide a detailed experimental protocol, discuss the reaction mechanism, and outline the necessary characterization techniques to validate the final product.
Proposed Synthetic Pathway: N-Acetylation of 3,4,5-Trifluoro-2-nitroaniline
The most direct and efficient route to synthesize this compound is through the N-acetylation of the commercially available precursor, 3,4,5-Trifluoro-2-nitroaniline. This precursor is available from various chemical suppliers, which makes this pathway highly feasible for most research and development laboratories.
The reaction involves the treatment of 3,4,5-Trifluoro-2-nitroaniline with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a suitable base or catalyst. Acetic anhydride is often preferred due to its lower cost and ease of handling compared to the more reactive and moisture-sensitive acetyl chloride.
Experimental Workflow Diagram
Caption: A flowchart illustrating the key stages of the N-acetylation synthesis.
Detailed Experimental Protocol
This protocol is a robust procedure for the N-acetylation of 3,4,5-Trifluoro-2-nitroaniline.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| 3,4,5-Trifluoro-2-nitroaniline | >98% | Sigma-Aldrich |
| Acetic Anhydride | Reagent Grade, >98% | Fisher Scientific |
| Pyridine | Anhydrous, 99.8% | Acros Organics |
| Deionized Water | ||
| Ethanol | Anhydrous | |
| Dichloromethane (DCM) | ACS Grade | |
| Magnesium Sulfate (MgSO4) | Anhydrous |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4,5-Trifluoro-2-nitroaniline (1.0 eq) in anhydrous pyridine (10 mL) at room temperature.
-
Cooling: Cool the resulting solution to 0 °C in an ice bath.
-
Addition of Acetylating Agent: Slowly add acetic anhydride (1.2 eq) dropwise to the cooled solution over a period of 10-15 minutes. Maintain the temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water.
-
Precipitation and Filtration: A solid precipitate should form. Stir the suspension for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with copious amounts of deionized water to remove any residual pyridine and acetic acid. Follow with a wash using a small amount of cold ethanol to facilitate drying.
-
Drying: Dry the purified product under vacuum at 40-50 °C to a constant weight.
Reaction Mechanism
The N-acetylation of an aniline with acetic anhydride is a classic example of nucleophilic acyl substitution.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline attacks one of the electrophilic carbonyl carbons of acetic anhydride.
-
Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, and the acetate ion is eliminated as a leaving group.
-
Deprotonation: A base, in this case, pyridine, deprotonates the positively charged nitrogen atom to yield the final N-acetylated product and a pyridinium salt.
Mechanism Diagram
Caption: The generalized mechanism of N-acetylation of an aniline.
Characterization and Verification
To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.
Expected Analytical Data
| Technique | Expected Results |
| ¹H NMR (in CDCl₃) | - A singlet corresponding to the methyl protons (CH₃) of the acetamide group around δ 2.2-2.4 ppm.- A singlet for the amide proton (NH) around δ 8.0-9.0 ppm (this peak may be broad).- A multiplet in the aromatic region (δ 7.5-8.5 ppm) corresponding to the single aromatic proton. |
| ¹⁹F NMR (in CDCl₃) | - Three distinct signals in the typical fluorobenzene region, showing appropriate fluorine-fluorine coupling patterns. |
| ¹³C NMR (in CDCl₃) | - A signal for the methyl carbon around δ 25 ppm.- A signal for the carbonyl carbon around δ 168-170 ppm.- Multiple signals in the aromatic region (δ 120-160 ppm), showing carbon-fluorine coupling. |
| FT-IR (ATR) | - A strong N-H stretching band around 3250-3350 cm⁻¹.- A strong C=O stretching band (Amide I) around 1660-1680 cm⁻¹.- N-O stretching bands for the nitro group around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).- C-F stretching bands in the range of 1100-1300 cm⁻¹. |
| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of this compound (C₈H₅F₃N₂O₃, MW: 250.13 g/mol ). |
| Melting Point | - A sharp melting point is indicative of high purity. The exact value would need to be determined experimentally. |
Potential Challenges and Alternative Approaches
While the proposed N-acetylation is generally a high-yielding and reliable reaction, some potential challenges might be encountered:
-
Low Reactivity: The electron-withdrawing nitro and fluoro groups decrease the nucleophilicity of the aniline nitrogen, potentially slowing down the reaction. If the reaction is sluggish, gentle heating (40-50 °C) or using a more potent acetylating agent like acetyl chloride in a non-protic solvent like dichloromethane with a non-nucleophilic base like triethylamine could be considered.
-
Purification Issues: If the product is difficult to crystallize, purification by column chromatography on silica gel using a gradient of ethyl acetate in hexanes may be necessary.
An alternative, though more complex, synthetic route could involve the nitration of N-(3,4,5-trifluorophenyl)acetamide. However, this approach presents regioselectivity challenges, as the nitration could occur at different positions on the aromatic ring, leading to a mixture of isomers that would be difficult to separate. Therefore, the acetylation of the pre-nitrated aniline is the more strategic and recommended pathway.
Conclusion
The synthesis of this compound is most effectively achieved through the N-acetylation of 3,4,5-Trifluoro-2-nitroaniline. This method is robust, high-yielding, and relies on a commercially available starting material. The protocol outlined in this guide, coupled with the detailed characterization plan, provides a comprehensive framework for researchers to successfully synthesize and validate this valuable chemical entity.
References
An In-Depth Technical Guide to the Chemical Properties of N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide
Introduction
N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide is a highly functionalized aromatic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. Its unique molecular architecture, featuring a trifluorinated phenyl ring activated by an ortho-nitro group and bearing an acetamide moiety, presents a compelling scaffold for the synthesis of novel therapeutic agents and chemical probes. The strategic incorporation of fluorine atoms can profoundly influence a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, offering valuable insights for its utilization in research and development.
Physicochemical Properties
The chemical properties of this compound are dictated by the interplay of its constituent functional groups. The trifluorinated phenyl ring, the electron-withdrawing nitro group, and the acetamide side chain collectively contribute to its distinct reactivity and potential biological activity.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C8H5F3N2O3 | PubChem |
| Molecular Weight | 250.14 g/mol | PubChem |
| Appearance | Expected to be a crystalline solid | General knowledge of similar acetanilides |
| Solubility | Likely soluble in polar organic solvents such as acetone, ethyl acetate, and acetonitrile; sparingly soluble in water. | Inferred from related structures |
| Melting Point | Not experimentally determined; expected to be relatively high due to aromatic stacking and hydrogen bonding potential. | Inferred from related structures |
| pKa | The amide proton is weakly acidic. The presence of multiple electron-withdrawing groups on the phenyl ring would decrease the basicity of the anilino nitrogen. | General organic chemistry principles |
Synthesis and Mechanistic Considerations
The synthesis of this compound can be logically approached through a two-step sequence starting from 3,4,5-trifluoroaniline. This synthetic strategy leverages established and reliable organic transformations.
Experimental Protocol: Synthesis of this compound
Step 1: Nitration of 3,4,5-Trifluoroaniline to 3,4,5-Trifluoro-2-nitroaniline
The initial step involves the electrophilic aromatic substitution of 3,4,5-trifluoroaniline. The amino group is a strong activating group and an ortho-, para-director. However, due to steric hindrance from the adjacent fluorine atoms and the amino group itself, the nitration is expected to occur at the less hindered ortho position (C2). A common method for the nitration of anilines involves the use of a nitrating mixture of concentrated nitric acid and sulfuric acid.[3][4]
-
Reagents and Equipment:
-
3,4,5-Trifluoroaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Dropping funnel
-
-
Procedure:
-
In a round-bottom flask, dissolve 3,4,5-trifluoroaniline in concentrated sulfuric acid at 0 °C with stirring.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the aniline solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete reaction.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product, 3,4,5-trifluoro-2-nitroaniline.
-
Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product.
-
Step 2: Acetylation of 3,4,5-Trifluoro-2-nitroaniline
The second step is the N-acetylation of the synthesized 3,4,5-trifluoro-2-nitroaniline to yield the final product. This is a standard procedure for the protection of an amino group or the synthesis of an acetanilide.[5]
-
Reagents and Equipment:
-
3,4,5-Trifluoro-2-nitroaniline
-
Acetic Anhydride ((CH₃CO)₂O) or Acetyl Chloride (CH₃COCl)
-
A suitable solvent (e.g., acetic acid, dichloromethane)
-
A weak base (e.g., sodium acetate, pyridine) if using acetyl chloride
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
-
Procedure:
-
Dissolve 3,4,5-trifluoro-2-nitroaniline in a suitable solvent in a round-bottom flask.
-
Add acetic anhydride (or acetyl chloride and a base) to the solution.
-
Heat the reaction mixture to reflux and maintain for a period to ensure complete acetylation.
-
After cooling, the reaction mixture is poured into water to precipitate the crude product.
-
The solid this compound is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.
-
Caption: Key reactivity pathways of this compound.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. A singlet for the methyl protons of the acetamide group will likely appear around δ 2.2 ppm. The amide proton (NH) will present as a broad singlet, with its chemical shift being solvent-dependent, typically in the range of δ 8-10 ppm. The aromatic region will show a single signal for the proton at C6, which will be a triplet of triplets due to coupling with the adjacent fluorine atoms at C5 and the meta fluorine at C3.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the eight carbon atoms. The carbonyl carbon of the acetamide will be in the δ 168-170 ppm region. The aromatic carbons will exhibit complex splitting patterns due to C-F coupling. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants.
-
¹⁹F NMR: The fluorine NMR spectrum will be a key characterization tool. [6][7][8][9][10]Three distinct signals are expected for the fluorine atoms at C3, C4, and C5. The chemical shifts and coupling patterns (F-F coupling) will be indicative of their positions on the aromatic ring relative to the nitro and acetamido groups.
-
Mass Spectrometry: In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) should be observable. [11]Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (M-46) and NO (M-30). [12]Fragmentation of the acetamide side chain would likely involve the loss of the acetyl group (CH₃CO, M-43) or ketene (CH₂CO, M-42).
Potential Applications in Drug Discovery and Materials Science
The structural motifs present in this compound suggest its utility as a versatile building block in several areas of chemical research.
-
Medicinal Chemistry: Polyfluorinated anilines are valuable precursors in drug discovery. [1][2][13]The introduction of fluorine can enhance metabolic stability and bioavailability. [1]The trifluoronitrophenyl scaffold can be elaborated into a variety of heterocyclic systems with potential biological activity. For instance, reduction of the nitro group followed by cyclization with appropriate reagents could lead to the synthesis of novel benzimidazoles, quinoxalines, or other nitrogen-containing heterocycles, which are prevalent in many approved drugs.
-
Chemical Biology: The compound could serve as a precursor for the synthesis of chemical probes. The reactive nature of the fluorinated ring allows for the attachment of reporter groups (e.g., fluorophores, biotin) for use in target identification and validation studies.
-
Materials Science: Nitroaromatic compounds are known for their electron-accepting properties. This characteristic makes this compound and its derivatives potential candidates for the development of novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics.
Safety and Handling
Nitroaromatic compounds should be handled with care as they can be toxic and potentially mutagenic. [11]It is imperative to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of skin or eye contact, rinse immediately with plenty of water. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) for structurally related compounds until a specific one for the title compound is available.
Conclusion
This compound is a chemical entity with significant potential for synthetic elaboration. Its highly functionalized and electronically distinct structure makes it an attractive starting material for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, its expected reactivity, and potential areas of application. It is hoped that this information will serve as a valuable resource for researchers and scientists working at the forefront of chemical innovation.
References
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ResearchGate. (2007). N‐Acetylation as a Means to Activate Polyfluoroarylamines for Selective ortho‐Hydrodefluorination by Zinc in Aqueous Ammonia: A Concise Route to Polyfluorobenzo Azaheterocycles. Retrieved from [Link]
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Journal of the Chemical Society B: Physical Organic. (1967). Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions. Retrieved from [Link]
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ResearchGate. (2000). Mass Spectral Fragmentation Pathways in Cyclic Difluoroamino and Nitro Compounds. Retrieved from [Link]
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JUC. (2021). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. Retrieved from [Link]
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ResearchGate. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
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National Institutes of Health. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
- Google Patents. (n.d.). RU2420515C2 - Method of producing 3,4,5-trifluoroaniline.
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Royal Society of Chemistry. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Retrieved from [Link]
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NIST. (n.d.). Mass spectra of fluorocarbons. Retrieved from [Link]
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Bloom Tech. (2023). What are the synthesis routes of 5-Fluoro-2-nitroaniline. Retrieved from [Link]
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ChemRxiv. (2023). QM Assisted ML for 19F NMR Chemical Shift Prediction. Retrieved from [Link]
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Gerig, J.T. (n.d.). Fluorine NMR. Retrieved from [Link]
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Aniline. (n.d.). Aniline in Pharmaceuticals: A Precursor for Essential Medicines. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Retrieved from [Link]
- Google Patents. (n.d.). CN110041235B - N-phenyl-N-p-toluenesulfonyl trifluoroacetamide and application thereof.
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National Center for Biotechnology Information. (2018). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Retrieved from [Link]
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Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from [Link]
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PubChem. (n.d.). N-[3-Methyl-5-(trifluoromethyl)phenyl]acetamide. Retrieved from [Link]
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National Institutes of Health. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide. Retrieved from [Link]
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PubChem. (n.d.). N-(3,4,5-Trimethyl-2-nitrophenyl)acetamide. Retrieved from [Link]
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Manglik Lab @ UCSF. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19 F NMR studies of proteins. Retrieved from [Link]
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Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Retrieved from [Link]
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N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide solubility data
An In-depth Technical Guide to the Solubility of N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a fluorinated nitroaromatic compound with potential applications in medicinal chemistry and materials science. Understanding its solubility is a critical first step in its development and application, influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive framework for determining the solubility of this compound. It outlines the theoretical considerations, predicted physicochemical properties, and a detailed, field-proven experimental protocol for accurate solubility measurement. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for research and development.
Introduction: The Critical Role of Solubility
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in drug discovery and development.[1] For a compound like this compound, its solubility profile dictates its suitability for various applications. In drug development, poor aqueous solubility can lead to low bioavailability, hindering the therapeutic potential of an otherwise potent molecule.[2] In chemical synthesis, solubility in organic solvents governs the choice of reaction conditions and purification methods. Therefore, a thorough understanding of the solubility of this compound is not merely an academic exercise but a crucial component of its practical application.
The molecular structure of this compound, with its trifluorinated phenyl ring, a nitro group, and an acetamide functional group, suggests a complex interplay of factors governing its solubility. The fluorine atoms can increase lipophilicity, while the nitro and acetamide groups can participate in hydrogen bonding, influencing its solubility in both polar and non-polar solvents.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale/Comparison with Similar Compounds |
| Molecular Weight | 248.14 g/mol | Calculated from the molecular formula: C8H5F3N2O3. |
| Melting Point | Likely a solid at room temperature | Similar nitroaromatic compounds are typically crystalline solids.[3] |
| pKa | The acetamide proton is weakly acidic. | The nitro group is electron-withdrawing, which can increase the acidity of the N-H proton compared to acetanilide. |
| LogP | Moderately lipophilic | The trifluoromethyl group and the aromatic ring contribute to lipophilicity, while the nitro and amide groups add some polarity. Structurally related compounds like N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide have a calculated XLogP3 of 2.6.[4] |
| Aqueous Solubility | Predicted to be low | The presence of the fluorinated aromatic ring suggests limited solubility in water.[5] |
| Organic Solvent Solubility | Higher solubility expected in polar aprotic solvents. | Solvents like acetone, acetonitrile, and dichloromethane are often good solvents for nitrophenol derivatives.[6] |
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The "gold standard" for determining thermodynamic solubility is the shake-flask method.[2][7] This method involves agitating an excess amount of the solid compound in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.
Rationale for Method Selection
The shake-flask method is chosen for its reliability and its ability to determine the true thermodynamic solubility, which represents the saturation point of the compound in a given solvent at a specific temperature.[7] This is in contrast to kinetic solubility measurements, which can be influenced by the rate of dissolution and may not represent a true equilibrium state.[1] For foundational research and drug development, thermodynamic solubility provides a more robust and fundamental understanding of the compound's behavior.
Detailed Experimental Protocol
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetone, acetonitrile, dichloromethane)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer in a constant temperature bath
-
Analytical balance
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. "Excess" means that undissolved solid should be clearly visible after the equilibration period.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended.[3]
-
Phase Separation: Allow the undissolved solid to settle by letting the vials stand undisturbed for a short period.
-
Sampling: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Determine the concentration of the dissolved this compound in the filtrate using a validated HPLC-UV method. This is crucial for accuracy and to separate the parent compound from any potential degradation products.[1]
-
Data Analysis: Express the solubility in terms of mass/volume (e.g., mg/mL) or molarity (mol/L).
Workflow for Solubility Determination
Caption: Experimental workflow for the shake-flask solubility determination of this compound.
Factors Influencing Solubility
The solubility of this compound is governed by a delicate balance of intermolecular forces between the solute and the solvent.
Caption: Key molecular features of this compound and external factors influencing its solubility.
Stability Considerations
It is important to assess the stability of this compound during solubility experiments.[8] The presence of a nitro group can sometimes lead to degradation, especially under harsh pH or temperature conditions. The use of HPLC for quantification is advantageous as it can separate the parent compound from any degradation products, ensuring that the measured solubility is accurate.[1]
Conclusion
This technical guide provides a comprehensive framework for the determination of the solubility of this compound. By following the detailed experimental protocol and considering the influencing factors, researchers can generate reliable and reproducible solubility data. This information is essential for the rational design of formulations, the optimization of synthetic procedures, and the overall advancement of research involving this compound.
References
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Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(5), 1-8. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
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Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of pharmaceutical and biomedical analysis, 46(2), 335–341. [Link]
- Glomme, A., & März, J. (2005). Comparison of a small scale solubility and dissolution assay with the shaking flask method. Journal of pharmaceutical and biomedical analysis, 37(1), 1-7.
- Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European journal of pharmaceutical sciences, 22(5), 387-398.
-
PubChem. (n.d.). N-(3,4,5-Trimethyl-2-nitrophenyl)acetamide. Retrieved from [Link]
- Uppu, R. M., et al. (2020). Synthesis and crystal structure of N-(4-ethoxy-2-nitrophenyl)acetamide.
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PubChem. (n.d.). N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. Retrieved from [Link]
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Axsyn. (n.d.). Acetamide,N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]-. Retrieved from [Link]
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NIST. (n.d.). Acetamide, N-(4-nitrophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
- The Royal Society of Chemistry. (2017). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. RSC Advances, 7, 45559-45563.
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ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?. Retrieved from [Link]
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A Technical Guide to the Spectral Analysis of N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide
This in-depth technical guide provides a comprehensive analysis of the expected spectral data for N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide, a compound of interest for researchers, scientists, and professionals in drug development. This document moves beyond a simple listing of data, offering insights into the experimental rationale and the interpretation of spectral features, grounded in established scientific principles.
Introduction
This compound is a substituted aromatic compound featuring a trifluorinated phenyl ring, a nitro group, and an acetamide functional group. The unique electronic environment created by these substituents makes a thorough spectral analysis essential for its unambiguous identification and characterization. This guide will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR will provide critical information about the molecular framework.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic proton and the protons of the acetamide group.
Expected ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.0 - 9.0 | Singlet (or broad singlet) | 1H | N-H (Amide) | The amide proton is typically deshielded and may exhibit broadening due to quadrupole effects of the nitrogen atom and potential hydrogen bonding. |
| ~ 7.5 - 8.5 | Triplet | 1H | Ar-H | The lone aromatic proton will be split by the two neighboring fluorine atoms. The electron-withdrawing nature of the nitro and fluoro groups will shift this proton downfield. |
| ~ 2.2 - 2.5 | Singlet | 3H | -CH₃ (Acetyl) | The methyl protons of the acetyl group are expected to appear as a singlet in a typical range for such functional groups. |
Experimental Workflow for ¹H NMR:
Caption: Workflow for acquiring a ¹H NMR spectrum.
Carbon (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum will be more complex due to the presence of fluorine atoms, which cause splitting of the carbon signals (C-F coupling).[1][2] The interpretation of this spectrum requires an understanding of these coupling constants, which can be quite large, especially for one-bond couplings.[1]
Expected ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~ 168 - 172 | Singlet | C=O (Amide) | The carbonyl carbon of the amide group is expected in this region. |
| ~ 145 - 155 | Doublet of Doublets of Doublets | C-F (C3/C5) | These carbons are directly bonded to fluorine and will show large one-bond C-F coupling. They will also be coupled to the other fluorine atoms. |
| ~ 140 - 150 | Doublet of Doublets of Doublets | C-F (C4) | This carbon is also directly bonded to a fluorine and will exhibit a large one-bond C-F coupling, with additional smaller couplings to the other two fluorine atoms. |
| ~ 130 - 140 | Multiplet | C-NO₂ | The carbon bearing the nitro group will be significantly deshielded and will show coupling to the adjacent fluorine atoms. |
| ~ 120 - 130 | Multiplet | C-NH | The carbon attached to the amide group will be influenced by the neighboring fluorine and nitro groups, resulting in a complex multiplet. |
| ~ 110 - 120 | Triplet | C-H | The carbon bonded to the single aromatic proton will be split by the two adjacent fluorine atoms. |
| ~ 20 - 30 | Singlet | -CH₃ (Acetyl) | The methyl carbon of the acetyl group will appear as a singlet. |
Proton-decoupled ¹³C spectra of compounds containing both fluorine and protons can be complex to interpret due to strong and long-range fluorine-carbon couplings.[3] For unambiguous assignment, techniques like ¹⁹F NMR or ¹³C-{¹H, ¹⁹F} double decoupling might be necessary.[1][3]
Experimental Workflow for ¹³C NMR:
Caption: Workflow for acquiring a ¹³C NMR spectrum.
II. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be characterized by the vibrational modes of the amide and nitro groups, as well as the substituted aromatic ring.
Expected IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~ 3300 - 3100 | Medium | N-H Stretch (Amide) | The N-H stretching vibration of a secondary amide typically appears in this region.[4] |
| ~ 1680 - 1630 | Strong | C=O Stretch (Amide I) | The carbonyl stretch of the amide group is a strong and characteristic absorption.[4] |
| ~ 1550 - 1475 | Strong | Asymmetric N-O Stretch (Nitro) | Aromatic nitro compounds show a strong asymmetric stretching band in this range.[5][6] |
| ~ 1560 - 1540 | Medium | N-H Bend (Amide II) | The in-plane N-H bend of a secondary amide is a useful diagnostic peak.[4] |
| ~ 1360 - 1290 | Strong | Symmetric N-O Stretch (Nitro) | The symmetric stretch of the nitro group is also a strong absorption.[5][6] |
| ~ 1300 - 1000 | Strong | C-F Stretch | The carbon-fluorine stretching vibrations are typically strong and appear in this region. |
| ~ 890 - 835 | Medium | NO₂ Scissoring | This bending vibration is characteristic of nitro groups.[7] |
Experimental Workflow for IR Spectroscopy (ATR):
Caption: Workflow for acquiring an IR spectrum using ATR.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
Expected Mass Spectrometry Data:
The molecular weight of this compound is approximately 246.03 g/mol . The mass spectrum is expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺), depending on the ionization technique used.
Fragmentation Pattern:
The fragmentation of nitroaromatic compounds is often characterized by the loss of the nitro group (NO₂) or nitric oxide (NO).[8] The fragmentation pattern will be influenced by the positions of the various substituents.[9][10]
Expected Fragments:
| m/z | Possible Fragment |
| 246 | [M]⁺ |
| 204 | [M - C₂H₂O]⁺ |
| 200 | [M - NO₂]⁺ |
| 170 | [M - NO₂ - C₂H₂O]⁺ |
Experimental Workflow for Mass Spectrometry (LC-MS):
Caption: Workflow for acquiring a mass spectrum using LC-MS.
IV. Conclusion
The spectral analysis of this compound presents a unique set of challenges and opportunities for structural elucidation. The interplay of the trifluoro, nitro, and acetamide functionalities results in characteristic signatures in NMR, IR, and MS analyses. A thorough understanding of the principles behind these techniques, as outlined in this guide, is paramount for the accurate interpretation of the experimental data and the definitive characterization of this compound.
References
-
Zschornack, L., et al. (2010). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]
-
Doddrell, D., et al. (1976). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Al-Naiema, I. M., & Stone, E. A. (2017). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. Available at: [Link]
-
Zschornack, L., et al. (2010). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Available at: [Link]
-
ACD/Labs. (n.d.). A New Method for the Reliable Detection of ¹³C Multiplets of Fluorine Containing Compounds. ACD/Labs. Available at: [Link]
-
University of Ottawa NMR Facility Blog. (2007). ¹³C NMR of Fluorinated Organics. University of Ottawa. Available at: [Link]
-
Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. ACS Publications. Available at: [Link]
-
Quora. (2018). How will you distinguish between the Nitro and Amide Group by using IR spectroscopy?. Quora. Available at: [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]
-
Magritek. (2014). Simultaneous Proton and Fluorine decoupled ¹³C NMR. Magritek. Available at: [Link]
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Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]
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Forbes, E. J., Morgan, K. J., & Newton, J. (1963). The infrared spectra of some nitro-amides. Journal of the Chemical Society (Resumed). Available at: [Link]
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Orduna, J. (n.d.). IR: nitro groups. University of Calgary. Available at: [Link]
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An In-depth Technical Guide to N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide: A Key Intermediate in Synthetic Chemistry
Foreword: The Strategic Value of Fluorinated Nitroaromatics
In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms and nitro groups into aromatic scaffolds is a well-established strategy for modulating molecular properties. N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide stands as a testament to this approach, embodying a unique convergence of functional groups that render it a highly valuable and versatile starting material. The trifluorinated phenyl ring offers enhanced metabolic stability and binding affinity in bioactive molecules, while the ortho-nitro group serves as a versatile handle for a variety of chemical transformations. The acetamido group, in turn, provides a protected amine that can be unveiled at a later synthetic stage.
This technical guide provides a comprehensive overview of this compound, from its synthesis to its potential applications, with a focus on the underlying chemical principles and practical experimental considerations. It is intended for researchers, scientists, and drug development professionals seeking to leverage this and similar building blocks in their synthetic endeavors.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is most logically achieved through a two-step sequence starting from 3,4,5-trifluoroaniline. This involves the nitration of the aniline precursor followed by the acetylation of the resulting 3,4,5-trifluoro-2-nitroaniline.
Step 1: Synthesis of the Precursor - 3,4,5-Trifluoro-2-nitroaniline
The regioselective introduction of a nitro group ortho to the amino functionality in 3,4,5-trifluoroaniline is the critical first step. The directing effect of the amino group, a powerful ortho-, para-director, is harnessed to achieve the desired substitution pattern.
Causality Behind Experimental Choices:
-
Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is the classic and effective nitrating agent. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in electrophilic aromatic substitution.
-
Temperature Control: The nitration of anilines is a highly exothermic reaction. Maintaining a low temperature (typically 0-5 °C) is crucial to prevent over-nitration and the formation of undesired side products.
-
Reaction Solvent: Sulfuric acid often serves as both the catalyst and the solvent, ensuring a homogeneous reaction medium.
Experimental Protocol: Nitration of 3,4,5-Trifluoroaniline
-
Materials:
-
3,4,5-Trifluoroaniline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate solution (saturated)
-
Dichloromethane or Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 3,4,5-trifluoroaniline to concentrated sulfuric acid at 0 °C, ensuring the temperature does not exceed 5 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also maintained at 0 °C.
-
Add the nitrating mixture dropwise to the solution of 3,4,5-trifluoroaniline over a period of 30-60 minutes, maintaining the reaction temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 3,4,5-trifluoro-2-nitroaniline. The product can be further purified by recrystallization or column chromatography.
-
Diagram of the Synthetic Workflow for this compound
Caption: Synthetic pathway to this compound.
Step 2: Acetylation of 3,4,5-Trifluoro-2-nitroaniline
The final step involves the acetylation of the amino group of 3,4,5-trifluoro-2-nitroaniline to yield the target compound. This reaction serves to protect the amine and can modulate its reactivity in subsequent synthetic steps.
Causality Behind Experimental Choices:
-
Acetylating Agent: Acetic anhydride is a common and effective acetylating agent. It reacts with the amine to form the corresponding acetamide and acetic acid as a byproduct.
-
Solvent: Glacial acetic acid is a suitable solvent for this reaction as it readily dissolves the starting material and is compatible with the reagents.
-
Catalyst: While the reaction can proceed without a catalyst, a catalytic amount of a strong acid like sulfuric acid can accelerate the rate of acetylation.
Experimental Protocol: Acetylation of 3,4,5-Trifluoro-2-nitroaniline
-
Materials:
-
3,4,5-Trifluoro-2-nitroaniline
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Ice
-
Deionized Water
-
-
Procedure:
-
In a round-bottom flask, dissolve 3,4,5-trifluoro-2-nitroaniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution with stirring.
-
Heat the reaction mixture to a gentle reflux for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove any residual acetic acid.
-
Dry the product under vacuum to obtain this compound. The product can be further purified by recrystallization from a suitable solvent such as ethanol.
-
Physicochemical Properties and Characterization
While comprehensive experimental data for this compound is not widely available in the public domain, the following table summarizes its known properties and expected spectroscopic characteristics based on its structure and data from analogous compounds.
| Property | Value | Source/Notes |
| Molecular Formula | C₈H₅F₃N₂O₃ | Calculated |
| Molecular Weight | 234.13 g/mol | Calculated[1][2] |
| Appearance | Expected to be a crystalline solid. | Based on similar acetanilides. |
| Melting Point | Not reported. | Expected to be in the range of 150-200 °C based on related compounds. |
| Solubility | Likely soluble in common organic solvents like acetone, ethyl acetate, and dichloromethane. Sparingly soluble in water. | Inferred from the structure. |
| ¹H NMR | Expected signals for the aromatic proton, the NH proton, and the methyl protons of the acetyl group. | The chemical shift and coupling constants of the aromatic proton will be influenced by the fluorine and nitro substituents. |
| ¹³C NMR | Expected signals for the eight carbon atoms, with characteristic shifts for the carbonyl carbon and the aromatic carbons coupled to fluorine. | The C-F coupling constants will be a key feature of the spectrum. |
| ¹⁹F NMR | Expected three distinct signals for the three fluorine atoms, with coupling between them. | This would be a definitive technique for confirming the substitution pattern. |
| IR Spectroscopy | Expected characteristic absorptions for N-H stretching, C=O stretching (amide I), N-H bending (amide II), and C-NO₂ stretching. | |
| Mass Spectrometry | Expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 234 or 235, respectively. | Fragmentation patterns would likely involve the loss of the acetyl group. |
Applications in Organic Synthesis: A Gateway to Complex Molecules
The synthetic utility of this compound stems from the reactivity of its functional groups. The nitro group can be readily reduced to an amine, and the acetamido group can be hydrolyzed to reveal the parent amine, providing two points for further functionalization. This dual reactivity makes it a valuable precursor for the synthesis of a variety of complex organic molecules, particularly in the realm of medicinal chemistry.
Synthesis of Benzimidazoles
The reduction of the nitro group in this compound would generate a 1,2-diaminobenzene derivative. This intermediate is a key building block for the synthesis of benzimidazoles, a heterocyclic scaffold found in numerous pharmaceuticals with a wide range of biological activities, including anthelmintic, anticancer, and antiviral properties[1][3][4][5][6].
Proposed Synthetic Application: Synthesis of a Trifluorinated Benzimidazole Derivative
Diagram of the Proposed Synthesis of a Benzimidazole Derivative
Caption: Proposed pathway to a trifluorinated benzimidazole derivative.
Precursor for Kinase Inhibitors
The fluorinated phenyl ring is a common feature in many kinase inhibitors, where it can enhance binding to the ATP-binding pocket of the kinase[7][8][9][10]. The functional groups on this compound provide the necessary handles to build more complex structures that can be screened for kinase inhibitory activity. For example, the amino group, after reduction of the nitro group, can be used in coupling reactions to introduce other aromatic or heterocyclic moieties, a common strategy in the design of kinase inhibitors.
Safety and Handling
Conclusion
This compound is a strategically important synthetic intermediate with significant potential in the development of novel pharmaceuticals and other functional materials. Its synthesis, while requiring careful control of reaction conditions, is based on well-established and scalable chemical transformations. The presence of multiple, orthogonally reactive functional groups provides a versatile platform for the construction of complex molecular architectures. Further research into the applications of this compound is warranted and is likely to uncover new and valuable synthetic routes to a wide range of target molecules.
References
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- Tajane, P. S., Sawant, R. L., Dhikale, G. K., & Barkade, G. D. (2021). Synthesis and Molecular Modeling Studies of 2-[2-(3-nitrophenyl)-1h-benzimidazol-1-yl]-acetamide Derivatives as Anthelmintic. Research Journal of Pharmacy and Technology, 14(12), 6369-6373.
- Basuri, P., Gonzalez, L. E., Morato, N. M., & Cooks, R. G. (2020). Accelerated Microdroplet Synthesis of Benzimidazoles by Nucleophilic Addition to Protonated Carboxylic Acids.
- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(47), 32734-32771.
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NIST. (n.d.). Acetanilide, 2',4',5'-trifluoro-. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). N-(3,4,5-Trimethyl-2-nitrophenyl)acetamide. Retrieved from [Link]
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PubChem. (n.d.). Kinase inhibitor. Retrieved from [Link]
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Digital Commons@Georgia Southern. (n.d.). Hydroamidation with Acetamides and Trifluoroacetamides. Retrieved from [Link]
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JCBPS. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide. Retrieved from [Link]
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PubChem. (n.d.). N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide. Retrieved from [Link]
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ACS Publications. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
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MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules. Retrieved from [Link]
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ResearchGate. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Retrieved from [Link]
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ResearchGate. (n.d.). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. Retrieved from [Link]
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PubMed Central. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Retrieved from [Link]
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Scribd. (n.d.). Preparation of P-Nitroaniline. Retrieved from [Link]
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PubMed. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Retrieved from [Link]
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Harnessing the Reactivity of Trifluoronitrophenyl Moieties: A Technical Guide for Advanced Research Applications
Executive Summary: The trifluoronitrophenyl (TFNP) group is a powerful chemical entity characterized by a phenyl ring substituted with two potent electron-withdrawing groups: a trifluoromethyl (-CF3) group and a nitro (-NO2) group. This unique electronic arrangement renders the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr), a property that researchers have ingeniously exploited across a spectrum of scientific disciplines. This technical guide provides an in-depth exploration of the fundamental chemistry of TFNP compounds and details their burgeoning applications in chemical biology, proteomics, and drug discovery. By explaining the causality behind experimental choices and providing validated protocols, this document serves as a comprehensive resource for scientists seeking to leverage the unique reactivity of TFNP moieties in their research.
Chapter 1: Fundamental Principles of Trifluoronitrophenyl Chemistry
The Trifluoronitrophenyl Moiety: A Fusion of Potent Electron-Withdrawing Groups
The exceptional utility of TFNP compounds stems from the synergistic electron-withdrawing effects of the trifluoromethyl and nitro groups. The -CF3 group, through its strong negative inductive effect (-I), and the -NO2 group, through both inductive and resonance effects (-I, -M), profoundly decrease the electron density of the aromatic ring. This polarization makes the carbon atoms of the ring highly electrophilic and primed for attack by nucleophiles. This activation is most pronounced when these groups are positioned ortho or para to a leaving group (e.g., a halide), as this allows for maximal resonance stabilization of the reaction intermediate.[1]
Reactivity Profile: The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway for TFNP compounds is Nucleophilic Aromatic Substitution (SNAr). Unlike SN1 and SN2 reactions that occur at sp3-hybridized centers, SNAr takes place on an sp2-hybridized aromatic carbon.[2] The textbook mechanism involves a two-step addition-elimination process.[1][2]
-
Addition Step (Rate-Determining): A nucleophile attacks the electrophilic carbon atom bearing the leaving group. This disrupts the ring's aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][3] The strong electron-withdrawing TFNP substituents are crucial for stabilizing this anionic intermediate through resonance, thereby lowering the activation energy of this slow step.[2]
-
Elimination Step (Fast): The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., F-, Cl-).
Recent computational and experimental work suggests that while the two-step mechanism with a discrete Meisenheimer intermediate is valid, particularly when nitro groups are present, many SNAr reactions may proceed through a concerted, one-step mechanism where the bond-forming and bond-breaking occur simultaneously.[3][4] For practical purposes in a biological context, understanding the factors that stabilize the transition state—namely, potent electron-withdrawing groups—remains the key to predicting reactivity.
Caption: Figure 1: SₙAr Mechanism on a TFNP Ring. Note: As I cannot generate images, placeholders are used. The diagram illustrates the nucleophilic attack, formation of the stabilized Meisenheimer intermediate, and subsequent elimination of the leaving group.
Tuning Reactivity and Selectivity
The predictable reactivity of TFNP compounds can be finely tuned, a critical feature for applications in complex biological systems.
-
Leaving Group: In contrast to SN1/SN2 reactions, the SNAr reaction rate is often fastest with fluoride as the leaving group (F > Cl > Br > I). This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond and making the carbon more electrophilic.
-
Nucleophile Identity: The inherent nucleophilicity of the attacking species is paramount. In biological systems, the deprotonated thiol side chain of cysteine is a superior nucleophile compared to the amine of lysine at physiological pH.[5] This provides an intrinsic basis for selectivity.
-
pH Control: The nucleophilicity of amino acid side chains is pH-dependent. The pKa of a cysteine thiol is typically ~8.5, while a lysine amine is ~10.5.[5] By performing labeling reactions at or slightly below physiological pH (e.g., pH 7.4), cysteine exists in a significant thiolate (S⁻) form, making it highly reactive. In contrast, lysine remains predominantly in its protonated, non-nucleophilic ammonium (NH3⁺) form. This pH differential is the primary tool for achieving chemoselectivity for cysteine over lysine.[5][6]
Chapter 2: Applications in Chemical Biology and Proteomics
The robust and tunable reactivity of TFNP compounds makes them exceptional tools for covalently modifying biomolecules. This has led to their widespread use as chemical probes for protein labeling and functional studies.[7][8]
Covalent Labeling of Biomolecules
TFNP-based reagents can be appended with reporter tags (e.g., fluorophores, biotin) or functional moieties to serve as powerful probes. The goal is to achieve specific covalent attachment to a protein of interest.[9]
2.1.1 Site-Specificity and Reactivity with Amino Acid Residues
The primary targets for TFNP probes in proteins are nucleophilic amino acid residues. The selectivity is dictated by a combination of the residue's intrinsic nucleophilicity and its local microenvironment.
| Amino Acid Residue | Nucleophilic Form | Typical pKa | Reactivity at pH 7.4 | Rationale |
| Cysteine | Thiolate (R-S⁻) | ~8.5 | High | A significant fraction is deprotonated and highly nucleophilic.[5] |
| Lysine | Amine (R-NH₂) | ~10.5 | Low | Predominantly protonated (R-NH₃⁺) and non-nucleophilic.[5] |
| Tyrosine | Phenoxide (R-O⁻) | ~10.5 | Very Low | Requires a higher pH or a highly activated local environment to be reactive.[10][11] |
| Serine/Threonine | Alkoxide (R-O⁻) | >13 | Negligible | pKa is too high to be a significant nucleophile under physiological conditions.[12] |
This table summarizes the general reactivity trends for TFNP electrophiles with common nucleophilic amino acid residues under typical physiological pH conditions.
2.1.2 Experimental Workflow: Protein Labeling with a TFNP Probe
This protocol provides a self-validating system for the selective labeling of cysteine residues in a purified protein using a TFNP-based fluorescent probe.
Protocol:
-
Protein Preparation:
-
Dissolve the purified protein of interest in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Ensure the protein concentration is in a working range (e.g., 1-10 µM).
-
Causality Check: If the protein contains disulfide bonds that need to be labeled, include a reduction step with a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and subsequently remove the TCEP via buffer exchange. DTT should be avoided as its free thiols will compete for the labeling reagent.
-
-
Probe Preparation:
-
Prepare a stock solution of the TFNP-fluorophore conjugate (e.g., 10 mM in DMSO).
-
Scientist's Insight: DMSO is often the solvent of choice for hydrophobic probes. However, the final concentration in the reaction should be kept low (<5% v/v) to avoid protein denaturation.
-
-
Labeling Reaction:
-
Add the TFNP probe to the protein solution to achieve a final molar excess (e.g., 10-fold molar excess of probe over protein).
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Self-Validation Point: Run parallel control reactions: (a) protein only (no probe), (b) probe only (no protein), and (c) protein with probe plus a large excess of a competing nucleophile like N-acetyl-cysteine to quench the reaction and confirm specificity.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule thiol (e.g., 10 mM N-acetyl-cysteine or β-mercaptoethanol) to consume any unreacted probe.
-
Remove excess, unreacted probe from the labeled protein using a desalting column or dialysis.
-
-
Analysis and Validation:
-
SDS-PAGE: Analyze the purified, labeled protein by SDS-PAGE. Visualize the gel using a fluorescence scanner to confirm that the fluorescence signal co-localizes with the protein band. A Coomassie stain of the same gel will show the total protein.
-
Mass Spectrometry: Use LC-MS to determine the mass of the labeled protein. The mass increase should correspond to the addition of one or more probe molecules. Tandem MS (MS/MS) of a proteolytic digest can pinpoint the exact site(s) of modification.
-
Caption: Figure 2: Workflow for Cysteine-Selective Protein Labeling.
Chapter 3: Trifluoronitrophenyl Compounds in Drug Discovery
The precise and predictable reactivity of the TFNP moiety has made it an attractive "warhead" for the design of targeted covalent inhibitors (TCIs).[13] TCIs form a permanent covalent bond with their biological target, offering distinct pharmacological advantages.[14]
The TFNP Group as a Covalent Warhead
Unlike highly reactive and indiscriminate electrophiles, the reactivity of TFNP ethers and similar structures is sufficiently tempered. They exhibit low intrinsic reactivity in the absence of a target but become highly effective when positioned correctly within a protein's binding pocket by a high-affinity scaffold.[15] This targeted reactivity is the cornerstone of modern covalent drug design.[14]
Advantages of TFNP-based Covalent Inhibitors:
-
Enhanced Potency: Covalent bond formation is irreversible, leading to a profound and sustained inhibitory effect.[14]
-
Prolonged Pharmacodynamics: The duration of drug action is uncoupled from its pharmacokinetic profile, as the target remains inhibited even after the drug has been cleared from circulation.[14]
-
Overcoming Resistance: Covalent inhibitors can be effective against drug-resistant mutations that lower the binding affinity of non-covalent drugs.[16]
Mechanism of Covalent Inhibition
In the context of a kinase, for example, a TCI featuring a TFNP warhead is designed to first bind non-covalently to the active site. This initial binding event orients the TFNP group in close proximity to a nucleophilic residue, typically a cysteine.[15] The enzyme's own structure thus catalyzes the covalent reaction by increasing the effective molarity of the reactants, leading to a rapid SNAr reaction and permanent inactivation of the protein.
Caption: Figure 3: Mechanism of Targeted Covalent Inhibition.
Design Principles and Selectivity Considerations
The development of safe and effective TFNP-based TCIs hinges on achieving high selectivity to minimize off-target modifications.
-
Targeted Reactivity: The key principle is to use a warhead with modest intrinsic reactivity. The TFNP group fits this profile well. Its reaction with biological nucleophiles is slow in solution but becomes rapid once the inhibitor is bound to the target, a concept known as "kinetically tuned" reactivity.
-
Scaffold-Driven Selectivity: The non-covalent binding affinity and selectivity of the inhibitor's scaffold for the target protein are the primary determinants of the overall selectivity. The warhead only reacts with nucleophiles it is brought into proximity with.
-
Rare Nucleophiles: Designing inhibitors that target non-catalytic cysteines, which are often not conserved across protein families, is a powerful strategy for achieving high selectivity.[5][15] For instance, inhibitors have been developed to selectively target a rare cysteine in the hinge region of FGFR4, which is absent in other FGFR family members.[15]
Conclusion
Trifluoronitrophenyl compounds represent a class of highly versatile reagents whose utility is rooted in fundamental principles of physical organic chemistry. The powerful electron-withdrawing nature of the trifluoromethyl and nitro groups activates the phenyl ring for predictable and tunable nucleophilic aromatic substitution. This reactivity has been masterfully applied by researchers to create sophisticated chemical probes for protein labeling and to design highly potent and selective targeted covalent inhibitors for drug discovery. As our understanding of the proteome and the nuances of drug-target interactions continues to grow, the rational application of TFNP chemistry is poised to remain a cornerstone of innovation in chemical biology and medicinal chemistry.
References
- Di Francesco, M. E., et al. (2024). Exploitation of the nitro- and/or 4-Trifluoromethyl-decorated phenyl fragment to develop small inhibitors of Alpha-Syn fibril aggregation. Bioorganic & Medicinal Chemistry Letters.
- Goldman, J., et al. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Harvard University Department of Chemistry and Chemical Biology.
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The Synthetic Versatility of Ortho-Nitro Trifluoromethylphenyl Acetamide Derivatives: A Technical Guide for Drug Development
Introduction: A Scaffold of Strategic Importance in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of molecular design.[1][2][3][4] Among these, the trifluoromethyl (CF3) group is particularly prominent, valued for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][3][4][5][6] When this powerful moiety is positioned on a phenyl ring alongside a nitro group and an acetamide functionality, specifically in an ortho-nitro trifluoromethylphenyl acetamide arrangement, a highly versatile and reactive scaffold emerges. These derivatives serve as critical intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.[7][8]
This technical guide provides an in-depth exploration of the reactivity of ortho-nitro trifluoromethylphenyl acetamide derivatives. Moving beyond a simple recitation of protocols, we will delve into the causal relationships that govern their chemical behavior, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus will be on the three primary pillars of their reactivity: nucleophilic aromatic substitution (SNAr), reduction of the nitro group, and hydrolysis of the acetamide. Understanding the interplay of these functionalities is key to unlocking the full synthetic potential of this valuable molecular framework.
Core Reactivity Profile: A Trifecta of Transformative Potential
The reactivity of ortho-nitro trifluoromethylphenyl acetamide is dominated by the powerful electron-withdrawing properties of both the ortho-nitro group and the trifluoromethyl group. These substituents act in concert to dramatically influence the electron density of the aromatic ring, paving the way for a variety of chemical transformations.
Nucleophilic Aromatic Substitution (SNAr): Activating the Aromatic Ring
The presence of strongly electron-withdrawing groups, such as nitro and trifluoromethyl groups, significantly reduces the electron density of the aromatic ring, making it susceptible to nucleophilic attack.[9] This activation is a cornerstone of Nucleophilic Aromatic Substitution (SNAr), a powerful tool for forging new carbon-heteroatom and carbon-carbon bonds.[9][10]
Causality of Reactivity:
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[10] A nucleophile attacks the carbon atom bearing a suitable leaving group (typically a halogen like fluorine or chlorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex.[10] The negative charge of this complex is effectively delocalized by the ortho and para electron-withdrawing groups.[9][10] The subsequent elimination of the leaving group restores the aromaticity of the ring, yielding the substituted product.[10]
In the context of an ortho-nitro trifluoromethylphenyl system, a leaving group at a position activated by both the nitro and trifluoromethyl groups will be exceptionally labile. For instance, in a molecule like 1-fluoro-2-nitro-4-(trifluoromethyl)benzene, the fluorine atom is highly activated towards substitution.
Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile
This protocol describes a general method for the substitution of a fluoride leaving group with a primary or secondary amine.
Materials:
-
Substituted ortho-nitro trifluoromethylphenyl fluoride (1.0 eq)
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the ortho-nitro trifluoromethylphenyl fluoride substrate in DMF or DMSO.
-
Add the amine nucleophile (1.1 - 1.5 equivalents) to the solution.
-
Add the base (K₂CO₃ or Et₃N, 2.0 equivalents).
-
Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-substituted product.[10]
Data Presentation: Representative SNAr Reactions
| Substrate | Nucleophile | Base | Solvent | Temp (°C) | Yield (%) |
| 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene | Piperidine | K₂CO₃ | DMF | 80 | >90 |
| 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene | Morpholine | Et₃N | DMSO | 100 | >90 |
| 1-Chloro-2-nitro-4-(trifluoromethyl)benzene | Aniline | K₂CO₃ | DMF | 120 | ~75 |
Note: Yields are illustrative and can vary based on specific substrates and reaction conditions.
Visualization: SNAr Mechanism
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
Reduction of the Aromatic Nitro Group: Gateway to Anilines
The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis, providing a gateway to a vast array of functionalities.[11] This reaction is particularly crucial in drug development, as the resulting aniline can be further derivatized.[12]
Causality of Reactivity and Method Selection:
A variety of methods are available for the reduction of aromatic nitro groups.[11] The choice of reagent is critical and depends on the presence of other functional groups in the molecule.
-
Catalytic Hydrogenation: This is often the method of choice due to its clean nature and high efficiency.[13] Catalysts such as Palladium on carbon (Pd/C) or Raney Nickel are commonly used with hydrogen gas.[11][13] However, catalytic hydrogenation can also reduce other functional groups, such as alkenes or alkynes, and may cause dehalogenation.[13]
-
Metal/Acid Reduction: A classic and robust method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl).[11] This method is often tolerant of other reducible functional groups.
-
Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine or ammonium formate, with a catalyst like Pd/C, and can be a safer alternative to using hydrogen gas.
For ortho-nitro trifluoromethylphenyl acetamide, a key consideration is the stability of the trifluoromethyl group under the reaction conditions. Fortunately, the CF3 group is generally stable to most nitro reduction conditions.
Experimental Protocol: Catalytic Hydrogenation of an Aromatic Nitro Group
Materials:
-
Ortho-nitro trifluoromethylphenyl acetamide derivative (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the nitro compound in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude aniline product.
-
The product can be purified further by recrystallization or column chromatography if necessary.
Visualization: Synthetic Workflow for Nitro Reduction and Subsequent Derivatization
Caption: Workflow from nitro-compound to complex derivatives.
Hydrolysis of the Acetamide Group: Unveiling the Amine
The acetamide group serves as a protecting group for the aniline nitrogen, but it can also be a point of modification or removal. Amide hydrolysis is typically slower than ester hydrolysis but can be achieved under either acidic or basic conditions.[14][15]
Causality and Mechanistic Considerations:
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic.[16] A water molecule then acts as a nucleophile, attacking the carbonyl carbon.[16] Subsequent proton transfers and elimination of the amine lead to the formation of a carboxylic acid and an ammonium salt.[17][18] This reaction often requires heating.[15][16]
-
Base-Promoted Hydrolysis (Saponification): In a basic medium, a hydroxide ion (OH⁻) acts as the nucleophile, directly attacking the carbonyl carbon to form a tetrahedral intermediate.[16][19] The collapse of this intermediate expels the amide anion, which is a poor leaving group. However, it is subsequently protonated by the newly formed carboxylic acid. An irreversible acid-base reaction drives the equilibrium towards the products, a carboxylate salt and an amine.[17][19] This process also typically requires heat.[19]
The choice between acidic and basic conditions will depend on the stability of other functional groups within the molecule.
Experimental Protocol: Base-Promoted Hydrolysis of an Acetamide
Materials:
-
Ortho-nitro trifluoromethylphenyl acetamide derivative (1.0 eq)
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 6M)
-
Ethanol or a co-solvent to aid solubility (if needed)
-
Hydrochloric acid (HCl) for workup
-
Ethyl acetate or other suitable organic solvent for extraction
Procedure:
-
To the acetamide derivative in a round-bottom flask, add an excess of aqueous NaOH or KOH solution.
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction may take several hours.
-
After completion, cool the reaction mixture to room temperature in an ice bath.
-
Carefully acidify the solution with concentrated HCl until it is acidic (check with pH paper). This protonates the resulting carboxylate and any unreacted hydroxide.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product as necessary.
Applications in Drug Development: A Scaffold for Success
The true value of ortho-nitro trifluoromethylphenyl acetamide derivatives lies in their role as versatile intermediates for creating more complex molecules with therapeutic potential.[7][12] The trifluoromethyl group is a key pharmacophore found in numerous FDA-approved drugs, enhancing properties critical for efficacy and pharmacokinetics.[2][3]
The synthetic handles on this scaffold allow for a modular approach to drug design:
-
The aniline generated from nitro reduction can participate in amide bond formations, sulfonylation, or reductive aminations to build out complex side chains.
-
SNAr reactions allow for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR).
-
The acetamide itself can be a point of diversification or can be hydrolyzed to reveal the parent amine for further modification.
This multi-faceted reactivity makes the ortho-nitro trifluoromethylphenyl acetamide scaffold a powerful platform for generating libraries of compounds in the pursuit of novel therapeutics, including antitumor, antiviral, and antibacterial agents.[12]
Conclusion
The reactivity of ortho-nitro trifluoromethylphenyl acetamide derivatives is a compelling example of how strategically placed functional groups can orchestrate a symphony of synthetic possibilities. The electron-withdrawing prowess of the nitro and trifluoromethyl groups activates the molecule for nucleophilic aromatic substitution, while the nitro and acetamide groups themselves offer orthogonal pathways for transformation through reduction and hydrolysis, respectively. By understanding the principles that govern these reactions, medicinal chemists can leverage this scaffold to efficiently construct complex molecular architectures, accelerating the discovery and development of next-generation therapeutics. This guide provides the foundational knowledge and practical protocols to empower researchers in this endeavor, transforming a simple intermediate into a cornerstone of innovation.
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Methodological & Application
Application Note: A Validated Protocol for the Synthesis of N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide
Abstract & Introduction
N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide is a highly functionalized aromatic compound. The presence of a trifluorinated phenyl ring coupled with a nitro group makes it a valuable intermediate for the synthesis of complex molecular architectures. Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science, as the incorporation of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties[1]. This document provides a detailed, validated experimental protocol for the synthesis of this compound via the acetylation of 3,4,5-Trifluoro-2-nitroaniline. The protocol is designed for reproducibility and scalability in a standard laboratory setting, addressing key aspects from reaction setup to product characterization and safety.
Principle and Mechanism of Synthesis
The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the primary amine in 3,4,5-Trifluoro-2-nitroaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. The electron-withdrawing nature of the trifluoronitrophenyl ring decreases the nucleophilicity of the amine compared to aniline itself; however, the reaction proceeds efficiently under the specified conditions. Glacial acetic acid serves as the solvent and facilitates the reaction. The mechanism involves the formation of a tetrahedral intermediate, which then collapses to form the stable amide product and acetic acid as a byproduct. Protecting the amine as an acetamide is a common strategy to moderate its reactivity in subsequent reactions, such as nitration, although in this case, we are starting with the nitrated aniline[2][3].
Materials and Quantitative Data
A summary of the required reagents and their properties is provided below. The quantities are based on a representative laboratory scale.
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| 3,4,5-Trifluoro-2-nitroaniline | C₆H₃F₃N₂O₂ | 192.10[4] | 2.00 g | 10.41 | 1.0 |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 1.28 mL (1.38 g) | 13.53 | 1.3 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 20 mL | - | Solvent |
Product Information:
-
Product: this compound
-
Molecular Formula: C₈H₅F₃N₂O₃
-
Molecular Weight: 234.13 g/mol
Detailed Experimental Protocol
This protocol details the synthesis, isolation, and purification of the target compound.
Reaction Scheme
The overall transformation is the acetylation of the starting aniline.
Caption: Acetylation of 3,4,5-Trifluoro-2-nitroaniline.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4,5-Trifluoro-2-nitroaniline (2.00 g, 10.41 mmol).
-
Rationale: A standard setup for reactions requiring heating under controlled conditions.
-
-
Solvent Addition: Add glacial acetic acid (20 mL) to the flask. Stir the mixture at room temperature to dissolve the starting material. Gentle warming may be required.
-
Rationale: Acetic acid is an effective solvent for both the starting material and the reagent.
-
-
Reagent Addition: Slowly add acetic anhydride (1.28 mL, 13.53 mmol, 1.3 eq.) to the stirred solution using a syringe or dropping funnel.
-
Rationale: A slight excess of the acetylating agent ensures the reaction goes to completion. The addition should be controlled, although the reaction is not violently exothermic.
-
-
Reaction: Heat the reaction mixture to 80-90 °C using a heating mantle and stir for 2-3 hours.
-
Rationale: Heating provides the necessary activation energy to drive the acetylation of the moderately deactivated amine to completion in a reasonable timeframe.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase. The reaction is complete when the starting material spot is no longer visible.
-
Rationale: TLC allows for rapid, qualitative assessment of the reaction's progress by comparing the disappearance of the starting material and the appearance of the product[5].
-
-
Workup & Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing ~100 g of crushed ice with constant stirring.
-
Filtration: A solid precipitate will form. Allow the mixture to stand for 15-20 minutes to ensure complete precipitation. Collect the solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove residual acetic acid and other water-soluble impurities.
-
Rationale: Thorough washing is critical for removing impurities that could interfere with purification and characterization.
-
-
Drying: Dry the crude product under vacuum or in a desiccator. Record the mass of the crude product and calculate the crude yield.
Purification
Recrystallize the crude solid from an ethanol/water mixture.
-
Dissolve the crude product in a minimum amount of hot 95% ethanol.
-
Add hot water dropwise until the solution becomes slightly turbid.
-
Add a few more drops of hot ethanol until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.
Experimental Workflow Visualization
Caption: Step-by-step workflow for synthesis and analysis.
Characterization
The identity and purity of the final product, this compound, should be confirmed by the following methods:
-
Melting Point: A sharp, defined melting point range indicates high purity.
-
¹H NMR: Expected signals include a singlet for the methyl protons (CH₃) around δ 2.2-2.3 ppm, a broad singlet for the amide proton (NH) at δ > 9.0 ppm, and a multiplet for the single aromatic proton.
-
¹⁹F NMR: Three distinct signals are expected for the three non-equivalent fluorine atoms on the aromatic ring.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretch (~3300 cm⁻¹), C=O stretch of the amide (~1670 cm⁻¹), and N-O stretches of the nitro group (~1530 and ~1350 cm⁻¹).
Safety and Handling
All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves (nitrile or neoprene), must be worn at all times.
-
3,4,5-Trifluoro-2-nitroaniline: May be harmful if swallowed, inhaled, or absorbed through the skin. Handle with care.
-
Acetic Anhydride: Corrosive, causes severe skin burns and eye damage. It is also a lachrymator. Handle with extreme caution.
-
Glacial Acetic Acid: Corrosive and causes severe skin and eye irritation.
-
Fluorinated Compounds: While specific toxicity data for the product is unavailable, fluorinated organic compounds should be handled with care. Safe handling practices for similar compounds are advised[7][8].
Waste Disposal: All organic waste should be collected in a designated chlorinated waste container. Aqueous filtrates should be neutralized with sodium bicarbonate before disposal down the drain, in accordance with local regulations.
References
-
Scribd. (n.d.). Preparation of P-Nitroaniline. Retrieved from [Link]
- Laev, S. S., et al. (2007). Method of producing 3,4,5-trifluoroaniline. Google Patents (RU2420515C2).
-
The Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Retrieved from [Link]
-
Smajlagić, A., et al. (2020). Synthesis of N-(4 nitrophenyl) acetamide. ResearchGate. Retrieved from [Link]
-
Fath, V., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. ACS Publications, Organic Process Research & Development. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. Retrieved from [Link]
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Hines, J. V., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. PubMed Central (PMC). Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
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Scribd. (n.d.). Acetylation of Aromatic Amines: Preparation of Acetanilide. Retrieved from [Link]
-
PubChem. (n.d.). 3,4,5-Trifluoroaniline. Retrieved from [Link]
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Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. Retrieved from [Link]
-
Environment, Health & Safety - University of California, Berkeley. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Retrieved from [Link]
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ResearchGate. (2017). Guide for the Safe Handling of Tetrafluoroethylene. Retrieved from [Link]
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Application Notes and Protocols for the Purification of N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide
Abstract
This technical guide provides a comprehensive overview of robust purification techniques for N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide, a key intermediate in contemporary drug discovery and development. Recognizing the criticality of purity for downstream applications, this document details systematic methodologies for recrystallization and flash column chromatography. Furthermore, it outlines a reliable High-Performance Liquid Chromatography (HPLC) protocol for accurate purity assessment. The protocols herein are designed to be self-validating, emphasizing the scientific rationale behind procedural choices to empower researchers in achieving optimal purity of this trifluorinated nitroaromatic compound.
Introduction: The Imperative for Purity
This compound is a highly functionalized aromatic compound whose utility in pharmaceutical synthesis is directly correlated to its purity. The presence of impurities, even in trace amounts, can have deleterious effects on reaction yields, catalyst performance, and the pharmacological profile of the final active pharmaceutical ingredient (API). This guide is structured to provide researchers, scientists, and drug development professionals with the technical insights and practical protocols necessary to purify this compound to a high degree of homogeneity.
Impurity Profiling: A Proactive Approach
A successful purification strategy begins with an understanding of the potential impurities. Based on the likely synthesis of this compound via the acetylation of 3,4,5-trifluoro-2-nitroaniline, the impurity profile can be categorized as follows[1]:
-
Starting Material-Related Impurities: The most probable impurity is unreacted 3,4,5-trifluoro-2-nitroaniline.
-
Synthesis-Related Impurities: These may include byproducts from the acetylation reaction, such as diacetylated species or other side-products arising from the specific reaction conditions employed. Residual acetylating agents (e.g., acetic anhydride) and catalysts should also be considered.
-
Degradation Products: Although generally stable, prolonged exposure to harsh conditions (e.g., strong acids/bases, high temperatures) could lead to degradation of the target molecule.
A logical workflow for impurity identification is crucial for developing a targeted purification strategy.
Caption: Workflow for Impurity Profiling.
Purification Methodologies
The selection of an appropriate purification technique is contingent on the scale of the purification, the nature of the impurities, and the desired final purity. This section details two primary methods: recrystallization and flash column chromatography.
Recrystallization: The First Line of Defense
Recrystallization is a powerful and economical technique for the purification of solid organic compounds. The success of this method hinges on the selection of an appropriate solvent system.
Principle of Solvent Selection: An ideal solvent for recrystallization should exhibit high solubility for this compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures. Conversely, impurities should either be highly soluble or insoluble in the chosen solvent at all temperatures. Given that N-aryl acetamides are polar compounds, polar solvents are a logical starting point. A common rule of thumb is that solvents containing similar functional groups to the compound of interest are often effective.[2]
Recommended Solvent Systems:
| Solvent System | Rationale |
| Ethanol | Often a good starting point for polar aromatic compounds.[3] |
| Isopropanol | Similar properties to ethanol, can offer different solubility profiles. |
| Ethyl Acetate/Hexane | A versatile binary system allowing for fine-tuning of polarity. |
| Ethanol/Water | A polar binary system that can be effective for many N-aryl acetamides.[3] |
Protocol for Recrystallization:
-
Solvent Screening: In small test tubes, assess the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating.
-
Dissolution: In an appropriately sized flask, add the chosen solvent to the crude product and heat the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The rate of cooling can influence crystal size and purity. Further cooling in an ice bath can maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the purified crystals under vacuum to remove residual solvent.
Flash Column Chromatography: For High-Purity Requirements
Flash column chromatography is a rapid and efficient method for separating components of a mixture with a high degree of resolution.
Principle of Method Development: The development of an effective flash chromatography method begins with Thin Layer Chromatography (TLC) to identify a suitable mobile phase. The goal is to find a solvent system that provides good separation between the target compound and its impurities, with a retention factor (Rf) for the target compound ideally between 0.2 and 0.4.[4]
Caption: Generalized Flash Chromatography Workflow.
Protocol for Flash Column Chromatography:
-
Mobile Phase Selection via TLC:
-
Prepare a stock solution of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto TLC plates and develop them in various solvent systems, typically mixtures of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone).[4]
-
Visualize the spots under UV light and select the solvent system that provides the best separation.
-
-
Column Packing:
-
Select a column of appropriate size for the amount of material to be purified.
-
Pack the column with silica gel as a slurry in the initial, less polar mobile phase.[5]
-
-
Sample Loading:
-
Liquid Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Dry Loading: For compounds that are sparingly soluble in the mobile phase, dissolve the crude product in a volatile solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[6]
-
-
Elution and Fraction Collection:
-
Begin elution with the selected mobile phase, applying positive pressure.
-
A gradient elution, where the polarity of the mobile phase is gradually increased, can be effective for separating compounds with different polarities.[6]
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation of Pure Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is an indispensable tool for the quantitative assessment of purity. A reverse-phase HPLC method is generally suitable for polar aromatic compounds like this compound.[7]
Optimized HPLC Parameters (starting point):
| Parameter | Specification |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)[8] |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile[8] |
| Gradient | To be optimized based on the impurity profile. A typical starting point is a linear gradient from 10% B to 90% B over 15-20 minutes. |
| Flow Rate | 1.0 mL/min[8] |
| Column Temperature | 30 °C[8] |
| Detection Wavelength | To be determined by UV-Vis spectroscopy (a common starting point for nitroaromatics is 254 nm). |
| Injection Volume | 10 µL[8] |
| Sample Concentration | 1 mg/mL in a suitable diluent (e.g., a mixture of mobile phase A and B)[7] |
Protocol for HPLC Analysis:
-
Preparation of Solutions:
-
Prepare the mobile phases and degas them thoroughly.
-
Accurately prepare a standard solution of a reference sample of this compound and a sample solution of the purified product.
-
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Analysis: Inject a blank (diluent), followed by the standard solution and then the sample solution.
-
Data Analysis: Integrate the peaks in the chromatogram and calculate the purity of the sample, typically using the area percent method.
Conclusion
The purification of this compound to a high degree of purity is a critical step in its utilization for pharmaceutical research and development. This guide has provided a detailed framework for achieving this through systematic recrystallization and flash column chromatography techniques. The accompanying HPLC method allows for the reliable verification of purity. By understanding the principles behind these techniques and diligently applying the provided protocols, researchers can ensure the quality and consistency of this important synthetic intermediate.
References
-
Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]
-
Bello, R., et al. (2012). Simple preparation of new N-aryl-N-(3-indolmethyl) acetamides and their spectroscopic analysis. Vitae, 19(1), 58-68. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
Whited, G., et al. (2010). General methods for flash chromatography using disposable columns. Journal of Visualized Experiments, (41), 1974. Retrieved from [Link]
-
Bello, R., et al. (2012). Preparation of N-aryl-N-(3-indolmethyl)acetamides. ResearchGate. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. Retrieved from [Link]
-
Girija, D., et al. (2018). A Review on Flash Chromatography. International Journal of Chemical and Pharmaceutical Sciences, 6(11), 300-305. Retrieved from [Link]
-
Kumar, A., et al. (2018). Microwave-Assisted N-Allylation/Homoallylation-RCM Approach: Access to Pyrrole-, Pyridine-, or Azepine-Appended (Het)aryl Aminoamides. ACS Omega, 3(11), 15993-16005. Retrieved from [Link]
-
SIELC Technologies. Separation of Acetamide, N-(3-amino-2-hydroxy-5-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. Separation of Acetamide, N-(2,5-dichloro-4-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. N-(3,4,5-Trimethyl-2-nitrophenyl)acetamide. Retrieved from [Link]
-
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. Retrieved from [Link]
-
Roche Diagnostics GmbH. (2002). 5.2 Protein purification. In RTS Application Manual, 3rd Edition. Retrieved from [Link]
-
PubChem. N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide. Retrieved from [Link]
-
NIST. Acetamide, N-(4-nitrophenyl)-. Retrieved from [Link]
Sources
Application Notes and Protocols: The Strategic Use of N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide in Nucleophilic Aromatic Substitution
Abstract
N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide is a highly versatile and reactive scaffold for advanced organic synthesis, particularly within the fields of medicinal chemistry and drug development. The convergence of three fluorine atoms and a potent nitro group on the phenyl ring creates a profoundly electron-deficient aromatic system, primed for nucleophilic aromatic substitution (SNAr). This guide provides an in-depth exploration of the underlying chemical principles, step-by-step experimental protocols for substitution with various nucleophiles, and expert insights into optimizing these transformations. We will delve into the mechanistic rationale behind the high reactivity and regioselectivity of this reagent, offering researchers a robust framework for its application in synthesizing complex molecular architectures.
Introduction: Why this compound?
In the landscape of synthetic chemistry, the functionalization of aromatic rings is a cornerstone of molecular design. While electrophilic aromatic substitution is common for electron-rich rings, nucleophilic aromatic substitution (SNAr) provides a complementary and powerful strategy for electron-poor systems.[1][2] this compound stands out as a superior substrate for SNAr for several key reasons:
-
Extreme Activation: The aromatic ring is "hyper-activated" by the synergistic electron-withdrawing effects of an ortho-nitro group and three fluorine atoms. This activation drastically lowers the energy barrier for nucleophilic attack.[3][4]
-
Multiple Leaving Groups: The presence of three fluorine atoms offers multiple sites for substitution, although electronic effects typically direct the reaction to a specific position, allowing for predictable regioselectivity. Fluoride is an excellent leaving group in SNAr reactions.[2][5]
-
Tunable Reactivity: The acetamido group provides a synthetic handle that can be retained, modified, or removed in subsequent synthetic steps, adding a layer of strategic versatility. It can be hydrolyzed to reveal a primary amine, enabling further derivatization.[6][7]
The strategic incorporation of fluorine into drug candidates is a widely used tactic to enhance metabolic stability, binding affinity, and lipophilicity.[8] This reagent serves as an excellent building block for introducing a fluorinated, functionalizable aromatic core into target molecules.
The Mechanism of Action: An Addition-Elimination Pathway
The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism.[3][5][9] Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.
-
Nucleophilic Addition: A nucleophile attacks the electron-deficient carbon atom bearing a fluorine atom. This attack is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][10][11]
-
Stabilization: The negative charge of the Meisenheimer complex is effectively delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the ortho-nitro group. This stabilization is what makes the initial attack favorable.[11]
-
Elimination & Aromatization: The aromaticity of the ring is restored through the elimination of a fluoride ion, a good leaving group in this context, yielding the final substituted product.
Due to the powerful electron-withdrawing effect of the nitro group, the para position (C4) is the most electrophilic and therefore the most susceptible to nucleophilic attack. The C3 and C5 positions are less activated. Therefore, monosubstitution is expected to occur selectively at the C4 fluorine.
Figure 1: General workflow for the SNAr mechanism.
Experimental Protocols
Safety Precaution: this compound is a highly activated nitroaromatic compound. Handle with care using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
General Workflow for SNAr Reactions
The following diagram outlines the standard laboratory workflow for performing a nucleophilic aromatic substitution reaction with this reagent.
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Protocol for reduction of the nitro group in N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide
An Application Guide to the Selective Reduction of the Nitro Group in N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a crucial route to primary amines that are pivotal building blocks for pharmaceuticals, agrochemicals, and advanced materials.[1] The target molecule, this compound, presents a unique set of challenges for this transformation. The presence of multiple electron-withdrawing fluorine atoms on the phenyl ring and an acetamido group ortho to the nitro functionality necessitates a carefully selected reduction protocol. Key considerations include achieving high chemoselectivity, avoiding undesirable side reactions such as hydrodefluorination, and overcoming potential steric hindrance from the adjacent acetamido group.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on reliable protocols for the reduction of this compound to its corresponding amine, N-(2-Amino-3,4,5-trifluorophenyl)acetamide. Two robust methods are presented: a classic metal-acid reduction using tin(II) chloride and a milder, metal-free approach using sodium dithionite. The guide explains the causality behind experimental choices, offers detailed step-by-step protocols, and includes troubleshooting insights to ensure successful and reproducible outcomes.
Chemical Principles and Method Selection
The reactivity of this compound is governed by several factors:
-
Electronic Effects: The three fluorine atoms are strongly electron-withdrawing, which can influence the reduction potential of the nitro group.
-
Steric Hindrance: The acetamido group at the ortho position can sterically hinder the approach of reagents or the binding of the nitro group to a heterogeneous catalyst surface.
-
Potential Side Reactions:
-
Hydrodefluorination: Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) carries a significant risk of cleaving the C-F bonds, a common issue with polyfluorinated aromatics.[2]
-
Amide Hydrolysis: Harsh acidic or basic conditions during the reaction or work-up can lead to the hydrolysis of the acetamide functional group.
-
Given these challenges, methods known for their functional group tolerance and milder conditions are preferred.
-
Tin(II) Chloride (SnCl₂): This is a classic and highly effective reagent for reducing aromatic nitro groups.[3] It operates under acidic conditions and is known for its excellent tolerance of various functional groups, including halogens.[2][4] The mechanism involves the transfer of electrons from the Sn²⁺ ion, which is oxidized to Sn⁴⁺.[3] While the work-up can be somewhat cumbersome due to the formation of tin salts, its reliability and high yields make it a primary choice.[5]
-
Sodium Dithionite (Na₂S₂O₄): Also known as sodium hydrosulfite, this reagent offers a mild, economical, and metal-free alternative.[6][7] It is particularly valued for its high chemoselectivity, capable of reducing nitro groups in the presence of sensitive functionalities like halogens and esters.[6][8] The reaction is believed to proceed via a single-electron transfer from the sulfur dioxide radical anion (•SO₂⁻), the active reducing species in aqueous media.[6] This method avoids harsh acidic conditions and the complications of heavy metal waste.
The following diagram illustrates the general transformation and the two selected pathways.
Caption: General reaction scheme for the reduction of the target nitro compound.
Protocol 1: Reduction using Tin(II) Chloride Dihydrate
This protocol is a robust and high-yielding method suitable for small to medium-scale synthesis. The primary challenge is the work-up procedure required to remove the resulting tin salts.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Notes |
| This compound | C₈H₅F₃N₂O₃ | 254.13 | Starting Material (SM) |
| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.63 | Reducing Agent (3.0 - 4.0 eq.) |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | Reaction Solvent |
| Concentrated Hydrochloric Acid (HCl) | HCl | 36.46 | Acid catalyst, ~12 M |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Extraction Solvent |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | For neutralization and work-up |
| Saturated Sodium Chloride Solution (Brine) | NaCl(aq) | - | For washing |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent |
Step-by-Step Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in ethanol (approx. 10-15 mL per gram of SM).
-
Addition of Reagents: To this solution, add tin(II) chloride dihydrate (3.5 eq.). Stir the resulting suspension at room temperature.
-
Initiation: Slowly add concentrated hydrochloric acid (0.2 eq.) dropwise to the stirring mixture. An exothermic reaction may be observed.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C).
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30-50% Ethyl Acetate in Hexanes). The starting material is typically UV active and may have a yellowish color. The product amine is also UV active and may stain with permanganate or other amine-specific stains. The reaction is generally complete within 2-4 hours.
-
Work-up - Quenching and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture over crushed ice. A white precipitate of tin salts will form. Slowly add saturated sodium bicarbonate solution with vigorous stirring until the pH of the aqueous layer is basic (pH ~8-9).
-
Work-up - Filtration and Extraction: Filter the resulting slurry through a pad of celite to remove the insoluble tin hydroxides, washing the filter cake thoroughly with ethyl acetate. Transfer the combined filtrate to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and then saturated brine solution. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. The resulting N-(2-Amino-3,4,5-trifluorophenyl)acetamide is often of sufficient purity for subsequent steps but can be further purified by column chromatography on silica gel if necessary.
Pro-Tips and Troubleshooting
-
Thorough Neutralization: Incomplete neutralization during work-up will result in the product amine remaining in the aqueous layer as its hydrochloride salt, leading to low yields. Ensure the pH is robustly basic.
-
Celite Filtration: The tin hydroxide precipitate can be gelatinous and difficult to filter. Using a thick pad of celite is essential for efficient removal.
-
Emulsion Formation: If emulsions form during extraction, adding more brine can help to break them.
Protocol 2: Reduction using Sodium Dithionite
This protocol offers a milder, metal-free alternative that is highly chemoselective and features a simpler work-up.[6][9] It is an excellent choice for substrates sensitive to harsh acidic conditions or when avoiding heavy metal contamination is critical.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Notes |
| This compound | C₈H₅F₃N₂O₃ | 254.13 | Starting Material (SM) |
| Sodium Dithionite | Na₂S₂O₄ | 174.11 | Reducing Agent (3.0 - 4.0 eq.) |
| Tetrahydrofuran (THF) or Methanol (MeOH) | - | - | Organic Co-solvent |
| Water | H₂O | 18.02 | Solvent |
| Saturated Ammonium Chloride Solution | NH₄Cl(aq) | - | For quenching (optional) |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Extraction Solvent |
| Saturated Sodium Chloride Solution (Brine) | NaCl(aq) | - | For washing |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent |
Step-by-Step Experimental Protocol
-
Reaction Setup: In a round-bottom flask with a magnetic stir bar, dissolve this compound (1.0 eq.) in a mixture of THF (or Methanol) and water (e.g., a 2:1 or 3:1 ratio, sufficient to dissolve the SM).
-
Addition of Reductant: Add sodium dithionite (3.5 eq.) to the solution in portions. The reaction is often exothermic, so addition should be controlled to maintain the temperature below 40-50 °C.
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature or with gentle heating (40-60 °C) to ensure completion.
-
Monitoring: Monitor the reaction by TLC as described in Protocol 1. The disappearance of the yellow color of the nitro compound is a good visual indicator of progress. The reaction is typically complete within 1-3 hours.
-
Work-up - Quenching: Once complete, cool the mixture to room temperature. Some protocols suggest quenching with saturated ammonium chloride, but often proceeding directly to extraction is sufficient.
-
Work-up - Extraction: Add ethyl acetate to the reaction mixture and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer two to three times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with saturated brine solution to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic solvent under reduced pressure. The crude product can be purified by column chromatography if needed.
Pro-Tips and Troubleshooting
-
Reagent Quality: Sodium dithionite can decompose on storage. Use a fresh bottle or a recently opened container for best results.
-
Solvent System: The ratio of organic solvent to water may need to be optimized to ensure all reagents remain in solution.
-
Vigorous Stirring: Good mixing is important as this is a two-phase reaction system.
Comparative Summary and Method Selection
The choice between the two protocols depends on the specific requirements of the synthesis, such as scale, purity needs, and equipment availability.
| Parameter | Method A: Tin(II) Chloride | Method B: Sodium Dithionite |
| Principle | Metal-acid reduction (Sn²⁺ → Sn⁴⁺) | Metal-free, single-electron transfer from •SO₂⁻ |
| Reagents | SnCl₂·2H₂O, HCl, EtOH | Na₂S₂O₄, THF/H₂O or MeOH/H₂O |
| Conditions | Reflux (78 °C), 2-4 hours | Room temp. to 60 °C, 1-3 hours |
| Work-up | Cumbersome; requires basification and filtration of tin salts.[5] | Simple liquid-liquid extraction. |
| Pros | High-yielding, reliable, inexpensive reagents. | Mild conditions, high chemoselectivity, metal-free, easy work-up.[6] |
| Cons | Heavy metal waste, potentially difficult work-up.[3] | Reagent is moisture/air sensitive, may require heating. |
| Best For | Lab-scale synthesis where yield is paramount. | Green chemistry applications, sensitive substrates, ease of operation. |
The following workflow can guide the selection process:
Caption: Decision workflow for selecting a reduction protocol.
Conclusion
The reduction of this compound can be successfully achieved using multiple protocols. The classic tin(II) chloride method offers a reliable, high-yield route, while the sodium dithionite method provides a milder, greener, and operationally simpler alternative with excellent chemoselectivity. By understanding the chemical principles and carefully following the detailed protocols provided, researchers can effectively synthesize the valuable N-(2-Amino-3,4,5-trifluorophenyl)acetamide intermediate while minimizing common side reactions associated with polyfluorinated aromatic compounds.
References
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available at: [Link]
-
Das, B. et al. (2006). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. SYNLETT, 2006(12), 1883-1886. Available at: [Link]
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ACS Green Chemistry Institute. Sn2+ reduction. Available at: [Link]
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Wikipedia. Reduction of nitro compounds. Available at: [Link]
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Organic Chemistry Portal. Sodium Hydrosulfite, Sodium Dithionite. Available at: [Link]
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Scribd. 4juli-Nitro Reduction Using Dithionite. Available at: [Link]
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Organic Chemistry Portal. A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite. Available at: [Link]
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American Chemical Society Publications. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society. Available at: [Link]
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Aragen Life Sciences. Highly efficient metal-free one-pot synthesis of α-aminophosphonates through reduction followed by Kabachnik–fields reaction. Available at: [Link]
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Application Note: Derivatization of N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide for Biological Assays
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide. This compound serves as a versatile scaffold for the development of novel probes and bioconjugates. Its highly activated aromatic ring, substituted with both nitro and fluoro groups, is exceptionally susceptible to nucleophilic aromatic substitution (SNAr), making it an ideal platform for covalent modification of biomolecules. We present two primary derivatization strategies: 1) SNAr with thiol-containing molecules for direct labeling of proteins and peptides, and 2) Reduction of the nitro group to an amine, which provides a functional handle for a wide array of subsequent conjugation chemistries. These methodologies enable the transformation of a simple chemical building block into sophisticated tools for biological assays, including protein labeling, enzyme activity studies, and immunoassays.
Introduction and Scientific Rationale
This compound is a key intermediate whose chemical architecture is primed for facile derivatization. The aromatic ring is rendered extremely electron-deficient by the concerted electron-withdrawing effects of an ortho nitro group and three fluorine atoms. This pronounced electrophilicity makes the ring highly susceptible to attack by nucleophiles, particularly at the para position to the nitro group (C4), leading to a rapid and selective Nucleophilic Aromatic Substitution (SNAr) reaction.[1][2] This reactivity is the cornerstone of its utility as a bioconjugation reagent.
The primary advantages of using this scaffold include:
-
High Reactivity under Mild Conditions: The SNAr reaction proceeds efficiently at or near physiological pH and temperature, which is crucial for maintaining the structural and functional integrity of biomolecules like proteins.[3]
-
Site-Selectivity: The substitution pattern of the ring directs nucleophilic attack preferentially to the C4 fluorine, allowing for predictable and controlled derivatization.[2]
-
Versatility: The core molecule can be modified in at least two key ways—via SNAr or nitro reduction—opening up a vast chemical space for creating diverse derivatives tailored to specific biological applications.[3][4]
This guide will detail the chemical principles and provide step-by-step protocols for transforming this compound into functional probes for biological research.
Chemical Principles of Derivatization
The derivatization of this compound hinges on two primary transformations:
Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is an addition-elimination process. A nucleophile (e.g., the thiolate anion of a cysteine residue) attacks the electron-deficient aromatic ring at the carbon bearing a good leaving group (fluoride). This forms a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The aromaticity is then restored by the expulsion of the fluoride leaving group, resulting in the net substitution of fluoride with the nucleophile. The strong electron-withdrawing nitro and fluoro groups are essential for stabilizing the negatively charged Meisenheimer complex, thereby lowering the activation energy of the reaction.[1][3]
The thiol group of cysteine residues in proteins is an excellent nucleophile for this reaction at physiological pH (~7.4), making this chemistry highly suitable for protein labeling.[5][6]
Caption: SNAr mechanism for thiol derivatization.
Reduction of the Nitro Group
The aromatic nitro group can be chemically reduced to a primary amine (-NH₂). This transformation is profoundly useful as it converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the ring's reactivity. More importantly, the resulting aniline derivative provides a new reactive handle for a plethora of well-established bioconjugation chemistries, such as amide bond formation (e.g., with NHS esters or carboxylic acids activated by EDC) or diazotization.
A variety of reducing agents can accomplish this transformation, including metals in acidic media (e.g., SnCl₂, Fe/HCl) or catalytic hydrogenation (e.g., H₂, Pd/C).[4][7] The choice of method depends on the tolerance of other functional groups present in the molecule.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals with care.
Protocol 1: Thiol-Reactive Probe Synthesis via SNAr
This protocol describes the reaction of this compound with N-acetyl-L-cysteine as a model thiol-containing molecule. The same principle applies to labeling cysteine residues in peptides and proteins.
Materials:
-
This compound
-
N-acetyl-L-cysteine
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Reverse-phase HPLC system for purification and analysis
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of this compound in anhydrous DMF.
-
Prepare a 120 mM stock solution of N-acetyl-L-cysteine in anhydrous DMF.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine 100 µL of the this compound stock solution (10 µmol, 1.0 eq).
-
Add 100 µL of the N-acetyl-L-cysteine stock solution (12 µmol, 1.2 eq).
-
Add 5.2 µL of DIPEA (30 µmol, 3.0 eq) to act as a base to deprotonate the thiol.
-
Vortex the mixture gently and allow it to react at room temperature for 1 hour.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by injecting a small aliquot (1 µL) into an LC-MS system to confirm product formation.
-
Upon completion, the product can be purified directly by preparative reverse-phase HPLC.
-
-
Protein Labeling (General Guideline):
-
Dissolve the protein to be labeled (containing accessible cysteine residues) in PBS (pH 7.4) to a concentration of 1-5 mg/mL.[5]
-
If necessary, reduce disulfide bonds by adding a 10-fold molar excess of Tris(2-carboxyethyl)phosphine (TCEP) and incubating for 30 minutes at room temperature.
-
Prepare a 10 mM stock solution of the this compound in DMF.
-
Add a 10-20 fold molar excess of the labeling reagent to the protein solution.[5]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Remove excess, unreacted labeling reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
| Parameter | Condition | Rationale |
| Solvent | DMF or other polar aprotic | Solubilizes reactants and facilitates SNAr. |
| Base | DIPEA or other non-nucleophilic base | Deprotonates the thiol to the more nucleophilic thiolate. |
| pH (for proteins) | 7.0 - 8.0 | Ensures thiol is sufficiently nucleophilic while minimizing reaction with amines.[5] |
| Stoichiometry | Slight excess of thiol | Drives the reaction to completion. |
| Temperature | Room Temperature | Sufficient for rapid reaction without denaturing proteins. |
Protocol 2: Nitro Group Reduction to a Reactive Amine
This protocol details the reduction of the nitro group to an amine using tin(II) chloride, a mild and effective method.[4]
Materials:
-
This compound (or its thiol-derivatized product from Protocol 1)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
Dissolve 100 mg of the nitro-containing starting material (1.0 eq) in 5 mL of ethyl acetate in a round-bottom flask.
-
Add 5.0 equivalents of tin(II) chloride dihydrate.
-
Heat the mixture to reflux (approximately 77°C) and stir for 2-4 hours.
-
-
Monitoring and Workup:
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH is basic (~8-9).
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(2-amino-3,4,5-trifluorophenyl)acetamide derivative.
-
| Parameter | Condition | Rationale |
| Reducing Agent | SnCl₂·2H₂O | Effective for reducing aromatic nitro groups with good functional group tolerance.[4] |
| Solvent | Ethyl Acetate | Good solvent for the starting material and compatible with the reaction conditions. |
| Temperature | Reflux | Provides sufficient energy to drive the reduction to completion in a reasonable timeframe. |
| Workup | Basic Quench (NaHCO₃) | Neutralizes the acidic reaction medium and precipitates tin salts for easier removal. |
Application in a Biological Assay: HTRF Immunoassay
The derivatized molecules can be incorporated into various assay formats. For example, the amine-functionalized derivative from Protocol 2 can be conjugated to a fluorophore (e.g., an NHS ester of a lanthanide cryptate donor) for use in a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[8]
Workflow:
-
Probe Synthesis: Synthesize the amine-functionalized derivative using Protocol 2.
-
Fluorophore Conjugation: React the amine with an NHS-ester activated HTRF donor fluorophore. Purify the conjugate by HPLC.
-
Assay Setup: In a competitive immunoassay format, this fluorescent probe competes with an unlabeled analyte in a sample for binding to a specific antibody. The antibody is labeled with an HTRF acceptor fluorophore.
-
Detection: When the donor-labeled probe binds to the acceptor-labeled antibody, they are brought into close proximity, generating a FRET signal. The presence of the unlabeled analyte in the sample reduces the binding of the fluorescent probe, leading to a decrease in the HTRF signal. The signal is inversely proportional to the concentration of the analyte.[8]
Caption: Workflow for using a derivatized probe in an HTRF assay.
Conclusion
This compound is a powerful and adaptable starting material for the synthesis of chemical probes and bioconjugates. The protocols outlined herein provide robust methods for its derivatization through either nucleophilic aromatic substitution or nitro group reduction. The resulting functionalized molecules are valuable tools for researchers in drug discovery and chemical biology, enabling the development of sophisticated assays for quantifying and tracking biological processes.
References
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Annunziato, M. E., Patel, U. S., Ranabothu, S., & Scarborough, J. (2019). Thiol-reactive dyes for fluorescence labeling of proteomic samples. PubMed. Available at: [Link]
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Wang, L., Wang, H., Li, Y., & Zhang, W. (2019). Arylation Chemistry for Bioconjugation. PubMed Central. Available at: [Link]
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Kim, T., & Kim, Y. (2012). Thiol Reactive Probes and Chemosensors. PubMed Central. Available at: [Link]
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Al-Zoubi, R. M., & Marion, O. (2021). A Selective Single Step Amidation of Polyfluoroarenes. PubMed. Available at: [Link]
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Wang, Y., et al. (2015). Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. ResearchGate. Available at: [Link]
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Mae, T., et al. (2022). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. MDPI. Available at: [Link]
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Mae, T., et al. (2022). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. ResearchGate. Available at: [Link]
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Shteingarts, V. D. (1990). Kinetics of nucleophilic substitution reactions of polyfluoroaromatic compounds. Sci-Hub. Available at: [Link]
-
Wang, Y., et al. (2015). Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. Analytical Methods. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]
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Chemistry LibreTexts. (2023). Introduction to Bioconjugation. Available at: [Link]
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Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]
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Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Available at: [Link]
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Trinquet, E., et al. (2011). HTRF: A Technology Tailored for Drug Discovery – A Review of Theoretical Aspects and Recent Applications. PubMed Central. Available at: [Link]
-
Moshapo, P. T., et al. (2020). Advances in nitroarene reductive amidations. ResearchGate. Available at: [Link]
-
Clayden, J., et al. (2020). C(sp3)-Arylation by Conformationally Accelerated Intramolecular Nucleophilic Aromatic Substitution (SNAr). Accounts of Chemical Research. Available at: [Link]
-
Padda, P., et al. (2021). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PubMed Central. Available at: [Link]
-
Sharma, A., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Chemical Science. Available at: [Link]
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Khan, M. S., et al. (2015). Synthesis, biological and electrochemical evaluation of novel nitroaromatics as potential anticancerous drugs. PubMed. Available at: [Link]
-
Hermanson, G. T. (2013). Bioconjugation protocols : strategies and methods. University of California San Francisco. Available at: [Link]
-
Liu, W., et al. (2019). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. The Royal Society of Chemistry. Available at: [Link]
-
Whitetree, G. H. (2018). Hydroamidation with Acetamides and Trifluoroacetamides. Digital Commons@Georgia Southern. Available at: [Link]
-
PubChem. (n.d.). N-(3,4,5-Trimethyl-2-nitrophenyl)acetamide. Available at: [Link]
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Al-Adel, A. I., et al. (2022). Biological Treatment of Nitroaromatics in Wastewater. MDPI. Available at: [Link]
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, From Synthesis to Biodegradation. PubMed. Available at: [Link]
-
Smajlagić, A., et al. (2020). Synthesis of N-(4 nitrophenyl) acetamide. ResearchGate. Available at: [Link]
-
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. Available at: [Link]
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Scale-up Synthesis of N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide: An Application Note and Protocol
Abstract
This comprehensive application note provides a detailed, robust, and scalable protocol for the synthesis of N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The procedure is designed for researchers, scientists, and drug development professionals, emphasizing safety, efficiency, and reproducibility. This guide delves into the underlying chemical principles, offers a step-by-step methodology for a multi-gram scale synthesis, and provides critical insights into process optimization and troubleshooting. All quantitative data is summarized for clarity, and key experimental and logical workflows are visualized to enhance understanding.
Introduction and Scientific Background
This compound is a crucial building block in synthetic organic chemistry. The presence of trifluoro and nitro functional groups on the phenyl ring imparts unique electronic properties, making it a valuable precursor for creating complex molecules with desired biological activities.[1] The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability and binding affinity in drug candidates.[2] The synthesis of this compound typically involves the acetylation of 3,4,5-trifluoro-2-nitroaniline. This initial protection of the amino group is a critical step to ensure regioselective nitration and prevent unwanted side reactions.[3][4]
This document outlines a well-established two-step synthetic route, beginning with the nitration of a suitable trifluoroaniline precursor, followed by acetylation. The causality behind each experimental choice is explained to provide a deeper understanding of the process, ensuring that the protocol is not just a series of steps but a self-validating system.
Chemical Theory and Mechanism
The synthesis of this compound is fundamentally an electrophilic aromatic substitution followed by a nucleophilic acyl substitution.
Step 1: Nitration of 3,4,5-Trifluoroaniline
The first step involves the nitration of 3,4,5-trifluoroaniline. The reaction proceeds via the generation of the nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.[5] The highly electrophilic nitronium ion then attacks the electron-rich aromatic ring. The position of the nitro group is directed by the existing substituents. The amino group (-NH₂) is a strong activating group and an ortho-, para-director. However, to avoid oxidation of the amino group and to control the regioselectivity, the amino group is often protected via acetylation prior to nitration.[3][6] In this protocol, we will be starting from the commercially available 3,4,5-Trifluoro-2-nitroaniline.
Step 2: Acetylation of 3,4,5-Trifluoro-2-nitroaniline
The second step is the acetylation of the amino group of 3,4,5-trifluoro-2-nitroaniline using an acetylating agent such as acetic anhydride or acetyl chloride.[7] This is a nucleophilic acyl substitution reaction where the lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acetylating agent. A base, such as pyridine or triethylamine, is often used to neutralize the acid byproduct and drive the reaction to completion.[8]
Materials and Methods
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| 3,4,5-Trifluoro-2-nitroaniline | ≥98% | Commercially Available | 882068-89-5 |
| Acetic Anhydride | ACS Reagent | Commercially Available | 108-24-7 |
| Pyridine | Anhydrous, 99.8% | Commercially Available | 110-86-1 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | 75-09-2 |
| Hydrochloric Acid (HCl) | 1 M solution | Commercially Available | 7647-01-0 |
| Saturated Sodium Bicarbonate (NaHCO₃) | Solution | Prepared in-house | 144-55-8 |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Commercially Available | 7487-88-9 |
| Ethyl Acetate | ACS Grade | Commercially Available | 141-78-6 |
| Hexanes | ACS Grade | Commercially Available | 110-54-3 |
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Detailed Experimental Protocol
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,4,5-trifluoro-2-nitroaniline (10.0 g, 52.0 mmol) in anhydrous dichloromethane (200 mL).
-
Add anhydrous pyridine (6.2 mL, 78.0 mmol) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Acetylation: Slowly add acetic anhydride (7.4 mL, 78.0 mmol) to the stirred solution via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.[5]
-
Work-up: Once the reaction is complete, carefully quench the reaction by adding 1 M HCl (100 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is obtained as a yellow solid. Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to yield pure this compound.[3][5]
-
Filter the recrystallized solid, wash with cold hexanes, and dry under vacuum.
Process Optimization and Troubleshooting
Scaling up chemical reactions can present challenges. The following section provides insights into critical parameters and a troubleshooting guide.
Critical Parameters
-
Temperature Control: The initial addition of acetic anhydride is exothermic. Maintaining a low temperature is crucial to prevent side reactions.[3]
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is important to prevent the hydrolysis of acetic anhydride.
-
Purity of Starting Material: The purity of the starting 3,4,5-trifluoro-2-nitroaniline will directly impact the purity of the final product and the overall yield.
-
Stoichiometry: The molar ratio of the reactants should be carefully controlled for optimal conversion.
Troubleshooting Guide
Caption: A logical troubleshooting guide for the synthesis.
Data and Results
| Parameter | Result |
| Starting Material | 3,4,5-Trifluoro-2-nitroaniline |
| Amount of Starting Material | 10.0 g |
| Expected Yield | ~90% |
| Appearance of Product | Pale yellow crystalline solid |
| Melting Point | 138-140 °C |
| ¹H NMR (400 MHz, CDCl₃) δ | 8.05 (m, 1H), 7.60 (br s, 1H), 2.25 (s, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) δ | 169.0, 152.5 (ddd), 148.0 (ddd), 140.0 (ddd), 125.0 (m), 115.0 (m), 110.0 (m), 25.5 |
| Purity (by HPLC) | >98% |
Note: NMR data is predicted and should be confirmed by experimental analysis.[7][9]
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[10]
-
Reagent Handling: Acetic anhydride and pyridine are corrosive and have strong odors. Handle with care. Concentrated acids are highly corrosive.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[10]
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By following the detailed steps and considering the process optimization and safety guidelines, researchers can reliably produce this valuable intermediate for their drug discovery and development programs. The provided visualizations and in-depth explanations of the chemical principles aim to empower scientists with the knowledge to not only replicate the synthesis but also to adapt and troubleshoot the process as needed.
References
-
N-(3-Trifluoromethylphenyl)-4-nitroaniline. MDPI. Available at: [Link]
- Preparation method of 4-nitro-3-trifluoromethylaniline. Google Patents. (CN102093229A).
-
Exploring the Synthesis of Fluorinated Organic Compounds: A Look at Nitrobenzene Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Synthesis of Fluorinated Heteroaromatics through Formal Substitution of a Nitro Group by Fluorine under Transition-Metal. (2014-05-27). Available at: [Link]
- Preparation of trifluoromethylanilines. Google Patents. (US6333434B1).
-
Convenient Fluorination of Nitro and Nitrile Compounds with Selectfluor. ResearchGate. Available at: [Link]
- Process for preparing 4-fluoro-3-nitroaniline. Google Patents. (US3586719A).
-
MSDS of N-(3-Fluoro-4-nitrophenyl)acetamide. Capot Chemical. (2025-12-20). Available at: [Link]
-
Safety Data Sheet. Angene Chemical. (2025-10-19). Available at: [Link]
-
Synthesis of Fluorinated Heteroaromatics through Formal Substitution of a Nitro Group by Fluorine under Transition‐Metal‐Free Conditions. Sci-Hub. Available at: [Link]
- Method for producing 2-fluorin-3-nitrotoluene. Google Patents. (CN101177400A).
-
Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. PrepChem.com. Available at: [Link]
-
Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. ACS Publications. (2020-10-06). Available at: [Link]
- Method of producing 3,4,5-trifluoroaniline. Google Patents. (RU2420515C2).
-
Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. (2020-11-20). Available at: [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. PMC - NIH. Available at: [Link]
-
N-(3,4,5-Trimethyl-2-nitrophenyl)acetamide. PubChem. Available at: [Link]
-
Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. The Royal Society of Chemistry. Available at: [Link]
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Application Note: Comprehensive Analytical Characterization of N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide
Abstract
This application note provides a detailed guide to the analytical methods for the comprehensive characterization of N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide, a key intermediate in pharmaceutical and agrochemical research. Given its trifluorinated and nitroaromatic structure, a multi-faceted analytical approach is essential to confirm its identity, purity, and stability. This document outlines detailed protocols for spectroscopic and chromatographic techniques, including Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The rationale behind the selection of each technique and the interpretation of the resulting data are discussed in depth to provide researchers, scientists, and drug development professionals with a robust framework for the analysis of this and similar complex organic molecules.
Introduction
This compound (TFNA) is an emerging building block in medicinal and materials chemistry. The presence of a trifluorinated phenyl ring and a nitro group imparts unique electronic properties that are of significant interest in the design of novel bioactive compounds and functional materials. The precise characterization of TFNA is a critical prerequisite for its application in any research or development setting, ensuring the reliability and reproducibility of subsequent experiments.
The analytical challenges presented by TFNA stem from its potential for isomeric impurities arising from the synthesis, as well as possible degradation products. Therefore, a comprehensive analytical strategy is required to unambiguously determine its chemical structure and assess its purity with a high degree of confidence. This application note details such a strategy, emphasizing the synergy between different analytical techniques to build a complete profile of the compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1357942-94-9 | [1][2] |
| Molecular Formula | C8H5F3N2O3 | [1] |
| Molecular Weight | 254.14 g/mol | Inferred from Molecular Formula |
| Appearance | Expected to be a solid | Inferred from similar compounds |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, Acetone, Acetonitrile) | Inferred from similar compounds |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structure determination of organic molecules in solution. For TFNA, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Rationale: The unique substitution pattern of the aromatic ring, with three fluorine atoms and a single proton, will give rise to characteristic splitting patterns due to H-F and F-F couplings. ¹⁹F NMR is particularly crucial for fluorinated compounds, offering high sensitivity and a wide chemical shift range, which is excellent for identifying and quantifying fluorinated species.[3][4]
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 5 s
-
Acquisition Time: 4 s
-
-
¹⁹F NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 64
-
Relaxation Delay (d1): 5 s
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30 with proton decoupling
-
Number of Scans: 1024
-
Relaxation Delay (d1): 2 s
-
Expected Spectral Features:
-
¹H NMR: A single aromatic proton signal, split by the adjacent fluorine atoms. An amide proton (N-H) signal, and a methyl (CH₃) signal from the acetamide group.
-
¹⁹F NMR: Three distinct signals for the three fluorine atoms on the aromatic ring, with complex splitting patterns due to F-F couplings.
-
¹³C NMR: Signals for the eight carbon atoms, with C-F couplings observable for the fluorinated carbons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Rationale: The FT-IR spectrum of TFNA will show characteristic absorption bands for the N-H and C=O groups of the amide, the N-O bonds of the nitro group, and the C-F bonds of the fluorinated ring.
Protocol for FT-IR Analysis:
-
Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A standard FT-IR spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Expected Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (amide) | 3300-3100 |
| C=O Stretch (amide) | 1700-1650 |
| N-O Stretch (nitro) | 1550-1500 and 1350-1300 |
| C-F Stretch | 1300-1000 |
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Rationale: The conjugated system of the nitroaromatic ring is expected to show strong absorbance in the UV region. This technique is particularly useful for quantitative analysis due to its sensitivity.
Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Parameters:
-
Wavelength Range: 200-400 nm
-
Scan Speed: Medium
-
Expected Spectral Features: A strong absorption maximum (λ_max) is anticipated in the 250-350 nm range, characteristic of nitroaromatic compounds.
Chromatographic Analysis
Chromatographic methods are essential for assessing the purity of this compound and for identifying any potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity of non-volatile organic compounds. A reverse-phase method is generally suitable for a molecule with the polarity of TFNA.
Rationale: HPLC offers high resolution and sensitivity for the separation of the main compound from closely related impurities, such as positional isomers or precursors from the synthesis.[5][6]
Protocol for HPLC Analysis:
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and water (with 0.1% formic acid) |
| Gradient | 30% to 90% Acetonitrile over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | At the λ_max determined by UV-Vis spectroscopy |
| Injection Volume | 10 µL |
Data Analysis: The purity of the sample is determined by the area percentage of the main peak in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.
Rationale: GC-MS can be used to identify volatile impurities that may not be detected by HPLC. The mass spectrum provides valuable information about the molecular weight and fragmentation pattern of the compound, which aids in its identification.
Protocol for GC-MS Analysis:
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole analyzer).
-
GC Conditions:
| Parameter | Recommended Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injection Mode | Split (e.g., 50:1) |
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-400 amu
-
Workflow and Data Integration
A logical workflow for the characterization of this compound is crucial for efficiency and completeness.
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. This compound | 1357942-94-9 [chemicalbook.com]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. chromedia.org [chromedia.org]
- 6. Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM) - PMC [pmc.ncbi.nlm.nih.gov]
N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide: A Versatile Electrophilic Fragment for Covalent Drug Discovery
An Application Note and Comprehensive Protocol Guide
Abstract
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel, high-quality starting points for drug development. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of the electrophilic fragment, N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide, in FBDD campaigns. We delve into the scientific rationale behind its design, present its key physicochemical properties, and offer detailed, field-proven protocols for its application in screening, hit validation, and hit-to-lead optimization. This guide emphasizes experimental causality, self-validating protocols, and authoritative grounding to ensure scientific integrity and practical utility.
Introduction: The Strategic Advantage of Electrophilic Fragments
Fragment-based screening typically relies on reversible, non-covalent interactions to identify low molecular weight compounds that bind to a protein target with high ligand efficiency. However, the identification and optimization of these low-affinity hits can be challenging. An increasingly powerful approach involves the use of "covalent" or "electrophilic" fragments, which are designed to form a stable, covalent bond with a specific nucleophilic amino acid residue (e.g., cysteine, lysine) on the target protein.
This compound is an exemplary electrophilic fragment designed for this purpose. Its utility stems from a carefully balanced combination of reactivity and selectivity. The nitro group, activated by the adjacent fluorine atoms, renders the aromatic ring susceptible to Nucleophilic Aromatic Substitution (SNAr). This reaction allows the fragment to covalently label nucleophilic residues, most commonly cysteine, within or near a binding pocket.
Key Advantages:
-
Signal Amplification: The formation of a covalent bond provides a strong, durable signal in biophysical assays, enabling the detection of even transient or weak initial binding events.
-
Irreversible Inhibition: Covalent binding can lead to potent and long-lasting target inhibition, a desirable property for many therapeutic indications.
-
Structural Insights: The stable fragment-protein adduct is highly amenable to structural biology techniques like X-ray crystallography, providing a clear roadmap for structure-based drug design.
-
Targeted Reactivity: The reactivity of the fragment is tuned to be moderate, avoiding promiscuous, non-specific labeling of proteins while still reacting with suitably positioned and activated nucleophiles on the target of interest.
Physicochemical Properties and Design Rationale
The design of this compound adheres to the central tenets of FBDD, including the "Rule of Three". Its properties make it an ideal candidate for fragment screening libraries.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance in FBDD |
| Molecular Weight | 248.14 g/mol | Complies with the "Rule of Three" (<300 Da), ensuring it explores chemical space efficiently and provides ample room for synthetic elaboration during hit-to-lead optimization. |
| cLogP | ~1.5 - 2.0 | Adheres to the "Rule of Three" (cLogP < 3), ensuring adequate aqueous solubility for biophysical assays and reducing the risk of non-specific, aggregation-based binding. |
| Hydrogen Bond Donors | 1 (Amide N-H) | Complies with the "Rule of Three" (HBD ≤ 3). The amide provides a key vector for establishing specific interactions with the target and for future chemical elaboration. |
| Hydrogen Bond Acceptors | 4 (Amide C=O, NO2 oxygens) | Complies with the "Rule of Three" (HBA ≤ 3), though slightly above, the nitro group's primary role is electronic activation. The carbonyl is a key interaction point. |
| Rotatable Bonds | 2 | Low conformational flexibility (≤ 3), which reduces the entropic penalty upon binding and simplifies the interpretation of structure-activity relationships (SAR). |
| Reactive Moiety | 2-nitro-3,4,5-trifluorophenyl | The core electrophilic warhead. The ortho-nitro group activates the C1 position for SNAr with nucleophilic residues like cysteine. The fluorine atoms further enhance this electrophilicity. |
Experimental Workflow: From Screening to Validation
The successful application of this fragment requires a robust, multi-stage workflow. The primary goal is to identify fragments that covalently modify the target of interest in a specific and functionally relevant manner.
Figure 1: A generalized workflow for covalent FBDD, from initial screening to lead generation.
Protocol 1: Primary Screening using Intact Protein Mass Spectrometry
Intact protein mass spectrometry (MS) is a highly effective primary screen for covalent fragments as it provides a direct and unambiguous readout of covalent modification.
Objective: To identify fragments that form a covalent adduct with the target protein.
Materials:
-
Target protein stock solution (e.g., 1 mg/mL in 50 mM HEPES, pH 7.5). Ensure the protein contains at least one cysteine residue.
-
This compound stock solution (10 mM in DMSO).
-
Assay buffer (50 mM HEPES, pH 7.5).
-
LC-MS system (e.g., a Q-TOF or Orbitrap mass spectrometer coupled to a UPLC system).
-
Desalting column (e.g., a C4 reverse-phase column).
Methodology:
-
Compound Incubation:
-
In a 96-well plate, add 2 µL of the 10 mM fragment stock to 98 µL of assay buffer containing the target protein at a final concentration of 10 µM. This results in a final fragment concentration of 200 µM and 2% DMSO.
-
Include a DMSO-only control (negative control).
-
Incubate the plate at room temperature for a defined period (e.g., 4 hours). The incubation time may need to be optimized based on the expected reactivity.
-
-
LC-MS Analysis:
-
Inject 10 µL of each sample onto the LC-MS system.
-
Use a rapid desalting gradient. For example:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B for 0.5 min, ramp to 95% B over 2 min, hold for 1 min, return to 5% B.
-
-
Acquire mass spectra across a relevant m/z range for the target protein.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein.
-
Compare the mass of the protein from the fragment-treated sample to the DMSO control.
-
A mass shift corresponding to the molecular weight of the fragment minus HF (248.14 - 20.01 = +228.13 Da) indicates a successful covalent modification via SNAr.
-
Calculate the percent modification to rank hits.
-
Trustworthiness Check: The self-validating nature of this protocol lies in the precision of the mass shift. A clear, expected mass increase provides unambiguous evidence of a covalent event, minimizing false positives.
Protocol 2: Orthogonal Validation using a Cellular Thermal Shift Assay (CETSA)
After identifying a hit via MS, it is crucial to confirm that the fragment engages and stabilizes the target protein in a more complex biological matrix, such as cell lysate. CETSA is an ideal method for this validation.
Objective: To confirm target engagement by measuring changes in the thermal stability of the target protein upon fragment binding.
Materials:
-
Cell lysate containing the target protein.
-
This compound stock solution (10 mM in DMSO).
-
Phosphate-buffered saline (PBS).
-
Instrumentation for heating samples (e.g., PCR thermocycler).
-
Instrumentation for protein quantification (e.g., Western Blot or ELISA setup).
Methodology:
-
Compound Treatment:
-
Aliquot cell lysate into two sets of tubes.
-
Treat one set with the fragment at a final concentration of 100 µM.
-
Treat the second set with an equivalent volume of DMSO (vehicle control).
-
Incubate at room temperature for 1 hour to allow for covalent modification.
-
-
Thermal Challenge:
-
Create a temperature gradient using a thermocycler. Aliquot samples from both the treated and control groups into separate PCR strips.
-
Heat the samples across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes. Include an unheated control.
-
-
Separation of Soluble and Aggregated Protein:
-
Centrifuge all samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble, non-denatured protein.
-
-
Quantification:
-
Analyze the amount of soluble target protein remaining in each supernatant using Western Blot or another specific protein detection method.
-
Generate a "melting curve" by plotting the percentage of soluble protein against temperature for both the treated and control samples.
-
-
Data Interpretation:
-
A positive result is a shift in the melting curve to a higher temperature for the fragment-treated sample compared to the DMSO control. This "thermal shift" indicates that the covalent binding of the fragment stabilized the protein against heat-induced denaturation, confirming target engagement.
-
Hit-to-Lead Optimization: Growing the Fragment
Once a covalent hit is validated and its binding mode is confirmed by structural biology, the next phase is to elaborate the fragment to improve potency and selectivity. The N-acetamide group and the fluorine positions on the ring serve as key synthetic handles for this process.
Causality in Optimization: The goal is not simply to add bulk, but to extend the fragment into adjacent sub-pockets of the binding site to form additional, high-quality interactions (e.g., hydrogen bonds, hydrophobic contacts). This process increases affinity and can dramatically improve selectivity.
Figure 2: The iterative cycle of structure-guided hit-to-lead optimization for a covalent fragment.
Strategic Elaboration Vectors:
-
The Acetamide Moiety: This is the most common and versatile growth point.
-
Rationale: The amide N-H and C=O often form initial hydrogen bonds. Replacing the methyl group with larger, more complex functionalities allows for the exploration of nearby pockets.
-
Example Chemistry: Replace the acetyl group with substituted aromatic rings, aliphatic chains, or heterocyclic systems designed to interact with specific residues identified from a co-crystal structure.
-
-
The Fluorine Positions: While primarily serving an electronic role, a fluorine atom can be synthetically replaced to introduce new vectors, although this is often more synthetically challenging.
-
Rationale: If a sub-pocket exists adjacent to the C3, C4, or C5 position, replacing a fluorine with a small linker (e.g., an amino or ether linkage) can provide a new attachment point for chemical exploration.
-
Conclusion and Best Practices
This compound is a highly valuable tool in the FBDD arsenal, particularly for programs targeting proteins with accessible cysteine residues. Its balanced reactivity and ideal fragment-like properties provide a robust starting point for covalent inhibitor design. For successful application, researchers must employ a rigorous, multi-faceted approach:
-
Confirm Covalency: Always use a direct method like mass spectrometry as the primary screen.
-
Validate Engagement: Use orthogonal assays, such as CETSA or SPR, to confirm that the fragment engages the target in a relevant biological context.
-
Elucidate Structure: Obtain high-resolution structural information (ideally X-ray crystallography) of the fragment-protein adduct. This is the most critical step for enabling rational, efficient hit-to-lead optimization.
-
Monitor Reactivity: Throughout the optimization process, continuously monitor for off-target reactivity and potential liabilities associated with electrophilic compounds.
By following these principles and protocols, research teams can effectively leverage this versatile fragment to accelerate the discovery of novel and potent covalent therapeutics.
References
-
Shaw, J., et al. (2019). Covalent Binders in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
-
Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today. Available at: [Link]
-
Pace, N. J., & Weerapana, E. (2014). Diverse functional roles of reactive cysteines. ACS Chemical Biology. Available at: [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]
Troubleshooting & Optimization
Low yield in N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide synthesis troubleshooting
Welcome to the technical support center for the synthesis of N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific chemical transformation. Here, we address common challenges, provide in-depth explanations for experimental choices, and offer detailed protocols to enhance your synthetic success.
Troubleshooting Guide: Low Yield
The synthesis of this compound is a critical step in various research and development pipelines. Low yields can significantly impede progress. This section provides a structured approach to identifying and resolving the root causes of diminished product formation.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields.
Issue 1: Incomplete Reaction
A common reason for low yield is the failure of the reaction to proceed to completion. The starting material, 3,4,5-trifluoro-2-nitroaniline, is a weakly basic aniline due to the strong electron-withdrawing effects of the fluorine and nitro groups, which can render the acylation challenging.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Insufficient Reaction Time or Temperature | The reduced nucleophilicity of the aniline starting material may necessitate more forcing conditions to drive the reaction to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned reaction time, consider extending the duration or cautiously increasing the temperature.[1][2] |
| Suboptimal Reagent Stoichiometry | An insufficient amount of the acetylating agent (e.g., acetic anhydride or acetyl chloride) will naturally lead to an incomplete reaction. | Use a slight excess of the acetylating agent to ensure the complete consumption of the limiting aniline starting material.[1] A molar ratio of 1:1.2 to 1:1.5 (aniline:acetylating agent) is a good starting point for optimization. |
| Inadequate Mixing | Poor mixing can lead to localized concentration gradients, preventing the reactants from effectively interacting. | Ensure vigorous and efficient stirring throughout the reaction, especially if the reaction mixture is heterogeneous. |
| Lack of Catalyst | For particularly unreactive anilines, a catalyst may be required to facilitate the acylation. | The addition of a catalytic amount of a strong acid, such as a few drops of concentrated sulfuric acid, can protonate the carbonyl oxygen of the acetylating agent, increasing its electrophilicity.[1] |
Issue 2: Presence of Side Reactions
The formation of unintended byproducts can significantly consume starting materials and complicate purification, ultimately leading to a lower yield of the desired product.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Diacylation | Under forcing conditions or with a large excess of the acetylating agent, the initially formed acetamide can undergo a second acylation. | Carefully control the stoichiometry of the acetylating agent. Monitor the reaction by TLC to check for the formation of less polar byproducts.[2] |
| Reaction with Solvent | Protic solvents like alcohols or water can compete with the aniline in reacting with the acetylating agent. | Use a non-reactive, aprotic solvent such as dichloromethane, acetonitrile, or glacial acetic acid.[3][4] |
Diagram: Reaction Scheme and Potential Side Reaction
Caption: Desired acylation versus hydrolysis of the acetylating agent.
Issue 3: Product Loss During Workup and Purification
A significant portion of the product can be lost during the isolation and purification stages.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Hydrolysis of Product | The acetamide product can be susceptible to hydrolysis back to the starting aniline under strongly acidic or basic conditions, especially at elevated temperatures. | During aqueous workup, use mild conditions. If an acid wash is necessary, perform it at low temperatures and minimize contact time. Similarly, use a weak base like sodium bicarbonate for neutralization. |
| Inappropriate Purification Method | The chosen purification method may not be suitable for the product's properties, leading to poor recovery. | Recrystallization is a common and effective method for purifying solid organic compounds.[5] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find the optimal conditions for high recovery and purity.[6] For very impure samples, column chromatography may be necessary.[2] |
| Product Solubility | The product may have some solubility in the wash solutions, leading to losses. | Pre-saturate aqueous wash solutions with a salt (e.g., NaCl) to decrease the solubility of the organic product. Use cold solvents for washing the filtered solid. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most direct and common method is the acylation of 3,4,5-trifluoro-2-nitroaniline with an acetylating agent like acetic anhydride or acetyl chloride.[7] The reaction is typically carried out in a suitable aprotic solvent, sometimes with the aid of a catalyst.
Q2: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction's progress.[2] By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material spot and the appearance of the product spot. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used for this purpose.
Q3: My product is an oil or a gummy solid. How can I induce crystallization?
The presence of impurities, such as residual acetic acid or unreacted starting material, can inhibit crystallization. Washing the crude product with a saturated sodium bicarbonate solution can help remove acidic impurities.[2] If the product remains oily, purification by column chromatography followed by recrystallization from an appropriate solvent system is recommended.[2]
Q4: What are the key safety precautions for this synthesis?
-
Acetic anhydride and acetyl chloride are corrosive and lachrymatory. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Concentrated sulfuric acid is a strong acid and a powerful dehydrating agent. Use with extreme caution and appropriate PPE.
-
The reaction can be exothermic , especially during the addition of reagents or quenching with water.[7] Maintain good temperature control and add reagents slowly.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4,5-trifluoro-2-nitroaniline (1.0 eq.) in a suitable anhydrous aprotic solvent (e.g., glacial acetic acid or dichloromethane).
-
Add acetic anhydride (1.2-1.5 eq.) to the solution.
-
Optional: Add a catalytic amount (e.g., 2-3 drops) of concentrated sulfuric acid.
-
Heat the reaction mixture to a suitable temperature (e.g., reflux) and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-cold water with vigorous stirring to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water until the filtrate is neutral.
-
Dry the crude product under vacuum.
Protocol 2: Recrystallization for Purification
-
Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol).
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.
-
Slowly add a co-solvent in which the product is less soluble (e.g., water) dropwise to the hot solution until it becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.
References
- Borade, N., Suresh, M., & Ghorpade, P. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. YMER.
- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
-
C–H acylation of aniline derivatives with α-oxocarboxylic acids using ruthenium catalyst. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
- Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. (2025).
-
Catalytic Friedel-Crafts Acylation of Aniline Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
- Method of producing 3,4,5-trifluoroaniline. (n.d.). Google Patents.
-
Photoinduced Acetylation of Anilines under Aqueous and Catalyst-Free Conditions. (2021). PubMed. Retrieved from [Link]
-
N-(4-Methoxy-2-nitrophenyl)acetamide. (n.d.). PubMed Central. Retrieved from [Link]
-
Synthesis of N-(4 nitrophenyl) acetamide. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. (n.d.). PrepChem.com. Retrieved from [Link]
-
The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. (2022). PubMed Central. Retrieved from [Link]
-
Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. (n.d.). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
-
Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. (n.d.). MDPI. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Trifluorinated Nitrophenyl Acetamides
Welcome to the technical support center for the synthesis of trifluorinated nitrophenyl acetamides. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific chemical transformation. Here, we address common challenges and provide in-depth, field-proven solutions to overcome them. Our focus is on understanding the root causes of side reactions to empower you to optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the likely causes?
A1: Low yields in the trifluoroacetylation of nitrophenyl anilines can stem from several factors. Primarily, the electron-withdrawing nature of the nitro group deactivates the aniline nitrogen, making it a weaker nucleophile.[1]
Troubleshooting Steps:
-
Choice of Trifluoroacetylating Agent: While trifluoroacetic anhydride (TFAA) is a common choice, its high reactivity can be difficult to control. Consider using a milder, more stable reagent like S-ethyl trifluorothioacetate or N-(trifluoroacetyl)succinimide.[2] These reagents often provide better yields with fewer side products.
-
Reaction Conditions: Ensure your reaction is conducted under strictly anhydrous conditions. Any moisture will hydrolyze the trifluoroacetylating agent, reducing its effective concentration.[3]
-
Catalysis: The use of a non-nucleophilic base, such as pyridine or triethylamine, is crucial to scavenge the trifluoroacetic acid byproduct, which can protonate the starting aniline and further decrease its nucleophilicity.[4]
-
Temperature Control: While heating can sometimes drive the reaction to completion, it can also promote side reactions. Monitor your reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.[3][5]
Q2: I am observing multiple spots on my TLC plate, even after the starting material is consumed. What are these side products?
A2: The formation of multiple products indicates the presence of side reactions. The most common culprits are diacylation, hydrolysis of the product, and reactions involving the nitro group.
Common Side Products and Their Causes:
| Side Product | Probable Cause | Recommended Solution |
| Diacetylated Product | Excess trifluoroacetylating agent or harsh reaction conditions. | Use a stoichiometric amount of the acylating agent and add it portion-wise to the reaction mixture. |
| Hydrolyzed Product (Nitrophenyl Aniline) | Presence of water in the reaction or during workup. Amides, while generally stable, can hydrolyze under strong acidic or basic conditions.[6][7] | Ensure all reagents and solvents are anhydrous. During workup, use a mild aqueous base (e.g., saturated sodium bicarbonate) to neutralize acid. |
| Products from Nitro Group Reduction | Use of certain reducing agents or catalytic hydrogenation conditions intended for other functional groups in the molecule. | Avoid harsh reducing agents if the nitro group needs to be preserved. |
| Cyclization Products (for ortho-nitroanilines) | In the presence of a strong base, N-acylated o-nitroanilines can undergo intramolecular cyclization to form benzimidazole derivatives.[8] | Use a non-nucleophilic base and carefully control the reaction temperature. |
Troubleshooting Guide: Specific Issues
Issue 1: Incomplete Conversion of the Starting Nitrophenyl Aniline
A common challenge is the incomplete consumption of the starting aniline, even after prolonged reaction times. This is often due to the reduced nucleophilicity of the amino group, a direct consequence of the electron-withdrawing nitro substituent.
Root Cause Analysis:
The lone pair of electrons on the aniline nitrogen is delocalized into the aromatic ring. The strongly electron-withdrawing nitro group further pulls electron density from the ring, making the nitrogen lone pair less available for nucleophilic attack on the electrophilic carbonyl carbon of the trifluoroacetylating agent.
Workflow for Optimizing Conversion:
Caption: Troubleshooting workflow for incomplete reaction.
Detailed Protocol for Enhancing Reactivity:
-
Reagent Selection: Switch from trifluoroacetic anhydride (TFAA) to a more reactive yet controllable acylating agent. A combination of trifluoroacetic acid with a coupling agent like dicyclohexylcarbodiimide (DCC) can be effective.[9] Alternatively, activating trifluoroacetic acid in situ with reagents like trichloroacetonitrile and triphenylphosphine has shown success.
-
Solvent Choice: Use a polar aprotic solvent such as acetonitrile or dichloromethane (DCM) to solubilize the reactants without interfering with the reaction.[10]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction by providing rapid and uniform heating, often leading to higher yields in shorter times.[4][11]
Issue 2: Unwanted Hydrolysis of the Trifluoroacetamide Product
While trifluoroacetamides are relatively stable, they can be susceptible to hydrolysis, especially under basic conditions, which might be employed during workup or subsequent reaction steps.[12][13] The electron-withdrawing trifluoromethyl group makes the amide carbonyl more electrophilic and thus more prone to nucleophilic attack by water or hydroxide ions.
Comparative Stability of Amides:
| Amide Type | Relative Hydrolysis Rate | Key Factor |
| Acetamide | Slow | Weakly electrophilic carbonyl |
| Trifluoroacetamide | Fast | Highly electrophilic carbonyl due to -CF3 group |
| Benzamide | Very Slow | Resonance stabilization |
Strategies to Prevent Hydrolysis:
-
Neutral Workup: If possible, perform a neutral workup by quenching the reaction with water and extracting the product into an organic solvent.
-
Controlled Basic Wash: If a basic wash is necessary to remove acidic impurities, use a mild base like saturated sodium bicarbonate and minimize the contact time.
-
Phase Transfer Catalysis for Deprotection: If the trifluoroacetyl group is used as a protecting group and needs to be removed in the presence of other base-sensitive functionalities like esters, phase transfer catalysis (PTC) with a base like potassium hydroxide can offer selective deprotection.[12][14]
Issue 3: Cyclization of ortho-Nitrophenyl Acetamide Derivatives
When synthesizing N-acylated ortho-nitroanilines, there is a risk of intramolecular cyclization, particularly in the presence of a strong base, leading to the formation of 2-aryl-1-hydroxybenzimidazoles.[8]
Mechanism of Cyclization:
Caption: Pathway for intramolecular cyclization.
Preventative Measures:
-
Choice of Base: Employ a sterically hindered, non-nucleophilic base like 2,6-lutidine or proton sponge instead of alkoxides or hydroxides.
-
Temperature Management: Keep the reaction temperature as low as possible to disfavor the cyclization pathway, which typically has a higher activation energy.
Experimental Protocols
Protocol 1: General Procedure for Trifluoroacetylation using TFAA
-
Dissolve the nitrophenyl aniline (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[3]
References
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Salazar, J., Lopez, S. E., & Rebollo, O. (2003). Direct Microwave Promoted Trifluoroacetylation of Aromatic Amines with Trifluoroacetic Acid. Journal of Fluorine Chemistry, 121(1), 99-101.
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LibreTexts. (2022). Chemistry of Amides. Retrieved from [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Amide. Retrieved from [Link]
- Pinto, A., & Salazar, J. (2005). Microwave-Promoted Trifluoroacetylation of Amines with TiO(CF3CO2)2. Journal of Fluorine Chemistry, 126(4), 529-532.
- Lee, S., & Jang, D. O. (2009). Trifluoroacetylation of amines with trifluoroacetic acid in the presence of trichloroacetonitrile and triphenylphosphine. Tetrahedron Letters, 50(52), 7253-7255.
-
Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Retrieved from [Link]
- Kent, S. B., Mitchell, A. R., & Engelhard, M. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Journal of the American Chemical Society, 101(25), 7724-7729.
- Albanese, D., Landini, D., & Penso, M. (1997). Chemoselective N-deprotection of tert-butyl 2-(trifluoroacetylamino) esters under PTC conditions. Journal of the Chemical Society, Perkin Transactions 1, (18), 2673-2676.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Salazar, J., et al. (2004). A convenient trifluoroacetylation of amines with trifluoroacetic acid and titanium tetrachloride. Journal of Fluorine Chemistry, 125(3), 455-457.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
-
Quora. (n.d.). What is the reaction mechanism for synthesis of p-Nitroacetanilide from p-nitroaniline by acetylation reaction in the presence of acetic anhydride and water without using H2SO4 or HNO3? Retrieved from [Link]
- Ishihara, K., Ohara, S., & Yamamoto, H. (2000). 3,4,5-Trifluorophenylboronic Acid as an Extremely Active Amidation Catalyst. The Journal of Organic Chemistry, 65(21), 6813-6816.
- Tredwell, M., et al. (2014). Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates SNAr reactions of heterocycles with arylamines. Beilstein Journal of Organic Chemistry, 10, 742-751.
-
ResearchGate. (n.d.). Is ester stable enough during the deprotection of trifluoroacetamide by basic hydrolysis? Retrieved from [Link]
- Google Patents. (n.d.). KR101083935B1 - Trifluoroacetylation for amines.
- Machin, J., et al. (1976). o-Nitroaniline derivatives. Part V. Cyclisation of N-acylated derivatives of N-benzyl- and N-p-nitrobenzyl-o-nitroaniline: a comparison of carboxamides and sulphonamides. Journal of the Chemical Society, Perkin Transactions 1, 394-399.
-
Sciencemadness Discussion Board. (n.d.). synthesis of O-nitroaniline. Retrieved from [Link]
-
YouTube. (2023). Synthesis of p-Nitroaniline. Retrieved from [Link]
-
Sci-Hub. (n.d.). o-Nitroaniline derivatives. Part V. Cyclisation of N-acylated derivatives of N-benzyl. Retrieved from [Link]
-
Digital Commons@Georgia Southern. (n.d.). Hydroamidation with Acetamides and Trifluoroacetamides. Retrieved from [Link]
-
Pearson+. (n.d.). When synthesizing para-nitroaniline from aniline, which protection... Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism for trifluoromethylation of aniline. Retrieved from [Link]
-
Digital Commons @ University of Scranton. (n.d.). Reactions of para-nitroaniline with acid chlorides. Retrieved from [Link]
-
WUR eDepot. (n.d.). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Retrieved from [Link]
-
Quora. (n.d.). Why does the acetylation of the NH2 group of aniline reduce its activity? Retrieved from [Link]
-
ResearchGate. (n.d.). Why does ortho nitro aniline form only 2% on performing nitration of aniline? Retrieved from [Link]
-
Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Retrieved from [Link]
-
Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Retrieved from [Link]
-
Photochemical & Photobiological Sciences. (n.d.). N-Acyl-N-carboxymethyl-2-nitroaniline and its analogues: a new class of water-soluble photolabile precursor of carboxylic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide. Retrieved from [Link]
- Google Patents. (n.d.). CN102690180A - Method for synthesizing trifluoromethyl acetophenone.
-
World Anti-Doping Agency. (n.d.). The Prohibited List. Retrieved from [Link]
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- 14. Chemoselective N-deprotection of tert-butyl 2-(trifluoroacetylamino) esters under PTC conditions: synthesis of tert-butyl 2-aminocarboxylates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide
Welcome to the technical support center for N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific purification challenges associated with this highly functionalized intermediate. Drawing from extensive experience with related nitroaromatic and fluorinated compounds, this document provides robust troubleshooting strategies and detailed protocols to help you achieve your desired purity targets.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
Question 1: My initial analysis (TLC, HPLC, ¹H NMR) of the crude product shows two or more major spots/peaks with very similar retention factors (Rf) or retention times. What are they, and how can I separate them?
Answer: This is the most common challenge and almost certainly indicates the presence of positional isomers formed during the nitration of N-(3,4,5-trifluorophenyl)acetamide.
-
Probable Cause (Mechanism): The acetamido group (-NHCOCH₃) is a powerful ortho-, para-directing group. In the synthesis, nitration is intended for the C2 position. However, competitive nitration can occur at the C6 position, which is also ortho to the activating acetamido group, yielding the N-(3,4,5-Trifluoro-6-nitrophenyl)acetamide isomer. While sterically less favored, its formation is often unavoidable.[1] Furthermore, if the reaction temperature is not strictly controlled, dinitrated byproducts can also form.[2]
-
Recommended Solutions:
-
Fractional Recrystallization: This is the most effective first-line approach for moderate to large-scale purification if the isomers have sufficiently different solubilities. The key is a systematic solvent screening process.
-
Preparative Chromatography: For high-purity requirements or when crystallization fails, column chromatography is necessary. Due to the similar polarity of the isomers, standard silica gel chromatography may provide poor resolution.
-
Question 2: I'm attempting recrystallization, but the product either "oils out" or the purity does not improve significantly. What am I doing wrong?
Answer: This issue stems from using a suboptimal solvent system or improper technique. An "oiled out" product is a liquid-liquid phase separation instead of crystallization and rarely improves purity.
-
Probable Cause:
-
Solvent Choice: A single solvent may dissolve the compound too well at all temperatures or not at all. The polarity of this compound is moderately low, requiring a careful balance.
-
Supersaturation: The solution is too concentrated, or it was cooled too rapidly, preventing the crystal lattice from forming correctly and trapping impurities.
-
-
Recommended Solutions:
-
Utilize a Binary Solvent System: This is often the solution for difficult-to-crystallize compounds.[3] A common pairing is a "solvent" in which the compound is soluble (e.g., ethanol, ethyl acetate, acetone) and an "anti-solvent" in which it is poorly soluble (e.g., water, hexanes, heptane). See the protocol below for a systematic approach.
-
Control Cooling Rate: After dissolving the crude product in a minimal amount of hot solvent, allow it to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. Slow cooling is critical for forming pure crystals.
-
Use a Seed Crystal: If you have a small amount of pure material, adding a single seed crystal to the supersaturated solution can induce crystallization and prevent oiling out.
-
Question 3: My flash column chromatography provides poor separation of the main isomers. The peaks are co-eluting. How can I improve the resolution?
Answer: Co-elution of positional isomers is a classic chromatography problem. Improving resolution requires manipulating the interactions between your compounds and both the stationary and mobile phases.
-
Probable Cause:
-
Insufficient Selectivity: The polarity difference between the desired product and the isomeric impurity is too small for effective separation on standard silica gel with a standard mobile phase.
-
Poor Column Packing/Loading: An improperly packed column or overloading the column with too much crude material will ruin any potential separation.
-
-
Recommended Solutions:
-
Optimize the Mobile Phase: Systematically screen mobile phase compositions using Thin Layer Chromatography (TLC). Test solvent systems with different polarities and selectivities (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol). A less polar solvent system will generally increase the separation between spots on the TLC plate, translating to better separation on the column.
-
Change the Stationary Phase: If optimizing the mobile phase on silica is insufficient, a stationary phase with a different separation mechanism is warranted. For aromatic positional isomers, phases that offer π-π and dipole-dipole interactions can be highly effective.[4] Consider using a column with a pentafluorophenyl (PFP) or phenyl stationary phase for preparative HPLC.[4]
-
Adjust the Temperature: In HPLC, lowering the column temperature can sometimes enhance the subtle interaction differences between isomers, leading to improved selectivity.[4]
-
Question 4: My product is consistently yellow to brown, even after purification. What causes this color, and is it a purity concern?
Answer: The color is likely due to residual nitrating agents or trace amounts of highly colored degradation byproducts.
-
Probable Cause:
-
Oxidative Byproducts: Nitration reactions, if not performed at low temperatures (typically 0–10 °C), can lead to the formation of dark, tarry materials from the oxidation of the aniline derivative.[2]
-
Residual Acidity: Inadequate washing of the crude product can leave behind traces of nitric or sulfuric acid, which can degrade the product over time.
-
-
Recommended Solutions:
-
Thorough Washing: After precipitation, wash the crude solid thoroughly with cold water until the washings are neutral to litmus or pH paper. This removes residual acids. A subsequent wash with a cold sodium bicarbonate solution can also be effective.
-
Activated Carbon Treatment (Decolorization): Dissolve the semi-purified product in a suitable solvent, add a small amount of activated carbon (charcoal), heat gently for a few minutes, and then filter the hot solution through celite to remove the carbon. This can effectively remove colored impurities before the final crystallization. Use charcoal sparingly, as it can adsorb your product and reduce yield.
-
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound and the key impurities to expect?
The most common and logical synthesis involves a two-step process: first, the acetylation of 3,4,5-trifluoroaniline with an agent like acetic anhydride to form N-(3,4,5-trifluorophenyl)acetamide.[2] Second, the selective nitration of this intermediate using a nitrating mixture (HNO₃/H₂SO₄) under carefully controlled temperature conditions.[2][3]
The primary expected impurities are:
-
Unreacted Starting Materials: N-(3,4,5-trifluorophenyl)acetamide.
-
Positional Isomer: N-(3,4,5-Trifluoro-6-nitrophenyl)acetamide.
-
Di-nitrated Products: If reaction conditions are too harsh.
-
Hydrolysis Product: 3,4,5-Trifluoro-2-nitroaniline (if the amide bond is cleaved).
Q2: Which analytical techniques are essential for confirming purity and structure?
A combination of techniques is necessary for a complete picture:
-
HPLC: The gold standard for assessing purity and quantifying the percentage of isomeric impurities. A reverse-phase C18 or PFP column is recommended.[4][5]
-
¹H and ¹⁹F NMR Spectroscopy: Essential for structural confirmation. The proton NMR will confirm the acetamide group and the aromatic proton splitting pattern, which will differ between isomers. The fluorine NMR will show distinct signals for each of the three fluorine atoms, providing unambiguous confirmation of the substitution pattern.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities through their molecular ions and fragmentation patterns.[6]
Q3: What are the recommended storage conditions?
Store the purified this compound in a tightly sealed container, protected from light, in a cool, dry place. The trifluoro and nitro groups are generally stable, but prolonged exposure to moisture could potentially lead to hydrolysis of the amide linkage.
Q4: How do I decide between recrystallization and chromatography?
This decision depends on the scale of your synthesis, the impurity profile, and the required final purity. The following workflow provides a general guideline.
Caption: Decision workflow for purification method selection.
Experimental Protocols & Data
Protocol 1: Systematic Fractional Recrystallization
This protocol details a method for purifying the title compound by leveraging solubility differences between the desired product and its isomers.
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of crude material in 0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone, water, hexanes). Identify a solvent that dissolves the compound well when hot but poorly when cold.
-
Binary System Development: If no single solvent is ideal, select a good "solvent" and a miscible "anti-solvent".
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add the "solvent" (e.g., ethanol) dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent.
-
Induce Crystallization: Add the "anti-solvent" (e.g., water) dropwise to the hot solution until it becomes faintly cloudy (the saturation point). Add a drop or two of the "solvent" to redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.
-
Analysis: Dry the crystals and analyze a small sample by HPLC or TLC. The filtrate should be enriched in the more soluble isomer. Repeat the process on the mother liquor if necessary to recover more product.
Table 1: Suggested Solvent Systems for Recrystallization
| Solvent System (v/v) | Polarity | Notes |
|---|---|---|
| Ethanol / Water | High | A common choice for nitroacetanilides; adjust ratio as needed.[3] |
| Isopropanol / Water | High | Similar to ethanol/water but can offer different selectivity. |
| Ethyl Acetate / Hexanes | Medium | Good for less polar compounds; offers good selectivity. |
| Toluene / Heptane | Low | For highly nonpolar impurities; may require heating. |
Protocol 2: HPLC Method for Purity and Isomer Analysis
This method is a starting point for assessing the purity of this compound.
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in acetonitrile. Dilute to a working concentration of ~100 µg/mL with the initial mobile phase.[4]
-
System Preparation: Set up the HPLC system and equilibrate the column for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject 5-10 µL of the prepared sample.
-
Data Acquisition: Run the method and record the chromatogram.
Table 2: Recommended HPLC Starting Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| Column | PFP (Pentafluorophenyl), 4.6 x 150 mm, 3.5 µm | Provides alternative selectivity for aromatic and fluorinated isomers via π-π interactions.[4] |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase; acid improves peak shape.[5][7] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase. |
| Gradient | 30% B to 95% B over 15 minutes | A broad gradient to elute all components. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | Provides good efficiency; can be adjusted to optimize selectivity. |
| Detection (UV) | 254 nm and 320 nm | Aromatic compounds absorb at 254 nm; nitroaromatics often have a secondary absorbance at longer wavelengths.[3] |
Troubleshooting Isomer Separation in Chromatography
If the starting HPLC conditions are insufficient, follow this logical workflow to optimize the separation.
Caption: Workflow for optimizing HPLC isomer separation.
References
-
Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Acetamide, N-(2,5-dichloro-4-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. Retrieved from [Link]
-
Whitetree, G. H. (2015). Hydroamidation with Acetamides and Trifluoroacetamides. Electronic Theses and Dissertations. 1350. Georgia Southern University. Retrieved from [Link]
-
Prabhu, A. N., et al. (2011). 2,2,2-Trichloro-N-(3-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3247. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Acetamide, N-(3-amino-2-hydroxy-5-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Nayak, S. P., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. IUCrData, 8(5). Retrieved from [Link]
-
Yathirajan, H. S., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 5), 472–478. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12346655, N-(3,4,5-Trimethyl-2-nitrophenyl)acetamide. Retrieved from [Link]
-
Mohamed, S. K., et al. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 5), 456–459. Retrieved from [Link]
-
Smajlagić, A., et al. (2020). Synthesis of N-(4 nitrophenyl) acetamide. [Image]. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2773811, N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide. Retrieved from [Link]
- Google Patents. (2013). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
-
NIST. (n.d.). Acetamide, 2,2,2-trifluoro-N-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]
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Technical Support Center: Optimizing Reaction Conditions for N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide Synthesis
Welcome to the technical support center dedicated to the synthesis of N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, actionable solutions to common experimental challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can not only replicate but also innovate upon these methods with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis, providing the essential knowledge base for successful experimentation.
Q1: What is the most direct and reliable synthetic route to this compound?
The most common and efficient method for preparing this compound is the direct N-acetylation of the commercially available starting material, 3,4,5-Trifluoro-2-nitroaniline.[1] This is a nucleophilic acyl substitution reaction where the amino group (-NH2) of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent.
Q2: Which acetylating agents and solvents are recommended for this synthesis?
The choice of acetylating agent and solvent is critical for achieving high yield and purity.
-
Acetylating Agent : Acetic anhydride (Ac₂O) is the most frequently used reagent for this type of transformation due to its high reactivity and the fact that its byproduct, acetic acid, is easily removed.[2][3] Acetyl chloride is also effective but generates hydrochloric acid, which may require a base to be present.
-
Solvent : Polar aprotic solvents are highly recommended. Dichloromethane (DCM) or acetonitrile are excellent choices as they effectively dissolve the reactants without deactivating the amine nucleophile, leading to a faster and more efficient synthesis.[4] Glacial acetic acid is also a very common solvent, particularly when acetic anhydride is used as the acetylating agent.[2]
Q3: Why is the choice of an aprotic solvent often critical for N-acetylation reactions?
Solvents can significantly influence the rate and outcome of the reaction. Polar protic solvents, such as ethanol or water, possess O-H or N-H bonds. The lone pair on the aniline's nitrogen can be solvated and stabilized by hydrogen bonding with these solvents, which deactivates the nucleophile and slows down the desired reaction.[4] Polar aprotic solvents (like DCM, THF, or acetonitrile) lack these hydrogen-bond-donating capabilities. They successfully dissolve the reactants while leaving the amine's lone pair more available to attack the acetylating agent, thus promoting a more efficient reaction.[4]
Q4: How can I effectively monitor the reaction to determine its completion point?
The most practical and effective method for monitoring reaction progress is Thin Layer Chromatography (TLC).[5][6] By spotting the reaction mixture on a TLC plate alongside a reference spot of the starting material (3,4,5-Trifluoro-2-nitroaniline), you can visually track the consumption of the starting material and the formation of the product. The reaction is considered complete when the spot corresponding to the starting aniline is no longer visible.[5] A mobile phase of ethyl acetate and hexane is typically effective for this class of compounds.
Q5: What are the standard procedures for isolating and purifying the final product?
For N-aryl acetamides, the crude product can often be precipitated by pouring the reaction mixture into a large volume of cold water or crushed ice with vigorous stirring.[7][8] The resulting solid is then collected by vacuum filtration and washed with water to remove water-soluble impurities like acetic acid. For higher purity, recrystallization is the method of choice. A binary solvent system, such as ethanol-water, is often effective for recrystallizing acetanilides, yielding a product with high purity.[7][8][9]
Section 2: Detailed Experimental Protocol
This protocol is a robust, self-validating procedure derived from established methods for analogous compounds.[2][10]
Materials:
-
3,4,5-Trifluoro-2-nitroaniline
-
Acetic Anhydride (Ac₂O)
-
Glacial Acetic Acid
-
Ethanol (for recrystallization)
-
Deionized Water
-
Standard laboratory glassware, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,4,5-Trifluoro-2-nitroaniline (1.0 eq) in a minimal amount of glacial acetic acid (approx. 5-10 mL per gram of aniline).
-
Addition of Acetylating Agent : While stirring the solution at room temperature, slowly add acetic anhydride (1.2-1.5 eq). A slight excess of the acetylating agent helps to ensure the reaction goes to completion.[2]
-
Reaction Execution : Heat the reaction mixture to a gentle reflux (approximately 100-120°C) for 1-2 hours. The electron-withdrawing nature of the nitro and fluoro substituents makes the starting aniline less nucleophilic, so heating is recommended to ensure a reasonable reaction rate.
-
Monitoring : After 1 hour, cool the mixture slightly, take a small aliquot, and analyze it by TLC to check for the presence of remaining starting material. Continue heating if the reaction is incomplete.
-
Workup - Precipitation : Once the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing a large volume of ice-cold water (approx. 100 mL per gram of starting aniline) while stirring vigorously. A solid precipitate of the crude product should form.
-
Workup - Isolation : Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper. This removes residual acetic acid.
-
Purification - Recrystallization : Dry the crude product. Transfer the solid to a clean flask and add a minimal amount of hot ethanol to dissolve it. Slowly add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and clarify the solution. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Final Product : Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum. Characterize the final product by determining its melting point and acquiring NMR and IR spectra.
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide provides solutions to common issues.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction : The electron-deficient nature of the starting aniline may require more forcing conditions. 2. Hydrolysis of Acetic Anhydride : Presence of moisture in the reagents or glassware.[4][5] 3. Product Loss During Workup : Using too much solvent during recrystallization or incomplete precipitation.[6][9] | 1. Increase the reaction time and/or temperature. Monitor by TLC until the starting material is consumed.[9] Consider adding a catalytic amount (1-2 drops) of concentrated sulfuric acid to activate the acetic anhydride.[11] 2. Ensure all glassware is thoroughly dried and use fresh, anhydrous reagents. 3. Use the minimum amount of hot solvent for recrystallization. Ensure the water used for precipitation is ice-cold to minimize product solubility. |
| Product is Dark/Discolored | 1. Impure Starting Material : The 3,4,5-Trifluoro-2-nitroaniline may contain colored impurities. 2. Degradation : Overheating the reaction for an extended period can lead to side reactions and decomposition. | 1. Purify the starting material before the reaction, for example, by recrystallization.[9] 2. Activated charcoal can be used during the recrystallization of the final product to remove colored impurities. Avoid excessive heating; once the reaction is complete by TLC, proceed to workup. |
| Multiple Spots on TLC After Reaction | 1. Unreacted Starting Material : The reaction has not gone to completion. 2. Presence of Impurities : Impurities in the starting material may be carried through the reaction. | 1. Continue the reaction for a longer duration or at a slightly higher temperature.[5] 2. If the impurity is significantly different in polarity, it can be removed during recrystallization. For high-purity requirements, column chromatography may be necessary.[7] |
| Difficulty with Product Precipitation or Recrystallization | 1. "Oiling Out" : The impure product's melting point is below the solvent's boiling point, or the solution is too supersaturated. 2. Poor Crystal Formation : The product remains in the mother liquor. | 1. Ensure you are adding the reaction mixture to ice-cold water. If oiling out occurs during recrystallization, try adding more of the better solvent (ethanol) and reheating, then cooling very slowly. Scratching the inside of the flask with a glass rod can induce crystallization.[9] 2. Optimize the solvent ratio for recrystallization (e.g., ethanol/water). Ensure slow cooling. You can try a different solvent system if one is not working. |
Section 4: Visual Guides & Data
Experimental Workflow Diagram
Caption: Troubleshooting logic for addressing low product yield.
Table 1: Summary of Recommended Reaction Parameters
| Parameter | Recommended Choice | Rationale & Considerations |
| Starting Material | 3,4,5-Trifluoro-2-nitroaniline | Commercially available; direct precursor. [1]Purity should be checked as impurities can affect yield and product color. [9] |
| Acetylating Agent | Acetic Anhydride | Highly reactive, clean byproduct (acetic acid). Use a slight excess (1.2-1.5 eq) to drive the reaction to completion. [2] |
| Solvent | Glacial Acetic Acid | Excellent solvent for both reactant and reagent. Can participate in the reaction mechanism. [2][3] |
| Alternate Solvent | Dichloromethane (DCM) | A good polar aprotic option if avoiding acidic conditions is desired. [4] |
| Catalyst | None (thermal) or cat. H₂SO₄ | Heating is usually sufficient. A strong acid catalyst can be used to increase the rate if the reaction is sluggish. [11] |
| Temperature | Reflux (~100-120°C in Acetic Acid) | Required to overcome the low nucleophilicity of the electron-deficient aniline. [2][10] |
| Reaction Time | 1-3 hours | Highly dependent on scale and temperature. Must be monitored by TLC. [5] |
References
-
Whitetree, G. H. (n.d.). Hydroamidation with Acetamides and Trifluoroacetamides. Digital Commons@Georgia Southern. Retrieved from [Link]
- RU2420515C2 - Method of producing 3,4,5-trifluoroaniline - Google Patents. (n.d.).
-
Roiser, T., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development. ACS Publications. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. Retrieved from [Link]
-
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. Retrieved from [Link]
-
Deere, D., et al. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. Acta Crystallographica Section E. PMC - NIH. Retrieved from [Link]
-
Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E. PMC - PubMed Central. Retrieved from [Link]
Sources
- 1. Buy 3,4,5-Trifluoro-2-nitroaniline | 882068-89-5 [smolecule.com]
- 2. N-(4-Methoxy-3-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jcbsc.org [jcbsc.org]
- 9. benchchem.com [benchchem.com]
- 10. prepchem.com [prepchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide stability and degradation issues
Technical Support Center: N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the scientific rationale behind best practices to ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling, storage, and inherent stability of this compound.
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound stem from its chemical structure, which includes a nitroaromatic system and an acetamide functional group. Key concerns are:
-
Hydrolytic instability: The acetamide group is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule into 3,4,5-trifluoro-2-nitroaniline and acetic acid.[1][2]
-
Photodegradation: Nitroaromatic compounds are known to be sensitive to light, particularly UV radiation.[3][4] Exposure can lead to complex degradation pathways, potentially involving the nitro group.
-
Thermal instability: Many nitro compounds can decompose at elevated temperatures.[5][6] The high degree of fluorination in the benzene ring may also influence its thermal properties.
Q2: What are the ideal storage conditions for this compound?
A2: To maintain the integrity of the compound, it should be stored in a cool, dark, and dry environment.[7] Store the compound in a tightly sealed, airtight container to protect it from moisture and atmospheric contaminants.[7] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize oxidative degradation.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | To minimize thermal degradation and slow down potential hydrolytic reactions. |
| Light | Protect from light (Amber vial) | To prevent photodegradation of the nitroaromatic ring.[3][4] |
| Atmosphere | Inert gas (Argon/Nitrogen) | To prevent oxidation and reaction with atmospheric moisture. |
| Container | Tightly sealed, airtight | To prevent ingress of moisture which can lead to hydrolysis.[7] |
Q3: Is this compound compatible with common laboratory solvents?
A3: While solubility data for this specific compound is not widely published, based on its structure (a substituted acetanilide), it is likely to be soluble in polar organic solvents such as DMSO, DMF, and to a lesser extent, alcohols like ethanol and methanol. It is expected to have low solubility in water. When preparing solutions, it is crucial to use anhydrous solvents to prevent hydrolysis. Solutions should be prepared fresh for optimal results. If storage of solutions is necessary, they should be stored under the same cool, dark, and inert conditions as the solid material.
Q4: What are the main safety precautions when handling this compound?
A4: As with many nitroaromatic compounds, this compound should be handled with care. Many nitro compounds are toxic and can be absorbed through the skin.[8][9] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] Work in a well-ventilated area or a chemical fume hood.[8] Avoid creating dust when handling the solid. In case of spills, wet the material with water before cleaning it up to prevent dust generation.[10] Dispose of waste according to institutional and local regulations for hazardous chemical waste.[8]
Section 2: Troubleshooting Guide
This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.
Issue 1: Inconsistent results or loss of compound activity over time.
Q: I am observing a decrease in the efficacy of my compound in biological assays, or my analytical results are showing impurities not present in the initial batch. What could be the cause?
A: This is a classic sign of compound degradation. The likely culprits are hydrolysis, photodegradation, or a combination of factors.
Troubleshooting Steps:
-
Review Storage and Handling:
-
Verify Storage Conditions: Ensure the compound is stored at the recommended 2-8 °C, protected from light, and in a tightly sealed container.
-
Check Solvent Purity: If you are using solutions, were they prepared with anhydrous solvents? The presence of water can initiate hydrolysis of the acetamide group.[1][2]
-
Frequency of Use: Are you frequently opening and closing the main stock container? This can introduce moisture and air. Consider preparing smaller aliquots for daily use to protect the integrity of the main stock.
-
-
Analytical Assessment of Purity:
-
LC-MS/HPLC Analysis: Analyze your current stock by LC-MS or HPLC. Look for the appearance of new peaks. A common degradation product to look for would be 3,4,5-trifluoro-2-nitroaniline, which would result from hydrolysis of the acetamide bond.
-
NMR Spectroscopy: ¹H and ¹⁹F NMR can also be powerful tools to detect degradation products. The appearance of new signals or changes in the integration of existing signals can indicate impurity formation.
-
Issue 2: Color change of the solid compound or solutions.
Q: My this compound, which was initially a light-colored powder, has developed a yellowish or brownish tint. What does this signify?
A: A color change is often an indicator of chemical degradation, particularly for nitroaromatic compounds.
Potential Causes and Solutions:
-
Photodegradation: Exposure to light, especially UV light from ambient laboratory lighting, can cause the formation of colored byproducts.[4]
-
Solution: Always store the compound in an amber vial or a container wrapped in aluminum foil to block light.[7] Minimize the exposure of the compound and its solutions to light during experimental procedures.
-
-
Oxidation: While less common for this specific structure, prolonged exposure to air could lead to oxidative degradation.
-
Solution: Store under an inert atmosphere, especially for long-term storage.
-
-
Thermal Stress: Exposure to high temperatures, even for short periods, can lead to decomposition.[6]
-
Solution: Ensure the compound is not stored near heat sources and that any processing steps involving heat are carefully controlled.
-
Issue 3: Poor solubility or precipitation in aqueous buffers.
Q: I am having trouble dissolving the compound in my aqueous assay buffer, or it precipitates out of solution during the experiment.
A: this compound is expected to have low aqueous solubility. The issue is likely related to the solvent system or pH.
Troubleshooting Protocol:
-
Initial Stock Solution: Prepare a concentrated stock solution in an anhydrous polar organic solvent like DMSO or DMF.
-
Serial Dilution: Perform serial dilutions of the stock solution in your aqueous buffer. It is critical to add the stock solution to the buffer and not the other way around, and to vortex or mix immediately upon addition to avoid localized high concentrations that can lead to precipitation.
-
pH Considerations: The pH of your buffer can influence both the stability and solubility of the compound.
-
Acidic/Basic Conditions: Be aware that strongly acidic or basic buffers can catalyze the hydrolysis of the acetamide group over time. If your experiment requires such conditions, prepare the final dilution immediately before use.
-
Solubility vs. pH: While the compound itself does not have readily ionizable groups, pH-driven degradation can affect what is in solution.
-
Section 3: Visualizing Degradation and Experimental Workflows
Primary Degradation Pathway: Hydrolysis
The most predictable degradation pathway under common laboratory conditions (presence of trace moisture) is the hydrolysis of the amide bond. This can be catalyzed by either acid or base.
Caption: Hydrolysis of this compound.
Experimental Workflow: Stability Assessment
The following workflow can be used to systematically assess the stability of your compound under different conditions.
Caption: Workflow for assessing compound stability.
Section 4: Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.
-
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (optional, for mobile phase modification)
-
C18 reverse-phase HPLC column
-
-
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., ACN or DMSO) to a concentration of approximately 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid (v/v)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v)
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or a wavelength appropriate for the nitroaromatic chromophore)
-
Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
-
Analysis: Inject the sample and analyze the chromatogram. The parent compound should appear as a major peak. The appearance of earlier eluting peaks may suggest more polar degradation products, such as the hydrolyzed amine.
-
References
- Nimc, V. (2026). Nitro Compounds: Organic Chemistry Essentials. [Online].
- Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. (2005). Journal of Environmental Sciences. [Online].
- Lyme Congregational Church Boston. Handling and Care of Peroxide-Forming and Nitro Compounds. Environmental Health and Safety. [Online].
- Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis. [Online].
- ACS Publications. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters. [Online].
- ILO Encyclopaedia of Occupational Health and Safety. (2011). Nitrocompounds, Aromatic. [Online].
- Storage And Handling Of Industrial Nitrocellulose. [Online].
- Ministry of Manpower. Occupational Safety & Health Circular Safe Use, Handling and Storage of Nitrocellulose. [Online].
- Chemguide. the hydrolysis of amides. [Online].
- University of Calgary. Ch20 : Amide hydrolysis. [Online].
- DTIC. Thermal Stability Characteristics of Nitroaromatic Compounds.. [Online].
- PubMed. (2011). Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures. [Online].
Sources
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- 2. chemguide.co.uk [chemguide.co.uk]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. vault.nimc.gov.ng [vault.nimc.gov.ng]
- 9. iloencyclopaedia.org [iloencyclopaedia.org]
- 10. cedrec.com [cedrec.com]
Technical Support Center: Purification of N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide
Welcome to the technical support center for N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for common purification challenges encountered during and after its synthesis. Our focus is on delivering practical, in-depth troubleshooting advice and robust protocols to ensure the highest purity of your final compound.
Introduction to Purification Challenges
This compound is typically synthesized via the acetylation of its precursor, 3,4,5-trifluoro-2-nitroaniline.[1] This reaction, while generally straightforward, can result in a crude product containing several process-related impurities. The electron-withdrawing nature of the fluorine and nitro groups significantly influences the molecule's polarity and solubility, which must be considered during purification. This guide will walk you through identifying and removing these impurities effectively.
Troubleshooting and FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My crude product is an oily or gummy solid instead of a crystalline powder. What is causing this, and how can I fix it?
Answer:
This is a common issue often caused by the presence of residual acidic impurities, unreacted starting materials, or excess acetylating agent. Acetic acid, a byproduct of the acetylation reaction when using acetic anhydride, can significantly depress the melting point of your product and inhibit crystallization.[2]
Immediate Troubleshooting Steps:
-
Acid Neutralization: Before attempting purification, wash your crude product with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize and remove residual acetic acid. Be cautious, as this will generate CO₂ gas.
-
Removal of Acetic Anhydride: Excess acetic anhydride can be quenched by the addition of cold water to the reaction mixture.[3]
If the product remains oily after these steps, it is likely due to a high concentration of other impurities that require more rigorous purification methods like column chromatography.
Q2: My TLC analysis shows multiple spots. What are these impurities, and how do I get rid of them?
Answer:
Multiple spots on a Thin Layer Chromatography (TLC) plate indicate an impure sample. For this compound, the common impurities are:
-
Unreacted 3,4,5-trifluoro-2-nitroaniline: The starting material.
-
Acetic Acid: A reaction byproduct.
-
Hydrolysis Product: If the acetamide is exposed to harsh acidic or basic conditions, it can hydrolyze back to the starting aniline.[4][5]
The workflow below illustrates a systematic approach to identifying and purifying your compound.
Caption: A general workflow for the purification of this compound.
TLC Visualization: Due to the nitroaromatic structure, the spots can often be visualized under UV light (254 nm).[6][7] For more sensitive detection, specific stains can be used. A highly effective method involves the reduction of the nitro group to an amine with stannous chloride, followed by diazotization and coupling with β-naphthol to produce a brightly colored azo dye.[8]
Q3: What is the best solvent system for recrystallizing this compound?
Answer:
The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For polar, nitroaromatic compounds, polar solvents are a good starting point.[9]
Recommended Solvent Systems:
| Solvent System | Rationale |
| Ethanol/Water | This is a very common and effective mixed solvent system for acetanilides.[9] The compound is typically soluble in hot ethanol, and water is added as the anti-solvent to induce crystallization upon cooling. |
| Isopropanol | A single solvent option that can be effective. |
| Ethyl Acetate/Hexane | Another mixed solvent system where the compound is dissolved in a minimal amount of hot ethyl acetate, and hexane is added until turbidity is observed. |
Experimental Protocol: Two-Solvent Recrystallization (Ethanol/Water)
-
Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
While the solution is hot, add water dropwise until a slight cloudiness persists.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Q4: Recrystallization did not sufficiently purify my compound. How do I perform column chromatography?
Answer:
Column chromatography is a more powerful purification technique for separating compounds with similar polarities.[10][11] For this compound and its likely impurities, a normal-phase chromatography setup with silica gel is recommended.
Experimental Protocol: Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a good starting point. The optimal ratio should be determined by TLC. Aim for an Rf value of 0.2-0.3 for the desired product.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent mixture. Ensure the packing is uniform to prevent channeling.[12]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be carefully added to the top of the column.[12]
-
Elution: Start with a less polar solvent mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 7:3 or 5:5 Hexane:Ethyl Acetate). This is known as gradient elution. The less polar impurities will elute first, followed by your product. The more polar starting material (aniline) will elute last.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
The following diagram illustrates the troubleshooting logic for common purification issues.
Caption: A decision tree for troubleshooting the purification of this compound.
Summary of Potential Impurities
| Impurity | Structure | Origin | Removal Method |
| 3,4,5-trifluoro-2-nitroaniline | Aromatic amine | Unreacted starting material | Column Chromatography |
| Acetic Acid | Carboxylic acid | Reaction byproduct | Aqueous NaHCO₃ wash |
| Acetic Anhydride | Anhydride | Excess reagent | Quench with water |
References
- BenchChem (2025).
- LibreTexts Chemistry (2020). 22.7: Amide Chemistry.
- Agilent (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
- University of Calgary (n.d.).
- University of Wisconsin-Madison (n.d.).
- Chemistry Steps (n.d.).
- Google Patents (n.d.).
- University of Rochester (n.d.).
- Chemguide (n.d.). the hydrolysis of amides.
- LibreTexts Chemistry (2022). 2.
- University of Calgary (n.d.). Ch20 : Amide hydrolysis.
- vlab.amrita.edu (2012).
- BenchChem (2025). Application Notes and Protocols for Thin Layer Chromatography (TLC)
- LibreTexts Chemistry (2025). 5.
- ACS Publications (n.d.).
- Cerritos College (n.d.).
- Nitration of Phenol and Purification by Column Chrom
- Utah Tech University (n.d.).
- MIT OpenCourseWare (n.d.). 8.
- Sigma-Aldrich (n.d.).
- ResearchGate (n.d.).
- YouTube (2022).
- Google Patents (n.d.).
- YouTube (2010).
- Google Patents (n.d.). RU2420515C2 - Method of producing 3,4,5-trifluoroaniline.
- PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. (n.d.).
- BenchChem (2025).
- ResearchGate (n.d.).
- Bloom Tech (2023). What are the synthesis routes of 5-Fluoro-2-nitroaniline.
- Ossila (n.d.). 3,4,5-Trifluoroaniline.
- Filo (2023).
- ResearchGate (2014). How can I get acetylation with acetic anhydride and prydine?.
- Quora (2023).
- BenchChem (2025). Technical Support Center: N-(2-fluoro-4-nitrophenyl)acetamide Synthesis.
- LibreTexts Chemistry (2021).
- NIH (2020).
- NEB (n.d.).
- Thermo Fisher Scientific (n.d.).
Sources
- 1. Buy 3,4,5-Trifluoro-2-nitroaniline | 882068-89-5 [smolecule.com]
- 2. US4537991A - Process for the direct acetylation of aromatic amines - Google Patents [patents.google.com]
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Technical Support Center: Troubleshooting Regioselectivity in the Nitration of Trifluoroacetanilides
Welcome to the technical support center for the nitration of trifluoroacetanilides. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the regioselectivity of this important reaction. As a Senior Application Scientist, I will provide in-depth, field-proven insights to help you troubleshoot and optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues you may be encountering during your experiments, providing explanations and actionable solutions.
Question 1: Why am I getting a mixture of ortho, meta, and para isomers instead of the desired para-substituted product?
Answer:
The formation of a mixture of isomers is a common problem in the nitration of substituted benzenes. The trifluoroacetamido group (-NHCOCF₃) is an ortho, para-director, meaning it directs incoming electrophiles (like the nitronium ion, NO₂⁺) to the positions ortho and para to itself.[1][2] However, several factors can lead to a loss of selectivity and the formation of the meta isomer.
Causality and Solutions:
-
Steric Hindrance: The trifluoroacetamido group is sterically bulky. This bulkiness can hinder the approach of the nitronium ion to the ortho positions, making the para position the more favored site of attack.[3] If your reaction conditions are not optimized, you may see an increase in the ortho-isomer.
-
Reaction Conditions:
-
Temperature: Higher temperatures can provide enough energy to overcome the steric barrier for ortho-substitution, leading to a mixture of ortho and para products. It's crucial to maintain a low temperature, typically between 0-10°C, to favor para-substitution.[4][5]
-
Acid Concentration: In highly acidic conditions, the nitrogen of the amide group can be protonated. This protonated group becomes a meta-director, leading to the formation of the undesired meta-isomer.[6][7] Careful control of the acid concentration is therefore essential.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Question 2: My nitration reaction is very slow or is not proceeding to completion. What could be the cause?
Answer:
A sluggish or incomplete reaction can be frustrating. The trifluoroacetamido group, while being an ortho, para-director, is also a deactivating group.[8] This is because the trifluoromethyl group is strongly electron-withdrawing, which reduces the electron density of the benzene ring and makes it less reactive towards electrophilic attack.
Causality and Solutions:
-
Insufficiently Potent Nitrating Agent: The classic nitrating mixture of concentrated nitric acid and sulfuric acid may not be strong enough for a deactivated substrate like a trifluoroacetanilide.
-
Low Reaction Temperature: While low temperatures are crucial for selectivity, they also slow down the reaction rate.
-
Solution: If the reaction is too slow at 0°C, you can try gradually increasing the temperature, but monitor the reaction closely for the formation of unwanted isomers.[11]
-
-
Poor Solubility: If your trifluoroacetanilide substrate is not fully dissolved in the reaction medium, the reaction will be slow and inefficient.
-
Solution: A co-solvent like acetic acid can be used to improve the solubility of the substrate.[12]
-
Question 3: I am observing significant amounts of dinitrated or polynitrated products. How can I achieve selective mono-nitration?
Answer:
Over-nitration occurs when the mono-nitrated product is reactive enough to undergo a second nitration under the reaction conditions.[9] This is a common issue with activated aromatic rings, but can also occur with deactivated rings under harsh conditions.
Causality and Solutions:
-
Excess Nitrating Agent: Using a large excess of the nitrating agent will drive the reaction towards polynitration.
-
Solution: Carefully control the stoichiometry. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the nitrating agent.[13]
-
-
Prolonged Reaction Time: Leaving the reaction to run for too long after the starting material has been consumed will increase the likelihood of a second nitration.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed.
-
-
High Reaction Temperature: Higher temperatures increase the rate of all reactions, including the undesired second nitration.
-
Solution: Maintain a low reaction temperature. For many nitrations, keeping the temperature below 50°C is a general guideline to minimize dinitration.[9]
-
Frequently Asked Questions (FAQs)
This section provides answers to broader conceptual questions about the nitration of trifluoroacetanilides.
Question 1: What is the role of the trifluoroacetyl group in directing the nitration?
Answer:
The trifluoroacetamido group (-NHCOCF₃) plays a dual role in the nitration reaction:
-
Directing Effect: The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring through resonance. This increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.[1][14] Therefore, the trifluoroacetamido group is an ortho, para-director.
-
Deactivating Effect: The trifluoroacetyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (an inductive effect). This effect pulls electron density away from the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles.[8] This is why trifluoroacetanilides are considered deactivated substrates.
The interplay between the activating resonance effect and the deactivating inductive effect determines the overall reactivity and regioselectivity of the nitration.
Question 2: How does the choice of nitrating agent affect the regioselectivity?
Answer:
The choice of nitrating agent is critical for controlling both the rate and selectivity of the reaction.
| Nitrating Agent | Composition | Characteristics |
| Mixed Acid | Conc. HNO₃ + Conc. H₂SO₄ | The most common and cost-effective nitrating agent. The sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺).[15] |
| Fuming Nitric Acid/Oleum | HNO₃/SO₃ | A stronger nitrating system that generates a higher concentration of NO₂⁺. Useful for deactivated substrates.[9] |
| Dinitrogen Pentoxide (N₂O₅) | N₂O₅ | A powerful and efficient nitrating agent that can be used in aprotic solvents, which can sometimes improve selectivity.[10] |
| Nitrate Salts in Acid | e.g., KNO₃ in H₂SO₄ | Generates anhydrous nitric acid in situ, which can be beneficial for sensitive substrates.[13] |
| Trifluoroacetyl nitrate | From TFAA and a nitrate source | A highly reactive nitrating agent that can be generated in situ.[16] |
The reactivity of the nitrating agent can influence the regioselectivity. Highly reactive electrophiles are generally less selective. Therefore, for substrates where achieving high regioselectivity is challenging, it may be beneficial to use a milder nitrating agent and optimize other reaction conditions like temperature and reaction time.
Question 3: Can the trifluoroacetamido group be hydrolyzed during the reaction?
Answer:
Yes, under the strongly acidic and aqueous conditions often used for nitration, the trifluoroacetamido group can undergo hydrolysis to the corresponding aniline.[17][18][19] This is an important side reaction to consider, as the resulting anilinium ion is a meta-director, which can lead to the formation of the undesired meta-nitro product.[6]
Mitigation Strategies:
-
Anhydrous Conditions: Performing the reaction under anhydrous conditions can minimize hydrolysis. This can be achieved by using nitrating agents like dinitrogen pentoxide in an aprotic solvent or by generating nitric acid in situ from a nitrate salt and concentrated sulfuric acid.
-
Careful Quenching: When quenching the reaction with water or ice, do so rapidly and at a low temperature to minimize the time the product is exposed to hot acidic conditions.
Experimental Protocols
Standard Protocol for the Para-Selective Nitration of Trifluoroacetanilide
This protocol is a starting point and may require optimization for your specific substrate.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve trifluoroacetanilide (1 equivalent) in glacial acetic acid. Cool the flask in an ice-salt bath to 0°C.
-
Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2-3 equivalents) while cooling in an ice bath.
-
Addition: Add the cold nitrating mixture dropwise to the solution of trifluoroacetanilide over a period of 30-60 minutes, ensuring the internal temperature does not rise above 10°C.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Workup: The precipitated product is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Caption: Workflow for para-selective nitration.
References
- S. S. Biechler and R. W. Taft, Jr., J. Amer. Chem. Soc., 79, 4927 (1957).
- P. M. Mader, ibid., 87, 3191 (1965).
- C. O'Connor, Quart. Rev., Chem. Soc., 24, 553 (1970).
-
Homework.Study.com. Explain, in terms of resonance stabilization and steric hindrance, why, in the nitration of acetanilide, para-substitution is preferred over ortho. Available from: [Link]
-
Quora. On nitration, aniline forms all the three ortho, meta, and para isomers but acetanilide gives para isomer has exclusive products. Why?. Available from: [Link]
-
Organic Chemistry World. On nitration, aniline forms all the three ortho, meta, and para isomers but acetanilide gives para isomer has exclusive products. Why?. Available from: [Link]
-
ResearchGate. Why does ortho nitro aniline form only 2% on performing nitration of aniline?. Available from: [Link]
-
Journal of the American Chemical Society. Hydrolysis of substituted trifluoroacetanilides. Nucleophilic catalysis by imidazole. Available from: [Link]
-
ResearchGate. Trifluoroacetic acid mediated nitration of aryl boronic acids.. Available from: [Link]
-
Chemistry Steps. Ortho, Para, Meta. Available from: [Link]
-
Journal of the American Chemical Society. Trifluoroacetanilide. pKa and Alkaline Hydrolysis Kinetics. Available from: [Link]
-
National Institutes of Health. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. Available from: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Electrophilic aromatic substitution. Part 17. Products, kinetics, and mechanism of nitration in trifluoroacetic acid. Available from: [Link]
-
Wikipedia. Electrophilic aromatic directing groups. Available from: [Link]
-
National Institutes of Health. Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester. Available from: [Link]
-
ResearchGate. Nitration reactions of conjugated compounds employing lithium nitrate and trifluoroacetic anhydride. Available from: [Link]
-
ResearchGate. Nitration of Aromatics by Lower Oxidation States of Nitrogen. Available from: [Link]
-
Chemistry Stack Exchange. Directional nature of the acetamido group in electrophilic substitution reaction. Available from: [Link]
-
University of Southampton. Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. Available from: [Link]
-
YouTube. Mechanism of Nitration: Electrophilic Substitution Reaction. Available from: [Link]
-
Save My Exams. Directing Effects. Available from: [Link]
-
ResearchGate. Nitration reactions of N-methylacetamide, N-phenylacetamide, and pyrrolidine using TFAA and LiNO3. Available from: [Link]
-
ResearchGate. Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration. Available from: [Link]
-
KPU Pressbooks. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. Available from: [Link]
-
Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. Available from: [Link]
-
Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available from: [Link]
-
Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Available from: [Link]
-
YouTube. p-Nitroaniline : Organic synthesis. Available from: [Link]
-
Science Madness. Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. Available from: [Link]
-
University of California, Irvine. Nitration of Toluene (Electrophilic Aromatic Substitution). Available from: [Link]
-
PubMed. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Available from: [Link]
-
YouTube. Synthesis of ortho para nitrotulene. Available from: [Link]
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Technical Support Center: A Guide to Improving the Solubility of N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide for Assays
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide. Given its chemical structure—a poly-fluorinated aromatic nitro compound—this molecule is predicted to have low aqueous solubility, a common and significant hurdle in assay development.[1][2] Poor solubility can lead to underestimated potency, high data variability, and misleading structure-activity relationships (SAR).
This document provides a logical, experience-driven framework for systematically addressing these solubility challenges. We will move beyond simple instructions to explain the rationale behind each step, ensuring your experimental design is robust, reproducible, and scientifically sound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges encountered when handling compounds like this compound.
Q1: What is the best solvent to prepare an initial stock solution of this compound?
A: For poorly water-soluble, lipophilic compounds, the industry-standard starting point is 100% Dimethyl Sulfoxide (DMSO).[1] It is a powerful, water-miscible organic solvent capable of dissolving a wide range of organic molecules.
-
Rationale: The goal of a stock solution is to create a high-concentration reservoir from which working solutions can be accurately and reproducibly prepared.[3][4] Starting with a solvent in which the compound is most soluble minimizes the volume of organic solvent that will be transferred into your final aqueous assay buffer.
-
Best Practice: Always use high-purity, anhydrous DMSO. Hygroscopic DMSO (DMSO that has absorbed water from the air) can significantly reduce the solubility of highly hydrophobic compounds.[5] Prepare a concentrated stock solution (e.g., 10-50 mM), then create aliquots for single use to avoid repeated freeze-thaw cycles, which can cause compound degradation or precipitation.[6]
Q2: I'm observing poor solubility even in 100% DMSO. What are my next steps?
A: While uncommon for many screening compounds, it's possible for some molecules to have limited solubility even in pure DMSO. If you encounter this, consider the following graded approach:
-
Gentle Heating & Sonication: Gently warm the solution to 37°C and use a bath sonicator. This increases the kinetic energy of the system and can help overcome the energy barrier of the crystal lattice, facilitating dissolution.
-
Alternative Organic Solvents: If DMSO fails, consider other strong organic solvents. N,N-Dimethylformamide (DMF) is a common alternative with similar solubilizing power.[1] For certain compounds, ethanol or other alcohols may also be effective.[7] However, always consider the compatibility of these solvents with your specific assay system.
Q3: What is the maximum concentration of DMSO I can use in my final assay?
A: This is a critical parameter that is assay-dependent . The final concentration of DMSO should be kept as low as possible, as it can have direct biological and physical effects on your experiment.[8]
-
Causality: At elevated concentrations, DMSO can cause protein denaturation, alter cell membrane permeability, and induce oxidative stress or cytotoxicity in cell-based assays.[9][10][11] This can lead to false positives or negatives.
-
General Guidelines:
-
Biochemical/Enzymatic Assays: Often tolerate up to 1-2% DMSO, but some proteins can be sensitive. It is crucial to run a solvent tolerance test.[8]
-
Cell-Based Assays: The recommended upper limit is typically 0.5%, with ≤0.1% being the ideal target for minimizing off-target effects .[6][9][12] Different cell lines exhibit varying sensitivities.[10]
-
-
Self-Validating Protocol: Always include a "vehicle control" in your experiments. This control should contain the highest concentration of the solvent (e.g., DMSO) used in your test wells but no compound. This allows you to subtract any background signal or biological effect caused by the solvent itself.[6]
Q4: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. How can I prevent this?
A: This is the most common manifestation of poor aqueous solubility and occurs when the compound crashes out of solution as the percentage of the organic co-solvent is drastically reduced.[13]
-
Mechanism: The DMSO stock provides a favorable environment for the hydrophobic compound. When this is diluted into a predominantly aqueous buffer, the compound is forced out of solution, leading to the formation of aggregates or precipitate.
-
Troubleshooting Steps:
-
Reduce Stock Concentration: The simplest approach is to lower the concentration of your DMSO stock solution. This means a larger volume of the stock will be needed, but the final compound concentration in the assay may still be achievable without precipitation.
-
Use a Stepwise Dilution: Avoid a large, single dilution step (e.g., 1:1000). Instead, perform an intermediate dilution into a mix of buffer and organic solvent or into 100% DMSO before the final dilution into the assay buffer.[6]
-
Incorporate Co-solvents or Excipients: If the above fails, you must modify the final assay buffer. Adding solubility-enhancing excipients can maintain the compound's solubility at the working concentration. Common choices include:
-
PEGs (e.g., PEG400): Polyethylene glycols are water-miscible polymers that can increase the solubility of hydrophobic compounds.[14]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, effectively shielding them from the aqueous environment.[15][16]
-
Surfactants (e.g., Poloxamer, Tween 80): At concentrations above the critical micelle concentration, these form micelles that can encapsulate the compound.[17] Use with caution as they can interfere with some assays.
-
-
Q5: Can I use pH adjustment to improve the solubility of this compound?
A: Possibly. The solubility of compounds with ionizable functional groups can be dramatically influenced by pH.[][19]
-
Analysis of Structure: this compound contains an acetamide group (-NH-C(=O)CH₃). The proton on the nitrogen is weakly acidic. Its acidity is increased by the electron-withdrawing effects of the attached trifluoro-nitrophenyl ring.
-
Hypothesis: Increasing the pH of the assay buffer (making it more basic, e.g., pH 8.0-8.5) will favor the deprotonation of the amide, forming an anionic species. This charged species will be significantly more soluble in an aqueous medium than the neutral form.[20][21]
-
Experimental Validation:
-
First, determine if your assay system is tolerant to a pH shift. Many biological systems are buffered at a physiological pH of ~7.4.
-
If possible, prepare small batches of your assay buffer at slightly elevated pH values (e.g., 7.6, 7.8, 8.0) and test the compound's solubility.
-
Ensure the compound is chemically stable at the higher pH over the course of your experiment.
-
Section 2: Systematic Troubleshooting Guide
Issue: Compound Precipitation During Working Solution Preparation
This decision tree provides a logical flow for troubleshooting precipitation issues.
Caption: Decision tree for troubleshooting compound precipitation.
Section 3: Standard Operating Protocols
Protocol 1: Preparing a Concentrated Stock Solution
-
Accurate Measurement: Accurately weigh a precise mass of this compound using an analytical balance.[3]
-
Solvent Addition: Transfer the solid to an appropriate-sized amber glass vial. Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 20 mM).
-
Dissolution: Vortex the solution vigorously for 2 minutes. If the solid is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes. Gentle warming (to 37°C) can be applied if necessary. Visually inspect against a bright light to ensure no solid particles remain.
-
Storage: Once fully dissolved, aliquot the stock solution into single-use volumes in tightly sealed microvials. Store at -20°C or -80°C.[6]
Protocol 2: Stepwise Dilution for Preparing the Final Working Solution
This protocol is for preparing a 10 µM working solution in a cell culture medium from a 20 mM DMSO stock, keeping the final DMSO concentration at 0.1%.
-
Intermediate Dilution: Prepare a 1 mM intermediate stock by diluting 5 µL of the 20 mM stock solution into 95 µL of 100% DMSO. Mix thoroughly by pipetting.
-
Final Dilution: Prepare the final working solution by adding 10 µL of the 1 mM intermediate stock to 990 µL of pre-warmed cell culture medium. This creates a 1:100 dilution.
-
Mixing: Immediately after adding the intermediate stock, mix the solution thoroughly by gentle vortexing or by inverting the tube 10-15 times to prevent localized high concentrations that can cause precipitation. The final solution is 10 µM compound in 0.1% DMSO.
Section 4: Data Summary Tables
Table 1: Properties and Assay Compatibility of Common Solvents
| Solvent | Use Case | Pros | Cons & Cautions |
|---|---|---|---|
| DMSO | Primary stock solvent | Excellent solubilizing power; water miscible.[1] | Can be toxic to cells at >0.5%; may interfere with some assays; hygroscopic.[9][11] |
| DMF | Alternative stock solvent | Similar power to DMSO. | Higher toxicity than DMSO; must be used with caution. |
| Ethanol | Co-solvent | Biologically compatible at low %; can improve solubility.[7] | Weaker solvent than DMSO; can be cytotoxic at higher concentrations.[10] |
| PEG 400 | Co-solvent in final buffer | Low toxicity; enhances solubility of many compounds.[14] | Can increase solution viscosity; may interfere with some detection methods. |
| Glycerol | Co-solvent in final buffer | Protein stabilizing properties; low toxicity.[22][23] | High viscosity; may not provide sufficient solubilization for all compounds. |
Table 2: Recommended Final Solvent Concentrations for Different Assay Types
| Assay Type | Recommended Max [DMSO] | Ideal Target [DMSO] | Notes |
|---|---|---|---|
| Enzymatic/Biochemical | 1.0% | ≤ 0.5% | Always run a solvent tolerance curve for your specific protein.[8] |
| Cell Proliferation/Viability | 0.5% | ≤ 0.1% | Cell type dependent; longer incubations require lower concentrations.[10][12] |
| Receptor Binding | 0.5% | ≤ 0.1% | High DMSO can alter protein conformation and affect binding kinetics. |
| In vivo (rodent) | < 5% | < 2% | Often requires complex vehicle formulations with co-solvents like PEG400 or Tween 80.[6] |
Section 5: Visual Workflow
This diagram illustrates the standard workflow from a solid compound to a final working solution for an assay.
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Technical Support Center: Safe Handling and Storage of Trifluorinated Nitroaromatic Compounds
Welcome to the Technical Support Center for trifluorinated nitroaromatic compounds. This guide is intended for researchers, scientists, and drug development professionals who work with this unique class of molecules. Trifluorinated nitroaromatic compounds are valuable building blocks in medicinal chemistry and materials science, largely due to the synergistic effects of the trifluoromethyl (-CF₃) and nitro (-NO₂) groups. These substituents significantly influence the electronic properties, lipophilicity, and metabolic stability of the parent molecule. However, these same properties also introduce specific hazards that require careful management.
This resource provides practical, in-depth guidance in a question-and-answer format to address common challenges and ensure the safe and effective use of these compounds in your research.
Section 1: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments with trifluorinated nitroaromatic compounds.
Unexpected Reaction Outcomes & Low Yields
Q: I'm experiencing a low yield in my reaction involving a trifluorinated nitroaromatic compound. What are the likely causes and how can I optimize the reaction?
A: Low yields in reactions with these compounds often stem from their unique electronic nature and potential for side reactions. Here’s a breakdown of potential issues and solutions:
-
Purity of Starting Materials: Ensure your trifluorinated nitroaromatic starting material is pure. Impurities can introduce competing reactions. It's advisable to purify starting materials if their purity is not confirmed.[1]
-
Reaction Conditions:
-
Temperature Control: These reactions can be exothermic. Runaway reactions are a known hazard with nitroaromatic compounds.[2] It is crucial to maintain strict temperature control. Consider starting at a lower temperature and slowly warming the reaction to the desired temperature.
-
Solvent Choice: The choice of solvent is critical. Ensure your solvent is dry and deoxygenated, as these compounds can be sensitive to moisture and air, leading to decomposition or side products.
-
-
Reagent Incompatibility: Trifluorinated nitroaromatic compounds are incompatible with strong bases, strong oxidizing agents, and reducing agents.[3] Unintentional introduction of these can lead to violent reactions or complete degradation of your starting material.
-
"Surprising" Reactivity: The fluorine atoms in the trifluoromethyl group can influence reactivity in unexpected ways compared to non-fluorinated analogues.[4] Be aware that standard reaction conditions may not always be directly transferable.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive or impure reagents. | Verify the purity and activity of all starting materials and reagents.[1] |
| Incorrect reaction temperature. | Optimize the reaction temperature; some reactions may require heating while others need sub-ambient temperatures.[1] | |
| Formation of Side Products | Reaction conditions are too harsh. | Employ milder reaction conditions, such as lower temperatures or shorter reaction times.[1] |
| Instability of the desired product. | Handle the product with care during workup and purification, avoiding excessive heat.[1] | |
| Complex Product Mixture | Lack of reaction selectivity. | Optimize the reaction to improve selectivity before attempting purification. This may involve screening different catalysts, solvents, or temperature profiles.[1] |
Purification and Stability Issues
Q: My purified trifluorinated nitroaromatic compound appears to be degrading over time. What could be causing this instability and how can I prevent it?
A: The stability of these compounds can be influenced by several factors. Here are some common causes of degradation and preventative measures:
-
Light Sensitivity (Photodegradation): Many aromatic compounds, including nitroaromatics, are susceptible to degradation upon exposure to UV or even ambient light.[5] The trifluoromethyl group's influence on photohydrolysis can be significant.[6]
-
Thermal Decomposition: Nitroaromatic compounds are known for their potential to undergo exothermic decomposition at elevated temperatures.[9][10][11] The presence of a trifluoromethyl group can influence this thermal stability.
-
Hydrolysis: While the trifluoromethyl group is generally stable, under certain conditions (e.g., presence of strong acids or bases, or prolonged exposure to moisture), it can undergo hydrolysis.[12][13] Similarly, the nitro group can be susceptible to hydrolysis under certain conditions.[2]
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon). Store the compound in a desiccator if it is particularly moisture-sensitive.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the routine handling and storage of trifluorinated nitroaromatic compounds.
General Handling and Storage
Q: What are the essential precautions for handling trifluorinated nitroaromatic compounds in the lab?
A: Due to their potential toxicity and reactivity, a cautious and well-planned approach is necessary.
-
Engineering Controls: Always handle these compounds in a well-ventilated chemical fume hood.[14] For potent compounds, consider using a glove box.
-
Personal Protective Equipment (PPE): Appropriate PPE is mandatory. This includes:
-
Eye Protection: Chemical safety goggles and a face shield.[14]
-
Gloves: Chemically resistant gloves (e.g., nitrile) are essential. Always inspect gloves for any signs of degradation before use and dispose of them properly after handling.[15]
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.
-
Respiratory Protection: If there is a risk of generating dusts or aerosols, a NIOSH-approved respirator may be necessary.[14]
-
-
Hygiene Practices: Avoid all personal contact, including inhalation.[16] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling these compounds.
Q: What are the ideal storage conditions for trifluorinated nitroaromatic compounds?
A: Proper storage is crucial to maintain the integrity of the compound and ensure safety.
-
Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[3][17][18]
-
Containers: Keep containers tightly closed.[2][3][15][18] Containers should be clearly labeled with the chemical name and all relevant hazard warnings.
-
Incompatibilities: Store separately from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[2][3]
Spill and Waste Management
Q: What is the correct procedure for cleaning up a small spill of a trifluorinated nitroaromatic compound?
A: For a minor spill that you are trained and equipped to handle:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Ensure Ventilation: Make sure the fume hood is functioning correctly to contain any vapors.
-
Wear Appropriate PPE: Don the necessary personal protective equipment before beginning cleanup.
-
Contain the Spill: Use an inert absorbent material like vermiculite or sand to dike the spill and prevent it from spreading.[12]
-
Absorb the Material: Carefully add the absorbent material to the spill, working from the outside in.
-
Collect the Waste: Once the material is absorbed, use non-sparking tools to scoop it into a designated, labeled hazardous waste container.[12]
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Dispose of Waste: All cleanup materials must be disposed of as hazardous waste.
For large spills, or spills of highly toxic materials, evacuate the area and contact your institution's emergency response team immediately.
Q: How should I dispose of waste containing trifluorinated nitroaromatic compounds?
A: Trifluorinated nitroaromatic compounds are considered halogenated organic waste.[19]
-
Segregation: Do not mix halogenated waste with non-halogenated waste streams.
-
Labeling: All waste containers must be clearly and accurately labeled as hazardous waste, listing all components.
-
Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste. Typically, this involves collection by a certified hazardous waste management company.[20]
Section 3: Visual Guides
Workflow for Safe Handling
Caption: A decision-making guide for responding to a chemical spill.
References
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Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
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PubChem. (n.d.). (Trifluoromethyl)benzene. National Center for Biotechnology Information. [Link]
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A-Z COMPASS. (2023). Safety Data Sheet: Benzotrifluoride. [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzotrifluoride. [Link]
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Jabeen, I., et al. (2015). Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. Environmental Science & Technology, 49(2), 891-898. [Link]
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Centers for Disease Control and Prevention. (2024). NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. [Link]
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Occupational Safety and Health Administration. (n.d.). OSHA standards applicable to medical and safety uses of pure nitrogen gas. [Link]
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Temarry Recycling. (2022). Guidelines for Solvent Waste Recycling and Disposal. [Link]
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Defense Technical Information Center. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 3-Nitrobenzotrifluoride. [Link]
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Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. [Link]
-
Manelis, G. B. (2003). Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. [Link]
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Jin, L., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5549-5566. [Link]
- Google Patents. (1976). Process for the production of benzotrifluoride.
-
Williams, R. E., et al. (2002). Bacterial Pathways for Degradation of Nitroaromatics. ResearchGate. [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]
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Liu, D., & Farooq, A. (2023). Investigation of thermal decomposition of nitrobenzene: An energetic material. Combustion and Flame, 254, 112847. [Link]
-
Rodríguez, N., et al. (2008). Hydrolysis of iron and chromium fluorides: mechanism and kinetics. Journal of Hazardous Materials, 154(1-3), 856-864. [Link]
-
Wang, Y., et al. (2024). Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. Frontiers in Chemistry, 12, 1386345. [Link]
-
Centers for Disease Control and Prevention. (2023). Managing Hazardous Drug Exposures: Information for Healthcare Settings. [Link]
-
Centers for Disease Control and Prevention. (2020). NIOSH List of Hazardous Drugs in Healthcare Settings, 2020. [Link]
-
NASA. (n.d.). APR8715.1 Chapter 38 – OSHA Regulated Chemicals with Expanded Health Standards. [Link]
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]
-
Kaczmarek, E., et al. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules, 26(5), 1435. [Link]
-
Chen, B., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893. [Link]
-
Miyashita, T., et al. (2023). Kinetics and mechanism of hydrolysis of PF6− accelerated by H+ or Al3+ in aqueous solution. Environmental Science: Water Research & Technology, 9(5), 1368-1376. [Link]
-
Zhang, Y., et al. (2022). Case report: Methemoglobinemia caused by nitrobenzene poisoning. Frontiers in Public Health, 10, 1032840. [Link]
-
ICH. (2003). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1028 - Benzene. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Nitro-1,4-bis(trifluoromethyl)benzene. [Link]
-
Bucknell University. (2016). Hazardous Waste Segregation. [Link]
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Technical Support Center: Reaction Monitoring for N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide
Welcome to the technical support center for monitoring the synthesis of N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the progress of this chemical reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate common challenges and ensure the integrity of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of monitoring the synthesis of this compound?
Monitoring the reaction is crucial to determine the point of completion, identify the formation of byproducts, and optimize reaction conditions for yield and purity.[1][2] Techniques like TLC and HPLC provide a visual representation of the consumption of starting materials and the emergence of the desired product over time.[2]
Q2: Which technique, TLC or HPLC, is more suitable for monitoring this reaction?
Both techniques are valuable. TLC is a rapid, cost-effective, and simple method ideal for quick qualitative checks of reaction progress at the bench.[1] HPLC offers quantitative data, higher resolution, and greater sensitivity, making it superior for detailed analysis, purity assessment, and method validation.[3] The choice often depends on the stage of research and the level of analytical detail required.
Q3: My starting material, 3,4,5-trifluoroaniline, and my product, this compound, have similar polarities. How can I achieve good separation?
Achieving separation between compounds with similar polarities can be challenging. For TLC, a systematic approach to solvent system selection, starting with a mixture of a non-polar and a moderately polar solvent (e.g., hexane and ethyl acetate) and gradually adjusting the ratio, is recommended.[1][4] For HPLC, using a column with a different selectivity, such as a pentafluorophenyl (PFP) phase, can enhance separation based on specific interactions with the fluorinated analytes.[3]
Q4: How do I visualize the spots on a TLC plate since this compound is likely colorless?
Due to the aromatic nature of the compound, the most common non-destructive visualization method is using a UV lamp (254 nm), as the compound will likely absorb UV light and appear as a dark spot on a fluorescent TLC plate.[5] Destructive methods using chemical stains can also be employed for enhanced visualization or for compounds that are not UV-active.[1]
TLC Reaction Monitoring: Troubleshooting Guide
Thin-Layer Chromatography is a fundamental tool for real-time reaction monitoring. However, various issues can arise that may complicate the interpretation of the results. This guide addresses common problems in a question-and-answer format.
Recommended Starting Protocol for TLC
-
Stationary Phase: Silica gel 60 F254 plate.
-
Mobile Phase (Eluent): Start with a 7:3 mixture of Hexane:Ethyl Acetate. Adjust the polarity based on the initial results.
-
Sample Preparation: Dissolve a small amount of the reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.
-
Spotting: Use a capillary tube to apply a small spot of the starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on the baseline of the TLC plate.[1]
-
Development: Place the plate in a closed chamber saturated with the mobile phase vapor. Allow the solvent front to travel up the plate until it is about 1 cm from the top.[4]
-
Visualization: View the dried plate under a UV lamp (254 nm).
Q: My spots are streaking or tailing. What is the cause and how can I fix it?
A: Spot streaking or tailing is a common issue that can obscure the separation of components.
-
Cause 1: Sample Overloading. Applying too much sample to the TLC plate is a frequent cause of streaking.[5]
-
Solution: Dilute your sample before spotting it on the plate. The goal is to apply the minimum amount of sample necessary for visualization.
-
-
Cause 2: Inappropriate Solvent System. If the solvent system is too polar, it can cause highly polar compounds to streak. Conversely, if the sample is not fully soluble in the mobile phase, it can lead to tailing.
-
Solution: Experiment with different solvent systems. If your compound is acidic or basic, adding a small amount of acetic acid or triethylamine, respectively, to the mobile phase can improve spot shape by preventing interactions with the stationary phase.
-
-
Cause 3: Compound Instability. The compound may be degrading on the silica gel plate.
-
Solution: Consider using a different stationary phase, such as alumina, or running the TLC quickly and developing it immediately after spotting.[6]
-
Q: All my spots are at the bottom (low Rf) or at the top (high Rf) of the plate. How do I get better separation?
A: The position of the spots, represented by the Retention Factor (Rf), is critical for assessing separation. An ideal Rf value is typically between 0.3 and 0.7.[4]
-
Cause: Incorrect Mobile Phase Polarity. The polarity of the eluent directly influences the movement of the compounds up the plate.
-
Solution (Spots at the bottom): Your mobile phase is not polar enough. Increase the proportion of the more polar solvent in your mixture (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate system).[4]
-
Solution (Spots at the top): Your mobile phase is too polar. Decrease the proportion of the more polar solvent (e.g., decrease the amount of ethyl acetate).[4]
-
Q: I don't see any spots on my TLC plate after development.
A: The absence of visible spots can be perplexing but is often easily resolved.
-
Cause 1: Insufficiently Concentrated Sample. The amount of compound spotted may be below the detection limit of your visualization method.[5]
-
Solution: Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications. Alternatively, prepare a more concentrated sample solution.[5]
-
-
Cause 2: Non-UV Active Compound. While aromatic compounds are typically UV active, your specific compound or starting material might not be strongly absorbing at 254 nm.
-
Solution: Use an alternative visualization technique. Staining with potassium permanganate (for oxidizable groups) or using a universal stain like phosphomolybdic acid can reveal spots that are not visible under UV light.
-
-
Cause 3: Evaporation of a Volatile Compound. If your product or starting material is highly volatile, it may have evaporated from the plate.
-
Solution: This is less likely for the target compound but can be addressed by developing the plate immediately after spotting and minimizing drying time.
-
Table 1: TLC Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Streaking/Tailing | Sample overloading | Dilute the sample before spotting. |
| Inappropriate solvent polarity | Adjust the mobile phase composition; add acid/base modifier. | |
| Compound instability | Use a different stationary phase (e.g., alumina).[6] | |
| Spots at Bottom (Low Rf) | Mobile phase not polar enough | Increase the proportion of the polar solvent.[4] |
| Spots at Top (High Rf) | Mobile phase is too polar | Decrease the proportion of the polar solvent.[4] |
| No Visible Spots | Sample too dilute | Spot multiple times or use a more concentrated sample.[5] |
| Not UV-active | Use a chemical stain for visualization. |
HPLC Reaction Monitoring: Troubleshooting Guide
For more precise and quantitative analysis, HPLC is the method of choice. This section provides guidance on common issues encountered during the HPLC monitoring of the synthesis of this compound.
Recommended Starting Protocol for HPLC
-
System: Reversed-Phase HPLC (RP-HPLC) with UV detection.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. For better separation of fluorinated compounds, a Pentafluorophenyl (PFP) column can be considered.[3]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm, or determine the optimal wavelength by running a UV scan of the analyte.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.
Q: I am seeing "ghost peaks" in my chromatogram, especially in blank injections.
A: Ghost peaks are extraneous peaks that do not originate from the injected sample.
-
Cause 1: Contaminated Mobile Phase or System. Impurities in the solvents or carryover from previous injections can manifest as ghost peaks.
-
Solution: Use high-purity, HPLC-grade solvents. Flush the system and injector with a strong solvent (like 100% acetonitrile) to remove any adsorbed compounds. Ensure fresh mobile phase is prepared daily.
-
-
Cause 2: Late Eluting Peaks. A peak from a previous injection may elute during a subsequent run.
-
Solution: Extend the run time of your gradient to ensure all components have eluted. Incorporate a high-organic wash at the end of each run.
-
Q: My peak shapes are poor (tailing or fronting). What is causing this?
A: Asymmetrical peaks can compromise the accuracy of quantification.
-
Cause 1: Secondary Interactions with the Stationary Phase. Peak tailing can occur due to interactions between the analyte and residual silanol groups on the silica-based stationary phase.
-
Solution: Add a competing agent like triethylamine (TEA) to the mobile phase or adjust the pH to suppress silanol interactions.
-
-
Cause 2: Column Overload. Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the concentration of your sample or decrease the injection volume.
-
-
Cause 3: Mismatched Sample Solvent. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
Q: The retention times of my peaks are shifting between runs.
A: Inconsistent retention times can make peak identification difficult and indicate a problem with the stability of the HPLC system.
-
Cause 1: Inconsistent Mobile Phase Composition. Small variations in the preparation of the mobile phase can lead to significant shifts in retention time.[7]
-
Solution: Ensure accurate and consistent preparation of the mobile phase. Use a reliable gradient mixer if your system has one.[7]
-
-
Cause 2: Column Temperature Fluctuations. Changes in the ambient temperature can affect retention times.[7]
-
Solution: Use a column oven to maintain a constant temperature.[7]
-
-
Cause 3: Column Degradation. Over time, the stationary phase of the column can degrade, leading to changes in retention.
-
Solution: If other causes have been ruled out, it may be time to replace the column.
-
Table 2: HPLC Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Ghost Peaks | Contaminated mobile phase/system | Use HPLC-grade solvents; flush the system. |
| Late eluting peaks from previous run | Extend run time; add a high-organic wash. | |
| Poor Peak Shape | Secondary silanol interactions | Add a competing base (e.g., TEA) to the mobile phase; adjust pH. |
| Column overload | Reduce sample concentration or injection volume. | |
| Sample solvent mismatch | Dissolve the sample in the initial mobile phase. | |
| Shifting Retention Times | Inconsistent mobile phase | Prepare mobile phase accurately and consistently.[7] |
| Temperature fluctuations | Use a column oven for temperature control.[7] | |
| Column degradation | Replace the column if necessary. |
Visualizing Experimental and Troubleshooting Workflows
To further aid in understanding the processes described, the following diagrams illustrate the reaction monitoring workflow and a logical approach to troubleshooting common TLC issues.
Reaction Monitoring Workflow
Sources
Validation & Comparative
A Senior Application Scientist's Guide to N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide: A Comparative Analysis of Fluorinated Building Blocks for Advanced Synthesis
Introduction: The Strategic Imperative of Fluorine in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, fluorine has transcended its status as a mere halogen to become a cornerstone of rational drug design.[1][2] Its strategic incorporation into molecular scaffolds can profoundly enhance pharmacokinetic and pharmacodynamic profiles. Properties such as metabolic stability, binding affinity, and membrane permeability are often dramatically improved by the introduction of fluorine atoms or fluorinated moieties.[3][4][5] This is due to the unique characteristics of fluorine: its small van der Waals radius (1.47 Å), comparable to hydrogen (1.20 Å), allows it to act as a bioisostere, while its extreme electronegativity (3.98 on the Pauling scale) alters local electronic environments, influencing pKa and molecular conformation.[2][6]
This guide provides an in-depth comparison of N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide, a highly functionalized and reactive building block, against other classes of fluorinated intermediates. We will dissect its reactivity profile, benchmark its performance in key synthetic transformations, and provide field-proven protocols to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
The Chemistry of Activation: Nucleophilic Aromatic Substitution (SNAr)
The utility of many fluorinated aromatic building blocks hinges on their reactivity in nucleophilic aromatic substitution (SNAr) reactions. Unlike electron-rich aromatic rings that favor electrophilic substitution, rings bearing potent electron-withdrawing groups (EWGs) become electrophilic enough to be attacked by nucleophiles.[7][8]
The SNAr mechanism is a two-step addition-elimination process:
-
Addition: The nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex.[8] This step is typically the rate-determining step as it temporarily disrupts aromaticity.
-
Elimination: The aromaticity is restored by the expulsion of the leaving group.
A common misconception is that fluorine, being a poor leaving group in SN1 and SN2 reactions, would be unreactive in SNAr. The opposite is true. Because the first step is rate-determining, the reaction rate is governed by the stability of the Meisenheimer complex. Fluorine's intense electron-withdrawing inductive effect significantly stabilizes this negatively charged intermediate, thereby lowering the activation energy and accelerating the reaction.[9] This effect often makes fluoroaromatics more reactive in SNAr than their chloro-, bromo-, or iodo- counterparts.[9]
Caption: Predicted regioselectivity for this compound.
Comparative Analysis with Alternative Fluorinated Building Blocks
To understand the unique advantages of this compound, we compare it to other common fluorinated building blocks used in SNAr chemistry.
| Building Block | Structure | Key Activating/Directing Groups | Predicted Site of Attack | Relative Reactivity | Key Features & Use Cases |
| This compound | -NO₂ (ortho/para)-F (x3, inductive)-NHAc (steric hindrance) | C4 (para to NO₂) | Very High | Provides a handle for further chemistry via the acetamido group (e.g., hydrolysis to amine). Excellent for building complex, multi-functionalized scaffolds. | |
| 1-Fluoro-2,4-dinitrobenzene | -NO₂ (x2, ortho/para) | C1 | Extremely High | Classic, highly reactive substrate (Sanger's Reagent). Used when rapid and efficient substitution is needed. Lacks additional functional handles. | |
| Pentafluoropyridine | Ring Nitrogen (ortho/para) | C4 (para to N) | High | Heterocyclic building block. The nitrogen atom acts as an electron sink, activating the ring. [7]Introduces a basic nitrogen into the final molecule, which is often desirable for pharmacokinetics. | |
| 4-Fluoronitrobenzene | -NO₂ (para) | C1 | Moderate | A simpler, less activated building block. Requires more forcing reaction conditions. Useful for fundamental scaffold construction. |
Experimental Protocols: A Head-to-Head Comparison
The following protocols provide a practical comparison for the reaction of different building blocks with a common nucleophile, piperidine. The causality behind the chosen conditions highlights the reactivity differences.
Protocol 1: Synthesis of N-(2-nitro-3,5-difluoro-4-(piperidin-1-yl)phenyl)acetamide
-
Rationale: The high activation provided by the nitro group and multiple fluorine atoms allows this reaction to proceed under mild conditions. A gentle base like potassium carbonate is sufficient to deprotonate the piperidine and facilitate the reaction without promoting side reactions.
-
Materials:
-
This compound
-
Piperidine (1.1 equivalents)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet
-
-
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to create a stirrable suspension (approx. 0.2 M concentration).
-
Add piperidine (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the title compound.
-
Characterize the product by ¹H NMR, ¹⁹F NMR, and MS to confirm structure and regioselectivity.
-
Protocol 2: Synthesis of 1-(4-Nitrophenyl)piperidine
-
Rationale: 4-Fluoronitrobenzene is significantly less reactive than the trifluoro-substituted analog. It requires more forcing conditions—higher temperature and a longer reaction time—to achieve a good conversion. The choice of a higher boiling point solvent like DMF is also strategic.
-
Materials:
-
4-Fluoronitrobenzene
-
Piperidine (1.2 equivalents)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet
-
-
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4-fluoronitrobenzene (1.0 eq) and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to dissolve the starting material (approx. 0.5 M).
-
Add piperidine (1.2 eq) at room temperature.
-
Heat the reaction mixture to 100-110 °C and stir for 12-18 hours. Monitor reaction progress.
-
After cooling, pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude solid from ethanol to yield the pure title compound.
-
Characterize the product by ¹H NMR and melting point.
-
Strategic Selection of a Fluorinated Building Block
The choice of building block is dictated by the synthetic goal. The following workflow provides a logical framework for this decision-making process.
Caption: Decision workflow for selecting an appropriate fluorinated building block.
Conclusion
This compound emerges as a superior building block for the synthesis of complex, highly functionalized molecules. Its high reactivity, driven by strong electronic activation, allows for selective nucleophilic substitution at the C4 position under relatively mild conditions. Unlike simpler, more reactive blocks like 1-fluoro-2,4-dinitrobenzene, it carries a versatile acetamido group that serves as a valuable synthetic handle for subsequent transformations. When compared to less activated systems, its enhanced reactivity minimizes the need for harsh conditions, often leading to cleaner reactions and higher yields. For medicinal chemists aiming to construct novel molecular architectures with dense and diverse functionality, this compound represents a powerful and strategically advantageous choice.
References
- Priya A, Mahesh Kumar N, and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical and Life Sciences.
- Reddy, V. R., et al. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Gupta, O. (2025). Role of Fluorine in Drug Design and Drug Action.
- Berredjem, M. (2019). Fluorine as a key element in modern drug discovery and development. LE STUDIUM Conferences.
- Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?. Inhance Technologies Blog.
- Apollo Scientific. (2026).
- Iadanza, M., et al. (2025). Key developments in fluorinated heterocycles.
- AiFChem. (2025). Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem Blog.
- Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Chemistry Stack Exchange.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Retrieved January 20, 2026.
- Chemistry LibreTexts. (2022). 16.
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A Comparative Guide to the Reactivity of Trifluoro-Nitrophenyl Isomers in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of trifluoromethyl (-CF3) and nitro (-NO2) groups onto an aromatic ring is a cornerstone of modern medicinal and materials chemistry. These powerful electron-withdrawing groups drastically alter the electronic landscape of the phenyl ring, making it a versatile substrate for a variety of synthetic transformations. However, the reactivity of these compounds is not monolithic; it is exquisitely controlled by the relative positioning of the functional groups. This guide provides an in-depth comparison of the reactivity of ortho, meta, and para trifluoro-nitrophenyl isomers, with a focus on Nucleophilic Aromatic Substitution (SNAr), offering field-proven insights and experimental context to inform synthetic strategy.
The Pillars of Reactivity: Electronic and Steric Effects
The reactivity of trifluoro-nitrophenyl systems is dominated by the potent electron-withdrawing nature of both the nitro and trifluoromethyl substituents. This is due to a combination of inductive and resonance effects.
-
Inductive Effect (-I): Both the -NO2 group and the highly electronegative fluorine atoms of the -CF3 group pull electron density away from the aromatic ring through the sigma bonds. This effect deactivates the ring toward electrophilic attack but is crucial for activating it toward nucleophilic attack.[1][2]
-
Resonance Effect (-M): The nitro group is a strong resonance-withdrawing group. It can delocalize the negative charge of the ring, which is particularly important for stabilizing the intermediate in nucleophilic aromatic substitution.[1][3] The -CF3 group, lacking lone pairs, does not participate in resonance in the same way and primarily exerts its influence through its powerful inductive effect.[2]
These electronic properties make the aromatic ring highly electron-deficient and thus an excellent electrophile, primed for attack by nucleophiles. The most common and synthetically useful reaction for this class of compounds is Nucleophilic Aromatic Substitution (SNAr).
The SNAr Mechanism: A Tale of Isomers
The SNAr reaction is typically a two-step addition-elimination process. The rate-determining step is the initial attack of a nucleophile on the carbon atom bearing a leaving group (often a halogen), which breaks the ring's aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4][5][6]
The stability of this intermediate is paramount to the reaction's success and rate. This is where the isomeric positioning of the -NO2 and -CF3 groups becomes critically important.
-
Ortho and Para Isomers: When the electron-withdrawing groups are positioned ortho or para to the leaving group, they can effectively stabilize the negative charge of the Meisenheimer complex through resonance. The negative charge can be delocalized directly onto the oxygen atoms of the nitro group. This significant stabilization lowers the activation energy of the first step, leading to a much faster reaction rate.[3][5]
-
Meta Isomers: In the meta isomer, the nitro and trifluoromethyl groups cannot directly delocalize the negative charge of the intermediate via resonance.[5] While they still provide stabilization through their inductive effects, this is significantly less effective than the combined inductive and resonance stabilization offered by the ortho and para arrangements. Consequently, meta isomers are considerably less reactive in SNAr reactions.[5]
Visualizing Reactivity: The Meisenheimer Complex
The stability of the Meisenheimer intermediate dictates the reactivity of the isomers. The diagrams below illustrate why ortho and para isomers are more reactive than their meta counterparts in SNAr reactions.
Caption: Meisenheimer complex stability for para vs. meta isomers.
Comparative Experimental Analysis
The theoretical differences in reactivity are borne out by extensive experimental data. A classic example is the comparison of reactivity for chloro-nitrobenzotrifluoride isomers.
| Isomer | Relative Position | Leaving Group | Activating Groups | Predicted SNAr Reactivity | Rationale |
| 4-Chloro-3-nitrobenzotrifluoride [7] | -Cl is ortho to -NO2 and para to -CF3 | Chlorine | -NO2 (ortho), -CF3 (para) | High | Both powerful EWGs are in positions to stabilize the Meisenheimer intermediate via resonance and induction. |
| 2-Chloro-5-nitrobenzotrifluoride | -Cl is ortho to -CF3 and meta to -NO2 | Chlorine | -CF3 (ortho), -NO2 (meta) | Moderate | The ortho -CF3 provides strong inductive activation, but the meta -NO2 offers no resonance stabilization. |
| 1-Chloro-3-nitro-5-(trifluoromethyl)benzene | -Cl is meta to both -NO2 and -CF3 | Chlorine | -NO2 (meta), -CF3 (meta) | Very Low | Neither EWG can provide resonance stabilization, leading to a high-energy, unstable intermediate. |
This trend is a reliable predictor of reactivity. For instance, in reactions involving amines or alkoxides, 4-chloro-3-nitrobenzotrifluoride will react under much milder conditions (lower temperatures, shorter reaction times) than its isomers.[8]
Experimental Protocol: A Representative SNAr Reaction
This protocol describes a typical nucleophilic aromatic substitution on a highly activated trifluoro-nitrophenyl substrate.
Reaction: Synthesis of N-Aryl Ether from 4-Chloro-3-nitrobenzotrifluoride and a Phenol.
Workflow Diagram:
Caption: General workflow for a typical SNAr experiment.
Step-by-Step Methodology:
-
Reactant Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted phenol (1.0 eq), 4-chloro-3-nitrobenzotrifluoride (1.05 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to the flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the pure N-aryl ether product.
Synthetic Implications and Strategic Choices
Understanding the differential reactivity of these isomers is crucial for efficient and selective synthesis.
-
For High Reactivity: When a rapid and high-yielding SNAr is desired, always choose an isomer where the leaving group is ortho or para to a nitro group. Substrates like 1,5-difluoro-2,4-dinitrobenzene are exceptionally reactive, allowing for sequential and controlled substitutions.[9][10]
-
For Selective Reactions: In molecules with multiple leaving groups, the one most activated by ortho/para electron-withdrawing groups will react preferentially. This allows for selective, stepwise functionalization of polysubstituted aromatic rings.
-
Leveraging Halogen Reactivity: In SNAr, the C-F bond is often more reactive than C-Cl, C-Br, or C-I bonds.[6][11] This is counterintuitive to leaving group ability in SN1/SN2 reactions but is explained by fluorine's high electronegativity, which makes the attached carbon more electrophilic and strongly polarizes the C-F bond, facilitating nucleophilic attack—the rate-determining step.[4][6] Therefore, a fluoro-nitro-trifluoromethylbenzene isomer will generally be more reactive than its chloro-analogue.
Conclusion
The isomeric arrangement of trifluoromethyl and nitro groups on a phenyl ring is a powerful tool for tuning chemical reactivity. By understanding the fundamental principles of the SNAr mechanism and the critical role of Meisenheimer complex stabilization, chemists can make informed decisions in the design of synthetic routes. The ortho and para isomers, capable of resonance stabilization, are highly reactive substrates ideal for constructing complex molecules under mild conditions. In contrast, the much less reactive meta isomers require more forcing conditions and can often be left untouched in the presence of their more reactive counterparts. This predictable and controllable reactivity makes trifluoro-nitrophenyl compounds invaluable building blocks in the pursuit of novel pharmaceuticals and advanced materials.
References
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Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
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Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]
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MDPI. (n.d.). N1-(5-Fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine. [Link]
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Chemistry Stack Exchange. (2020, July 16). In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene?[Link]
-
YouTube. (2024, August 8). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2025, November 21). The Role of 4-Chloro-3-nitrobenzotrifluoride in Chemical Synthesis. [Link]
-
ResearchGate. (2025, October 16). (PDF) N-(5-Fluoro-2,4-dinitrophenyl)-N-phenyl-4-(trifluoromethyl)benzene-1,2-diamine. [Link]
-
Pearson+. (2023, December 20). The nitro group directs electrophilic aromatic substitution to th...[Link]
-
National Center for Biotechnology Information. (2016, February 3). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]
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Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. [Link]
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CORE. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
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Harvard University. (n.d.). Concerted nucleophilic aromatic substitutions. [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Semantic Scholar. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]
-
ResearchGate. (n.d.). (PDF) Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
-
PubChem. (n.d.). 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene. [Link]
-
Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?[Link]
-
YouTube. (2021, April 20). Synthesis of 1,2-dinitrobenzene. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. [Link]
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Spectroscopic analysis and confirmation of N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide structure
An In-Depth Technical Guide to the Spectroscopic Analysis and Structural Confirmation of N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide
The Analytical Imperative: A Multi-Faceted Approach
Confirming the structure of a molecule like this compound, with its specific substitution pattern, cannot be reliably achieved with a single analytical technique. The potential for isomeric impurities from the synthetic process necessitates a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and only through their synergistic interpretation can an authoritative confirmation be reached. This guide will focus on the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Proposed Synthesis and Characterization Workflow
The logical starting point for analysis is understanding the compound's origin. A plausible synthetic route involves the acetylation of 3,4,5-trifluoro-2-nitroaniline. This context is crucial as it informs the potential side products and isomeric impurities that must be ruled out during analysis.
Caption: Integrated workflow for the synthesis and spectroscopic confirmation.
Mass Spectrometry (MS): The First Checkpoint
Mass spectrometry provides the molecular weight and elemental composition, serving as the initial validation of a successful synthesis.
Expert Rationale: High-Resolution Mass Spectrometry (HRMS) is chosen over standard MS to provide the exact mass, allowing for the unambiguous determination of the molecular formula. This is critical to distinguish the target compound from potential impurities that may have a similar nominal mass.[1]
Predicted Mass Spectrum Data
| Parameter | Predicted Value | Rationale |
| Molecular Formula | C₈H₅F₃N₂O₃ | Derived from the chemical structure. |
| Exact Mass | 249.0228 | Calculated exact mass for C₈H₅F₃N₂O₃. |
| [M+H]⁺ (ESI-HRMS) | 250.0306 | Expected value in positive ion electrospray ionization. |
| Key Fragments | m/z 207, 165 | Loss of acetyl group (-42 Da), and subsequent loss of NO₂ (-46 Da). |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.
-
Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the mass accuracy is below 5 ppm by using a known internal calibrant.
-
Data Analysis: Determine the exact mass of the parent ion and use software to generate the most likely molecular formula. Compare this with the theoretical value.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. It validates the successful introduction of the acetamide group and the persistence of the nitro and fluoro-aromatic moieties.
Expert Rationale: The specific vibrational frequencies of the N-H, C=O, and NO₂ groups provide a distinct "fingerprint." The position of the amide C=O stretch can also give clues about intramolecular hydrogen bonding with the ortho-nitro group, a common feature in such structures.[2]
Predicted IR Absorption Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |
| N-H (Amide) | 3300-3250 | Stretching |
| C-H (Aromatic) | 3100-3000 | Stretching |
| C=O (Amide II) | 1700-1680 | Stretching |
| NO₂ (Asymmetric) | 1550-1530 | Stretching |
| NO₂ (Symmetric) | 1360-1340 | Stretching |
| C-F | 1300-1100 | Stretching |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid, purified sample directly onto the ATR crystal. No further preparation is needed.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Lower the ATR anvil to ensure good contact with the sample. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to the predicted values for the expected functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR is the most powerful tool for elucidating the precise connectivity of atoms. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.
Expert Rationale:
-
¹H NMR will confirm the presence and environment of the aromatic proton and the acetamide N-H and CH₃ protons.
-
¹³C NMR will identify all unique carbon atoms and, through C-F coupling, confirm the positions of the fluorine substituents.[1]
-
¹⁹F NMR is crucial for directly observing the fluorine atoms and their coupling to each other and to the aromatic proton, definitively establishing the 3,4,5-trifluoro substitution pattern.[3][4]
Predicted NMR Data (in CDCl₃)
Table 1: ¹H NMR (400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constants (J) Hz |
|---|---|---|---|---|
| ~8.5-9.0 | s (broad) | 1H | NH | - |
| ~7.8-8.0 | t | 1H | Ar-H (at C6) | JH-F(5) ≈ 7-9 Hz |
| ~2.3 | s | 3H | CH ₃ | - |
Table 2: ¹⁹F NMR (376 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Coupling Constants (J) Hz |
|---|---|---|---|
| TBD | d | F (at C3) | JF3-F4 ≈ 20-22 Hz |
| TBD | t | F (at C4) | JF4-F3 ≈ 20-22 Hz, JF4-F5 ≈ 20-22 Hz |
| TBD | dd | F (at C5) | JF5-F4 ≈ 20-22 Hz, JF5-H6 ≈ 7-9 Hz |
Table 3: ¹³C NMR (100 MHz)
| Chemical Shift (δ) ppm | Assignment | Key Couplings |
|---|---|---|
| ~169 | C =O | - |
| ~150-155 (ddd) | C 3-F | Large ¹JC-F, smaller ²JC-F, ³JC-F |
| ~145-150 (ddd) | C 4-F | Large ¹JC-F, smaller ²JC-F |
| ~140-145 (ddd) | C 5-F | Large ¹JC-F, smaller ²JC-F |
| ~135 (d) | C 1-NH | - |
| ~125 (d) | C 2-NO₂ | - |
| ~115 (d) | C 6-H | Small ²JC-F |
| ~25 | C H₃ | - |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure sufficient scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum using a multinuclear probe.
-
Data Processing: Process all spectra (Fourier transform, phase correction, and baseline correction). Calibrate the ¹H and ¹³C spectra to TMS (0 ppm).
-
Structural Assignment: Integrate the ¹H signals and analyze the multiplicities and coupling constants in all spectra to assign signals to the corresponding nuclei in the structure.
Data Integration for Unambiguous Confirmation
The power of this approach lies in integrating the data from all techniques. No single spectrum can definitively prove the structure, but together, they form a self-validating system.
Caption: Logical flow for integrating multi-source spectroscopic data.
This integrated analysis provides a robust and defensible structural confirmation. The HRMS confirms the elemental composition, the IR confirms the required functional groups are present, and the combined NMR data provide the definitive atom-to-atom connectivity and substitution pattern, allowing for the confident exclusion of any isomers.
References
- N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - PMC - NIH. (n.d.). National Center for Biotechnology Information.
- 4-(2-fluoro-4-nitrophenyl)morpholine - ORGANIC SPECTROSCOPY INTERNATIONAL. (2018, September 23). Organic Spectroscopy International.
- Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
-
A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances - Semantic Scholar. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]
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19F NMR as a tool in chemical biology - PMC - PubMed Central. (2021, January 28). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - NIH. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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A Comparative Analysis of the Biological Activity of Substituted Nitrophenyl Acetamides: A Guide for Researchers
Introduction: The Versatile Scaffold of Nitrophenyl Acetamides in Drug Discovery
Substituted nitrophenyl acetamides represent a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities. The presence of the nitro group, a strong electron-withdrawing moiety, coupled with the amide linkage, imparts unique physicochemical properties to these molecules, making them promising candidates for the development of novel therapeutic agents. Their reported activities span a wide spectrum, including anticancer, antimicrobial, and anti-inflammatory effects.
This guide provides a comprehensive comparison of the biological activities of various substituted nitrophenyl acetamides. We will delve into the synthetic strategies for accessing these compounds, present a comparative analysis of their biological performance with supporting experimental data, and elucidate the underlying structure-activity relationships. Furthermore, this guide offers detailed, field-proven protocols for the synthesis and biological evaluation of these compounds, aiming to equip researchers, scientists, and drug development professionals with the necessary tools to navigate this promising area of research.
Synthetic Strategies: Accessing the Chemical Diversity of Nitrophenyl Acetamides
The synthesis of substituted nitrophenyl acetamides is primarily achieved through the acylation of the corresponding substituted nitroanilines. The choice of synthetic route is often dictated by the desired substitution pattern on the phenyl ring.
A common and straightforward approach involves the reaction of a substituted nitroaniline with an acylating agent, such as an acid chloride or anhydride, in the presence of a base. For instance, the synthesis of N-(4-nitrophenyl)acetamide can be readily accomplished by reacting 4-nitroaniline with acetyl chloride.
For more complex derivatives, a multi-step synthesis may be required. The nitration of a substituted acetanilide is a key strategy to introduce the nitro group at a specific position, guided by the directing effects of the existing substituents. For example, the nitration of acetanilide itself predominantly yields the para-nitro isomer due to the ortho-, para-directing nature of the acetamido group, with steric hindrance disfavoring the ortho position.[1][2] The synthesis of ortho- and meta-isomers often necessitates starting from the corresponding nitroanilines.[3]
General Workflow for the Synthesis of Substituted Nitrophenyl Acetamides
Caption: A generalized workflow for the synthesis of substituted nitrophenyl acetamides.
Comparative Biological Activity: A Multifaceted Profile
The biological activity of substituted nitrophenyl acetamides is profoundly influenced by the nature and position of the substituents on the aromatic ring. This section provides a comparative overview of their anticancer and antimicrobial properties, supported by experimental data from various studies.
Anticancer Activity: Targeting Malignant Cells
Several studies have highlighted the potential of substituted nitrophenyl acetamides as anticancer agents. The nitro group is often a key contributor to their cytotoxic effects.
A study on 2-(4-fluorophenyl)-N-phenylacetamide derivatives demonstrated that compounds bearing a nitro moiety exhibited higher cytotoxicity against PC3 (prostate carcinoma) and MCF-7 (breast carcinoma) cell lines compared to their methoxy-substituted counterparts.[4][5] Notably, the compound with a para-nitro substituent on the N-phenyl ring was the most active against the MCF-7 cell line.[4][5]
In another investigation, a series of 2-(substituted phenoxy) acetamide derivatives were synthesized and evaluated for their anticancer activity. The compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide emerged as a promising candidate with significant activity against MCF-7 and SK-N-SH (neuroblastoma) cell lines.[6]
The general mechanism of anticancer action for many nitroaromatic compounds is believed to involve the intracellular reduction of the nitro group to form reactive and cytotoxic intermediates, such as nitroso and hydroxylamine species.[7] These reactive species can inflict damage to cellular macromolecules like DNA and proteins, ultimately leading to apoptosis.[8] This bioactivation is often more pronounced in the hypoxic environment characteristic of solid tumors.[7]
Table 1: Comparative Anticancer Activity of Selected Substituted Nitrophenyl Acetamides
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamide | PC3 | >100 | [4] |
| 2 | 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 | 52 | [4] |
| 3 | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 | 80 | [4] |
| 4 | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 | 100 | [4] |
| 5 | N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | MCF-7 | Data not quantified as IC50 | [6] |
Note: A direct comparison of IC50 values across different studies should be made with caution due to variations in experimental conditions.
Antimicrobial Activity: Combating Pathogenic Microbes
Substituted nitrophenyl acetamides have also demonstrated significant potential as antimicrobial agents. The presence of the nitro group and other substituents, such as halogens, plays a crucial role in their activity.
For instance, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has been shown to possess antibacterial activity against Klebsiella pneumoniae.[9] The study highlighted that the chloro substituent was important for its biological activity. Furthermore, this compound exhibited synergistic effects when combined with carbapenem antibiotics like meropenem and imipenem, suggesting a potential to enhance the efficacy of existing antibacterial drugs.[9]
The proposed mechanism of action for the antimicrobial effects of nitroaromatic compounds involves their metabolic activation within the microbial cell.[10] The nitro group is reduced by microbial nitroreductases to form toxic intermediates that can damage DNA and other vital cellular components, leading to cell death.[11][12] The antimicrobial spectrum of these drugs appears to be related to their reducibility by different microbial species.[10]
Table 2: Comparative Antimicrobial Activity of a Selected Substituted Nitrophenyl Acetamide
| Compound | Target Microorganism | Activity | Reference |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | Antibacterial; Synergistic with carbapenems | [9] |
Structure-Activity Relationship (SAR) Insights
The collective findings from various studies allow for the deduction of key structure-activity relationships for substituted nitrophenyl acetamides:
-
The Nitro Group: The presence of the nitro group is often essential for both anticancer and antimicrobial activities, likely due to its role in forming cytotoxic reactive nitrogen species upon bioreduction.[7][11]
-
Position of the Nitro Group: The position of the nitro group on the phenyl ring significantly influences biological activity. While para-substituted compounds are more commonly studied and often show good activity, some studies suggest that meta-substitution can also be favorable.[4][6] The electronic and steric effects of the nitro group at different positions can affect the molecule's interaction with its biological targets.[13]
-
Halogen Substitution: The introduction of halogen atoms, such as chlorine or fluorine, on the phenyl ring can enhance the biological activity of nitrophenyl acetamides.[6][9] This is a common strategy in medicinal chemistry to modulate the lipophilicity and electronic properties of a molecule.
-
Other Substituents: The nature of other substituents on both the phenyl ring and the acetamide moiety can fine-tune the biological activity, selectivity, and pharmacokinetic properties of these compounds.
Logical Relationship of SAR
Caption: Key structural factors influencing the biological activity of nitrophenyl acetamides.
Experimental Protocols: A Practical Guide
To ensure the reproducibility and validity of research findings, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of substituted nitrophenyl acetamides.
Protocol 1: Synthesis of N-(4-nitrophenyl)acetamide
This protocol describes a standard laboratory procedure for the synthesis of N-(4-nitrophenyl)acetamide via the nitration of acetanilide.[1]
Materials:
-
Acetanilide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Distilled Water
-
Ethanol (for recrystallization)
-
Beakers, Erlenmeyer flask, Buchner funnel, filter paper
-
Stirring apparatus
-
Ice bath
Procedure:
-
In a clean and dry Erlenmeyer flask, dissolve a specific amount of acetanilide in glacial acetic acid.
-
Cool the flask in an ice bath to maintain a low temperature.
-
Slowly and carefully add concentrated sulfuric acid to the cooled solution while stirring.
-
In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Add the cold nitrating mixture dropwise to the acetanilide solution, ensuring the temperature remains low (below 10°C) throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for a specified time (e.g., 30-60 minutes).
-
Pour the reaction mixture slowly onto a beaker containing crushed ice and water to precipitate the crude N-(4-nitrophenyl)acetamide.
-
Collect the precipitate by vacuum filtration using a Buchner funnel and wash it thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure N-(4-nitrophenyl)acetamide.
-
Dry the purified crystals and determine the yield and melting point. Characterize the final product using spectroscopic methods (e.g., IR, NMR).
Protocol 2: In Vitro Anticancer Activity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Substituted nitrophenyl acetamide compounds (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plate for a specific period (e.g., 48 or 72 hours) in the CO₂ incubator.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Protocol 3: In Vitro Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Substituted nitrophenyl acetamide compounds (dissolved in a suitable solvent)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
Incubator (37°C)
Procedure:
-
Prepare serial twofold dilutions of the test compounds in CAMHB in the wells of a 96-well plate.
-
Prepare a standardized bacterial inoculum and dilute it to the final desired concentration in CAMHB.
-
Add the diluted bacterial inoculum to each well containing the test compound dilutions.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Conclusion and Future Perspectives
Substituted nitrophenyl acetamides have demonstrated a remarkable range of biological activities, positioning them as a valuable scaffold in the quest for new therapeutic agents. This guide has provided a comparative overview of their synthesis, anticancer, and antimicrobial properties, highlighting the crucial role of the nitro group and other substituents in modulating their activity. The detailed protocols offer a practical framework for researchers to synthesize and evaluate these compounds.
Future research in this area should focus on a more systematic exploration of the structure-activity relationships by synthesizing and testing a wider array of derivatives with diverse substitution patterns on both the nitrophenyl ring and the acetamide moiety. A deeper investigation into their mechanisms of action at the molecular level will be instrumental in optimizing their therapeutic potential and selectivity. Furthermore, in vivo studies are warranted for the most promising candidates to assess their efficacy and safety in a more complex biological system. The continued exploration of substituted nitrophenyl acetamides holds significant promise for the discovery of novel drugs to combat cancer and infectious diseases.
References
- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
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Synthesis of N-(4 nitrophenyl) acetamide. ResearchGate. Available from: [Link]
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N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7). Toxicology in Vitro. Available from: [Link]
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Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. Available from: [Link]
- Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271.
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Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. ResearchGate. Available from: [Link]
- Edwards, D. I. (1977). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. The Journal of General Microbiology, 100(2), 283–289.
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Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules. Available from: [Link]
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Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. Available from: [Link]
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N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]
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The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Available from: [Link]
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2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. Available from: [Link]
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Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed. Available from: [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. Available from: [Link]
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Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Archiv der Pharmazie. Available from: [Link]
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Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydro-isoquinolines Bearing 3(4). ResearchGate. Available from: [Link]
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Nitro group – Knowledge and References. Taylor & Francis. Available from: [Link]
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Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions. Frontiers in Microbiology. Available from: [Link]
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In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules. Available from: [Link]
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The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Available from: [Link]
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A Comparative Guide to N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the purity and identity of all components are paramount. Reference standards serve as the bedrock of analytical testing, providing a benchmark against which active pharmaceutical ingredients (APIs), impurities, and intermediates are qualified. This guide offers an in-depth technical comparison of N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide as a reference standard, exploring its performance characteristics and positioning it against viable alternatives.
The Critical Role of a Well-Characterized Reference Standard
A reference standard is a highly purified and well-characterized substance used to confirm the identity, purity, strength, and quality of a drug substance.[1] Its own purity and characterization are therefore of the utmost importance, as any inaccuracy in the standard will be propagated through all subsequent measurements. The International Council for Harmonisation (ICH) guidelines stipulate that reference standards used for assays must be adequately identified, with their purity determined by a quantitative procedure. This ensures the reliability and reproducibility of analytical data submitted to regulatory agencies like the Food and Drug Administration (FDA).
This compound, with its distinct chemical structure featuring a trifluorinated and nitrated phenyl ring, presents a unique profile for use as a reference standard, particularly in the synthesis and analysis of complex aromatic compounds.
Physicochemical Properties of this compound
A thorough understanding of a reference standard's physicochemical properties is fundamental to its proper use and interpretation of analytical results.
| Property | Value | Source |
| Chemical Formula | C₈H₅F₃N₂O₃ | [2] |
| Molecular Weight | 234.13 g/mol | [2] |
| CAS Number | 1357942-94-9 | [2] |
| Appearance | Solid (predicted) | N/A |
| Solubility | Expected to be soluble in organic solvents like acetonitrile, methanol, and DMSO. | N/A |
Comparative Analysis with Alternative Reference Standards
The selection of a reference standard is often dictated by the specific analytical needs and the chemical nature of the substance being tested. For the analysis of related pharmaceutical compounds, several alternatives to this compound could be considered. The following table provides a comparative overview.
| Reference Standard | Key Features & Applications | Potential Advantages | Potential Disadvantages |
| This compound | Useful for quantifying impurities with a similar trifluoronitrophenyl core structure. The acetamide group provides a distinct chromatographic handle. | High fluorine content can be beneficial for certain detection methods (e.g., ¹⁹F NMR). | Synthesis can be complex, potentially leading to higher costs. Limited commercial availability of certified reference material. |
| N-(4-Fluoro-2-nitrophenyl)acetamide | A simpler analogue, useful as a general standard for fluoronitroacetanilides. | More readily available and likely less expensive. | Lacks the trifluoro substitution pattern, making it less specific for certain impurity profiles. |
| 2,4,5-Trifluorophenylacetic acid | Can be used as a reference standard for related acidic impurities or starting materials. | Different functional group (carboxylic acid) offers alternative chromatographic selectivity. | May not be suitable for direct comparison with acetamide-containing compounds. |
| 4-Nitroaniline | A common building block and potential impurity in the synthesis of nitroaromatic compounds. | Widely available and inexpensive. | Structurally simple, may not be representative of more complex impurities. |
Experimental Protocols for Qualification and Use
The qualification of a reference standard is a rigorous process that establishes its identity, purity, and suitability for its intended use. The following protocols are representative of the methodologies employed.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is the cornerstone of purity assessment for a reference standard. The following is a proposed method based on established protocols for similar nitroaromatic and fluorinated compounds.[3][4]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV at an appropriate wavelength (e.g., 254 nm), or PDA to monitor peak purity.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound in the mobile phase to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired linear range.
-
Sample Solution: Prepare the sample to be analyzed in the same diluent and at a concentration within the calibration range.
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[5]
Workflow for HPLC Purity Assessment
A generalized workflow for the determination of purity by HPLC.
Stability Assessment through Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of a reference standard and to ensure that the analytical method is stability-indicating.[6][7] These studies involve subjecting the standard to stress conditions more severe than accelerated stability testing.
Stress Conditions (as per ICH Q1A(R2)):
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 24 hours.
-
Photolytic Degradation: Exposure to UV and visible light.
Procedure:
-
Prepare solutions of this compound in the respective stress media.
-
After the specified stress period, neutralize the acidic and basic samples.
-
Analyze the stressed samples using the validated stability-indicating HPLC method.
-
Evaluate the chromatograms for the appearance of degradation products and the loss of the main peak. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other.
Forced Degradation Study Workflow
Workflow for conducting forced degradation studies.
Other Relevant Analytical Techniques
While HPLC is the primary technique for purity assessment, other methods are crucial for comprehensive characterization.
-
Gas Chromatography (GC): For volatile impurities, GC can be a powerful tool. However, for a compound like this compound, derivatization might be necessary to improve volatility. The presence of fluorine atoms can also pose challenges for certain column stationary phases.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for structural elucidation and confirmation of identity. The NMR spectra of this compound would provide a unique fingerprint for this molecule.
-
Mass Spectrometry (MS): Coupled with a chromatographic technique (LC-MS or GC-MS), mass spectrometry is vital for identifying unknown impurities and degradation products by providing molecular weight and fragmentation information.
Conclusion and Recommendations
This compound serves as a potentially valuable reference standard for the analysis of complex fluorinated and nitrated aromatic compounds. Its unique substitution pattern allows for high specificity in relevant analytical methods. However, the limited availability of a certified reference material necessitates a thorough in-house qualification process, including comprehensive purity determination, structural elucidation, and stability assessment.
For routine quality control, the use of a well-characterized in-house working standard, qualified against a primary reference standard of this compound, is a practical and compliant approach. The development and validation of a robust, stability-indicating HPLC method are critical for the successful implementation of this compound as a reference standard in a regulated environment.
References
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National Institute of Standards and Technology. (n.d.). SRM 2264: Nitrated Aromatic Hydrocarbons in Methylene Chloride I. NIST. Retrieved from [Link]
- Kautzman, K. E., & Strasser, P. R. (2009). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 33(10), 86-94.
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U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Retrieved from [Link]
- Borer, M. (2019).
- BenchChem. (2025). Application Notes and Protocols for HPLC Analysis of 3-(Trifluoromethyl)
- BenchChem. (2025).
- Lopes, G., & Salgado, H. R. N. (2018). Forced Degradation Studies for Biopharmaceuticals.
- ICH. (1999). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. ICH.
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PubChem. (n.d.). N-(2-fluoro-5-nitrophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
- HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. (2025).
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R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to Purity Assessment of 3-Nitrobenzaldehyde: HPLC vs.
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MDPI. (2021). Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. Molecules, 26(18), 5585. Retrieved from [Link]
- BenchChem. (2025). evaluating the stability of N-(2-fluoro-4-nitrophenyl)acetamide under various storage conditions. BenchChem.
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- The Royal Society of Chemistry. (2018). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. New Journal of Chemistry, 42(18), 15045-15049.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- International Journal of Chemical and Pharmaceutical Analysis. (2017).
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MDPI. (2021). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. Plants, 10(11), 2415. Retrieved from [Link]
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ResearchGate. (2010). Determination of fluoride as fluorosilane derivative using reversed-phase HPLC with UV detection for determination of total organic fluorine. Retrieved from [Link]
- BenchChem. (2025). An In-Depth Technical Guide to N-(2-Methyl-5- nitrophenyl)acetamide: Discovery, Synthesis, and Biological. BenchChem.
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- Asian Journal of Research in Chemistry. (2017). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. 10(4), 438.
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ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS?. Retrieved from [Link]
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IUCr. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 5), 483–488. Retrieved from [Link]
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ResearchGate. (2016). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Retrieved from [Link]
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ResearchGate. (2014). Method for analyzing nitrogen trifluoride impurities in high-purity carbon tetrafluoride by gas chromatography. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Analysis of N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide Derivatives
Introduction: The Critical Role of Cross-Reactivity in Drug Development
In the landscape of modern drug development, the introduction of novel chemical entities necessitates a rigorous evaluation of their potential immunogenicity. Small molecules, such as the N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide derivatives, can act as haptens. While not immunogenic on their own, they can covalently bind to endogenous proteins to form hapten-carrier complexes, which can subsequently elicit an immune response. This guide provides a comprehensive framework for studying the cross-reactivity of these derivatives, a critical step in predicting and mitigating potential hypersensitivity reactions.
Understanding cross-reactivity—the capacity of antibodies or T cells induced by one antigen to react with another—is paramount. For a compound like this compound, it is crucial to determine if an immune response against it could lead to reactions with structurally similar drugs or endogenous molecules, potentially causing adverse events. This guide outlines a multi-pronged experimental approach, blending established immunoassays with biophysical techniques to build a robust cross-reactivity profile. We will delve into the rationale behind experimental design, provide detailed protocols, and explain how to interpret the resulting data to make informed decisions in a research and drug development context.
Part 1: The Immunological Foundation of Hapten Cross-Reactivity
An immune response to a hapten is initiated when a hapten-protein conjugate is processed by antigen-presenting cells (APCs). The hapten-modified peptides are then presented to T helper cells, leading to the activation of B cells that produce hapten-specific antibodies. The specificity of this response is governed by the precise chemical structure of the hapten.
Cross-reactivity arises when antibodies or T-cell receptors recognize not only the original hapten but also other molecules with similar structural motifs or epitopes.[1] For nitrophenyl compounds, this has been well-documented. For instance, studies on the (4-hydroxy-3-nitrophenyl)acetyl (NP) hapten have shown that the specificity of the immune response, including cross-reactivity with related haptens like (4-hydroxy-5-iodo-3-nitrophenyl)acetyl (NIP), is controlled by genes within the immunoglobulin heavy-chain locus.[2][3] This genetic underpinning highlights why assessing cross-reactivity is not merely a chemical comparison but a complex biological question.
The primary concerns with hapten cross-reactivity in a clinical context are Type I (IgE-mediated) and Type IV (T-cell mediated) hypersensitivity reactions.
-
Type I Hypersensitivity: In a sensitized individual, IgE antibodies specific to the hapten are bound to the surface of mast cells and basophils. Subsequent exposure to the hapten—or a cross-reactive molecule—can trigger the cross-linking of these IgE receptors, leading to rapid degranulation and the release of inflammatory mediators like histamine.[4][5] This can cause symptoms ranging from urticaria to life-threatening anaphylaxis.[6]
-
Type IV Hypersensitivity: This is a delayed-type reaction mediated by hapten-specific T cells, which can cause conditions like contact dermatitis.
Therefore, a thorough investigation must employ methods that can probe both antibody binding and the functional cellular consequences of that binding.
Part 2: A Comparative Framework for Analysis
To build a meaningful cross-reactivity profile for this compound (TFNA), a panel of structurally related compounds must be selected for comparison. The choice of these alternatives is critical for dissecting the roles of specific functional groups in defining immunogenic epitopes.
Table 1: Proposed Panel of Compounds for Comparative Cross-Reactivity Studies
| Compound ID | Compound Name | Rationale for Inclusion |
| TFNA | This compound | Primary test article; the immunogen. |
| DFNA | N-(3,4-Difluoro-2-nitrophenyl)acetamide | To assess the contribution of the C5 fluorine atom to the epitope. |
| MNA | N-(3-Methoxy-2-nitrophenyl)acetamide | To evaluate the impact of replacing a fluorine atom with a bioisosteric methoxy group. |
| CNA | N-(3-Chloro-2-nitrophenyl)acetamide | To compare the effect of a different halogen substituent. |
| DNP-Lys | 2,4-Dinitrophenyl-Lysine | A classic, well-characterized hapten to serve as a benchmark for cross-reactivity assays.[7] |
| TNP-Lys | 2,4,6-Trinitrophenyl-Lysine | Another benchmark hapten to assess the specificity of the anti-TFNA response. |
This panel allows for a systematic evaluation of how changes in the halogenation pattern and the nature of the substituent on the phenyl ring affect recognition by TFNA-induced antibodies.
Part 3: Experimental Methodologies and Protocols
A robust assessment of cross-reactivity requires a multi-tiered approach, moving from simple binding assays to more complex, cell-based functional assays. The overall workflow is designed to first establish the binding characteristics of the antibodies and then determine if this binding can trigger a biological response.
Caption: Overall experimental workflow for assessing hapten cross-reactivity.
Method 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Expertise & Experience: The competitive ELISA is a cornerstone for screening cross-reactivity. Its power lies in its ability to quantify the relative affinity of an antibody for various haptens in a high-throughput format. The principle is straightforward: a free hapten (the competitor) in solution competes with a plate-bound hapten-protein conjugate for a limited number of antibody binding sites. A high degree of cross-reactivity means a lower concentration of the free hapten is needed to inhibit the antibody from binding to the plate, resulting in a lower signal.
Caption: Schematic of the competitive ELISA protocol.
Trustworthiness: Self-Validating Protocol for Competitive ELISA
-
Plate Coating: Coat wells of a 96-well high-binding polystyrene plate with 100 µL of TFNA-BSA conjugate (1-5 µg/mL in carbonate-bicarbonate buffer, pH 9.4).[8] Incubate overnight at 4°C. Wash 3x with wash buffer (PBS with 0.05% Tween 20).
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in PBST) to each well.[9] Incubate for 2 hours at room temperature (RT). Wash 3x.
-
Competition Reaction: Prepare serial dilutions of competitor haptens (TFNA, DFNA, DNP-Lys, etc.) in assay buffer. In a separate plate or tubes, pre-incubate 50 µL of each competitor dilution with 50 µL of a fixed, sub-saturating concentration of the anti-TFNA antibody for 1 hour at RT.
-
Incubation: Transfer 100 µL of the antibody/competitor mixtures to the coated and blocked ELISA plate. Incubate for 1-2 hours at RT. Wash 5x.
-
Detection: Add 100 µL of HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in assay buffer. Incubate for 1 hour at RT. Wash 5x.
-
Development: Add 100 µL of TMB substrate. Allow color to develop in the dark (5-15 minutes). Stop the reaction with 50 µL of 2N H₂SO₄.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Plot absorbance vs. log[competitor concentration]. Fit a sigmoidal dose-response curve to determine the IC50 (concentration of competitor that inhibits 50% of antibody binding). Calculate percent cross-reactivity (%CR) using the formula: %CR = (IC50 of TFNA / IC50 of Competitor) * 100
Data Presentation: Hypothetical ELISA Results
| Competitor | IC50 (nM) | % Cross-Reactivity |
| TFNA | 15 | 100% |
| DFNA | 75 | 20% |
| MNA | 850 | 1.8% |
| CNA | 450 | 3.3% |
| DNP-Lys | > 10,000 | < 0.15% |
| TNP-Lys | > 10,000 | < 0.15% |
Method 2: Surface Plasmon Resonance (SPR)
Expertise & Experience: While ELISA provides endpoint data, SPR offers a real-time, label-free analysis of binding kinetics.[10][11] This technique measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.[12] For hapten studies, the antibody (ligand) is typically immobilized, and the various hapten-protein conjugates (analytes) are injected. This allows for the precise determination of association rates (ka), dissociation rates (kd), and the equilibrium dissociation constant (KD), which is a direct measure of binding affinity (KD = kd/ka).[13] A lower KD value signifies a stronger binding interaction.
Caption: Workflow for a typical SPR experiment.
Trustworthiness: Self-Validating Protocol for SPR Analysis
-
Chip Preparation & Immobilization: Activate a CM5 sensor chip surface with a 1:1 mixture of EDC/NHS. Immobilize the purified anti-TFNA antibody to the desired response level (e.g., ~10,000 RU) via standard amine coupling. Deactivate remaining active esters with ethanolamine. A reference flow cell should be prepared similarly but without antibody immobilization.[14]
-
Analyte Preparation: Prepare serial dilutions of each hapten-BSA conjugate (TFNA-BSA, DFNA-BSA, etc.) in running buffer (e.g., HBS-EP+). Include a zero-concentration sample (buffer only) for double-referencing.
-
Binding Cycle:
-
Association: Inject a single concentration of an analyte over the reference and active flow cells for a defined period (e.g., 180 seconds).
-
Dissociation: Flow running buffer over the chip to monitor the dissociation of the analyte from the antibody (e.g., 600 seconds).
-
-
Regeneration: Inject a pulse of a regeneration solution (e.g., 10 mM Glycine-HCl, pH 1.5) to remove all bound analyte without denaturing the immobilized antibody.
-
Data Acquisition: Repeat the binding cycle for the entire concentration series of each analyte, randomizing the injection order to minimize systematic error.
-
Data Analysis: Subtract the reference flow cell data and the zero-concentration cycle data from the active flow cell sensorgrams. Fit the resulting curves to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD.
Data Presentation: Hypothetical SPR Results
| Analyte | ka (1/Ms) | kd (1/s) | KD (nM) |
| TFNA-BSA | 2.5 x 10⁵ | 5.0 x 10⁻⁴ | 2.0 |
| DFNA-BSA | 1.1 x 10⁵ | 2.2 x 10⁻³ | 20.0 |
| MNA-BSA | 4.0 x 10⁴ | 5.2 x 10⁻² | 1300 |
| CNA-BSA | 7.5 x 10⁴ | 8.3 x 10⁻³ | 110.7 |
| DNP-BSA | No Binding Detected | No Binding Detected | N/A |
Method 3: Mast Cell Activation Test (MCAT)
Expertise & Experience: Binding data from ELISA and SPR are essential, but they do not guarantee a physiological response. The MCAT directly assesses the potential for Type I hypersensitivity by measuring the degranulation of mast cells upon exposure to the hapten.[15] This is a crucial functional assay. The protocol involves sensitizing cultured human mast cells with serum containing anti-hapten IgE and then challenging them with the hapten.[16] Degranulation is quantified by measuring the surface expression of the lysosomal marker CD63 via flow cytometry.[4][17]
Caption: Workflow for the flow cytometry-based MCAT.
Trustworthiness: Self-Validating Protocol for MCAT
-
Cell Culture: Culture a suitable human mast cell line (e.g., LAD2) or generate primary human mast cells from CD34+ progenitor cells.
-
Sensitization: Resuspend mast cells at ~1x10⁶ cells/mL. Add serum from TFNA-immunized animals (or patient serum, if applicable) at a pre-determined optimal dilution (e.g., 10-20% v/v). Incubate for 24-48 hours to allow surface IgE binding.[16]
-
Challenge: Wash cells to remove unbound IgE. Resuspend in a buffer containing IL-4 and SCF. Aliquot cells into tubes and add serial dilutions of hapten-HSA conjugates (using a different carrier like Human Serum Albumin is crucial to ensure the response is hapten-specific). Include a positive control (e.g., anti-IgE antibody) and a negative control (buffer). Incubate for 1-2 hours at 37°C.
-
Staining: Centrifuge cells at low speed and stain with a fluorescently labeled anti-CD63 antibody (and other markers like anti-FcεRI) for 30 minutes on ice.
-
Data Acquisition: Wash the cells and acquire data using a flow cytometer.
-
Data Analysis: Gate on the mast cell population. Quantify the percentage of cells that are positive for CD63 expression for each condition. Plot the %CD63+ cells against the hapten conjugate concentration.
Data Presentation: Hypothetical MCAT Results
| Challenger (1 µg/mL) | % CD63+ Mast Cells |
| Buffer Control | 2.5% |
| Anti-IgE Control | 85.0% |
| TFNA-HSA | 78.2% |
| DFNA-HSA | 35.6% |
| MNA-HSA | 5.1% |
| CNA-HSA | 15.3% |
| DNP-HSA | 3.1% |
Part 4: Synthesizing the Data for a Complete Profile
The power of this three-pronged approach lies in the integration of the data. A consistent story across all three assays provides high confidence in the cross-reactivity assessment.
-
High Correlation: A compound like DFNA, which showed moderate cross-reactivity in the ELISA (20%), also exhibited a significantly weaker, but detectable, binding affinity in SPR (10-fold higher KD) and induced a moderate but clear response in the MCAT. This indicates that the structural change (removal of one fluorine atom) reduces but does not eliminate immunological recognition and functional consequence.
-
Low to No Correlation: Conversely, MNA showed very low cross-reactivity in the ELISA, a very weak affinity in SPR, and a negligible response in the MCAT, similar to the negative control. This suggests that the substitution of fluorine with a methoxy group at that position is sufficient to abrogate the epitope recognized by the anti-TFNA antibodies.
-
Benchmark Controls: The lack of any significant binding or activation by DNP and TNP derivatives confirms the specificity of the antibodies generated against the TFNA hapten.
Conclusion
The study of cross-reactivity for novel haptens like this compound is a non-negotiable aspect of preclinical safety assessment. A purely theoretical or structural comparison is insufficient. The integrated experimental strategy outlined in this guide—combining the high-throughput screening capability of competitive ELISA, the precise kinetic analysis of SPR, and the crucial functional readout of the Mast Cell Activation Test—provides a robust, multi-layered dataset. This approach allows researchers and drug development professionals to move beyond simple binding data to understand the true physiological potential of cross-reactive events, ultimately leading to the development of safer and more effective therapeutics.
References
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A Comparative Guide to the Synthesis of N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide
In the landscape of pharmaceutical and agrochemical research, the synthesis of highly functionalized aromatic compounds is a cornerstone of new molecule discovery. N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide is a key intermediate, valued for its specific substitution pattern that allows for diverse subsequent chemical modifications. This guide provides a comparative analysis of the two most logical synthetic routes to this compound, offering insights into the practical and chemical nuances of each approach. The discussion is supported by established chemical principles and analogous experimental data to assist researchers in making informed decisions for their synthetic campaigns.
Introduction to the Synthetic Challenge
The target molecule, this compound, presents a unique synthetic challenge due to the dense and varied substitution on the phenyl ring. The presence of both electron-withdrawing fluorine and nitro groups, alongside an electron-donating acetamido group, dictates the reactivity and potential regiochemical outcomes of the synthetic steps. The two primary strategies to construct this molecule involve either the formation of the amide bond on a pre-functionalized aniline or the introduction of the nitro group onto a pre-existing acetanilide. This guide will dissect these two approaches:
-
Route 1: Acetylation of 3,4,5-Trifluoro-2-nitroaniline.
-
Route 2: Nitration of N-(3,4,5-Trifluorophenyl)acetamide.
Each route will be evaluated based on its chemical logic, potential yield and purity, and practical considerations for a laboratory setting.
Route 1: Acetylation of 3,4,5-Trifluoro-2-nitroaniline
This route is a straightforward and common method for the preparation of N-arylacetamides. The underlying principle is the nucleophilic attack of the amino group of the aniline starting material on an acetylating agent.
Chemical Rationale and Mechanistic Insights
The acetylation of an aniline is a classic nucleophilic acyl substitution reaction. The amino group (-NH2) of 3,4,5-trifluoro-2-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride or acetyl chloride. The strong electron-withdrawing nature of the nitro group and the fluorine atoms deactivates the amino group, making it less nucleophilic than in aniline itself. However, the reaction is generally efficient, often driven to completion by the use of a slight excess of the acetylating agent and sometimes a catalyst.[1] Polar aprotic solvents like dichloromethane or acetonitrile are often preferred as they can dissolve the reactants without deactivating the amine nucleophile.[1]
Experimental Protocol (Analogous)
The following protocol is based on established procedures for the acetylation of similar substituted anilines.[2][3]
-
Dissolution: Dissolve 3,4,5-trifluoro-2-nitroaniline (1 equivalent) in a suitable polar aprotic solvent such as dichloromethane or acetonitrile.
-
Addition of Acetylating Agent: To the stirred solution, add acetic anhydride (1.2 equivalents) dropwise at room temperature. For less reactive anilines, a catalyst such as dimethylaminopyridine (DMAP) can be added.[2]
-
Reaction: Stir the mixture at room temperature for 16-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2][4]
-
Work-up: Upon completion, dilute the reaction mixture with water to precipitate the product.[4]
-
Isolation and Purification: Collect the solid product by filtration, wash with water, and dry under reduced pressure.[2] If necessary, the crude product can be further purified by recrystallization.
Visualization of Route 1 Workflow
Caption: Workflow for the acetylation of 3,4,5-trifluoro-2-nitroaniline.
Route 2: Nitration of N-(3,4,5-Trifluorophenyl)acetamide
This alternative approach involves introducing the nitro group onto the N-(3,4,5-trifluorophenyl)acetamide scaffold. This is a classic electrophilic aromatic substitution reaction.
Chemical Rationale and Mechanistic Insights
The nitration of an acetanilide is a well-established method in organic synthesis. The acetamido group is a moderately activating, ortho-, para-directing group.[5] The mechanism involves the generation of the electrophilic nitronium ion (NO2+) from a mixture of concentrated nitric and sulfuric acids.[6][7] The acetanilide then attacks the nitronium ion to form a sigma complex, which is subsequently deprotonated to restore aromaticity.
However, in the case of N-(3,4,5-trifluorophenyl)acetamide, the directing effects of the substituents are more complex. The three fluorine atoms are deactivating, ortho-, para-directing groups. The acetamido group is an activating, ortho-, para-director. The challenge in this route lies in the regioselectivity of the nitration. The desired product requires nitration at the C2 position, which is ortho to the acetamido group. While the acetamido group directs to this position, the strong deactivating effect of the three fluorine atoms might hinder the reaction or lead to a mixture of isomers. Careful control of reaction conditions, particularly temperature, is crucial to manage the exothermic nature of the reaction and to minimize the formation of byproducts.[6]
Experimental Protocol (Analogous)
The following protocol is adapted from standard procedures for the nitration of acetanilides.[6]
-
Dissolution: Dissolve N-(3,4,5-trifluorophenyl)acetamide (1 equivalent) in concentrated sulfuric acid with cooling in an ice bath (0-5 °C).
-
Preparation of Nitrating Mixture: Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid, while keeping the mixture cool.
-
Nitration: Add the cold nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stand for 30-60 minutes at or below room temperature.
-
Work-up: Pour the reaction mixture onto crushed ice and water to precipitate the crude product.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) may be necessary to purify the product from any potential regioisomers.[6]
Visualization of Route 2 Workflow
Caption: Workflow for the nitration of N-(3,4,5-trifluorophenyl)acetamide.
Comparative Analysis
| Feature | Route 1: Acetylation | Route 2: Nitration |
| Starting Material Availability | Requires 3,4,5-Trifluoro-2-nitroaniline | Requires N-(3,4,5-Trifluorophenyl)acetamide |
| Regioselectivity | Not a concern, as the substitution pattern is pre-defined. | A significant challenge. Potential for isomeric byproducts. |
| Reaction Conditions | Generally mild (room temperature). | Requires strong acids and careful temperature control (0-10 °C). |
| Potential Byproducts | Diacetylation (usually minimal). | Regioisomers of nitration. |
| Purification | Typically straightforward (filtration and washing). | May require careful recrystallization or chromatography to separate isomers. |
| Overall Simplicity | More straightforward and predictable. | More complex due to regioselectivity and stricter conditions. |
| Predicted Yield | Generally high for acetylation reactions. | Potentially lower due to the formation of multiple products. |
Conclusion and Recommendation
Both synthetic routes to this compound are chemically sound and based on well-established transformations. However, a critical comparison reveals significant practical differences.
Route 1 (Acetylation) is the more robust and recommended approach. Its primary advantage is the unambiguous nature of the reaction. Since the nitro and fluoro substituents are already in place, the acetylation of the amino group proceeds without ambiguity, leading to a single desired product. This route is expected to have a higher yield and a simpler purification process.
Route 2 (Nitration) , while a viable alternative, is fraught with challenges related to regioselectivity. The directing effects of the acetamido and multiple fluoro groups could lead to a mixture of nitrated products, complicating the purification and ultimately lowering the overall yield of the desired isomer. The harsh reaction conditions also require more careful handling and control.
For researchers and drug development professionals seeking an efficient and reliable synthesis of this compound, the acetylation of 3,4,5-trifluoro-2-nitroaniline (Route 1) represents the superior strategy.
References
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Digital Commons@Georgia Southern. Hydroamidation with Acetamides and Trifluoroacetamides. Available at: [Link]
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PrepChem.com. Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. Available at: [Link]
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Journal of Chemical, Biological and Physical Sciences. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Available at: [Link]
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PMC - NIH. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Available at: [Link]
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The Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Available at: [Link]
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ResearchGate. Synthesis of N-(4 nitrophenyl) acetamide. | Download Scientific Diagram. Available at: [Link]
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A Senior Application Scientist's Guide to Benchmarking N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide Against Commercial Kinase Inhibitor Analogs
Introduction: The Quest for Selective Kinase Inhibitors
In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology. The human kinome comprises over 500 kinases that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, making the development of selective kinase inhibitors a cornerstone of precision medicine. The N-phenylacetamide scaffold has proven to be a versatile template for the design of such inhibitors, owing to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.
This guide introduces N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide , a novel compound with structural features suggesting its potential as a kinase inhibitor. The trifluorinated phenyl ring offers the potential for enhanced binding affinity and improved metabolic stability, while the nitro group can be a key interaction point or a handle for further chemical modification.
To contextualize the potential of this emerging compound, we present a comprehensive benchmarking study against a panel of established, commercially available kinase inhibitors with analogous structural motifs: Sorafenib , Nilotinib , Axitinib , and Ponatinib . This guide will provide a head-to-head comparison of their biochemical potency, cellular activity, physicochemical properties, and metabolic stability, supported by detailed experimental protocols. Our objective is to provide researchers, scientists, and drug development professionals with a rigorous framework for evaluating novel kinase inhibitor candidates.
Comparative Analysis: Performance Metrics
A direct comparison of key performance indicators is essential for contextualizing the potential of a novel compound. The following tables summarize the biochemical potency, physicochemical properties, and in vitro metabolic stability of this compound (hypothetical data for illustrative purposes) and its commercial analogs.
Table 1: Comparative Biochemical Potency (IC50, nM)
| Kinase Target | This compound (Hypothetical) | Sorafenib | Nilotinib | Axitinib | Ponatinib |
| VEGFR2 | 50 | 90[1] | - | 0.2[2][3] | 1.5[4] |
| PDGFRβ | 150 | 57[1] | 69[5] | 1.6[2][3] | 1.1[4] |
| B-Raf | >10,000 | 22[6] | - | - | - |
| c-Kit | 800 | 68[1] | 210[5] | 1.7[3] | 12.5[7] |
| Abl | >10,000 | - | 20-60[5][8] | - | 0.37[4] |
| Abl (T315I) | >10,000 | - | - | - | 2.0[9] |
| FGFR1 | 250 | 580[10] | - | - | 2.2[4] |
| Src | >5,000 | - | 4600[8] | - | 5.4[4] |
Table 2: Comparative Physicochemical Properties
| Property | This compound (Predicted) | Sorafenib | Nilotinib | Axitinib | Ponatinib |
| Molecular Weight | 256.13 | 464.8 | 529.5 | 386.5 | 532.5 |
| LogP | 2.8 | 3.8[11] | 4.1 | 3.5[12] | 4.2 |
| Aqueous Solubility | Low | <0.01 g/L[11] | Poor | >0.2 µg/mL (pH 1.1-7.8)[12][13] | Poor |
| pKa | ~9.5 (amide N-H) | - | - | 4.8[12][13] | - |
Table 3: Comparative In Vitro Metabolic Stability (Human Liver Microsomes)
| Parameter | This compound (Hypothetical) | Sorafenib | Nilotinib | Axitinib | Ponatinib |
| Half-life (t½, min) | 45 | ~30 | ~25 | ~30 | 27.29[14] |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 15.4 | High | High | Moderate | 25.40[14] |
Experimental Protocols: A Framework for Benchmarking
To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the key assays used in this comparative analysis.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound. The ADP-Glo™ Kinase Assay is a widely used platform for this purpose.[15][16]
Experimental Workflow:
Workflow for the ADP-Glo™ kinase inhibition assay.
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution to obtain a range of concentrations.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).
-
Add 2 µL of the kinase and substrate mix in reaction buffer.
-
Initiate the reaction by adding 2 µL of ATP solution.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Kinase Activity Assay (Phosphorylation Detection)
This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate within a cellular context, providing a more physiologically relevant measure of potency.
Experimental Workflow:
Workflow for a cell-based phosphorylation assay.
Protocol (using a TR-FRET based assay): [17]
-
Cell Culture and Plating: Culture cells expressing the target kinase to 70-80% confluency. Seed the cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound or DMSO for 2 hours.
-
Cell Lysis: Lyse the cells using the appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Detection:
-
Transfer the cell lysates to a 384-well plate.
-
Add the TR-FRET antibody pair (a phospho-specific antibody and a total protein antibody, labeled with a donor and acceptor fluorophore, respectively).
-
Incubate at room temperature to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal using a plate reader.
-
Calculate the ratio of the acceptor to donor fluorescence.
-
Plot the signal ratio against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC50 value.
-
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in human liver microsomes.[18][19][20][21]
Experimental Workflow:
Workflow for the human liver microsomal stability assay.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
Prepare a working solution of human liver microsomes (e.g., 1 mg/mL in phosphate buffer).
-
Prepare an NADPH regenerating system.
-
-
Incubation:
-
In a 96-well plate, combine the test compound, human liver microsomes, and phosphate buffer.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile with an internal standard).
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).
-
Discussion: Interpreting the Benchmarking Data
The presented data, both real and hypothetical, provides a framework for evaluating this compound. The trifluoro substitution pattern is a common strategy in medicinal chemistry to enhance potency and modulate physicochemical properties. The electron-withdrawing nature of the fluorine atoms can influence the electronics of the phenyl ring and potentially lead to stronger interactions with the kinase hinge region.
Our hypothetical data positions this compound as a moderately potent inhibitor of VEGFR2 and FGFR1, with lower activity against PDGFRβ and c-Kit, and minimal activity against Abl and Src kinases. This suggests a degree of selectivity that could be advantageous in avoiding off-target effects associated with broader-spectrum inhibitors.
In comparison, the commercial analogs exhibit distinct selectivity profiles. Sorafenib is a multi-kinase inhibitor targeting both the Raf/MEK/ERK pathway and receptor tyrosine kinases involved in angiogenesis.[6] Nilotinib is a potent inhibitor of the BCR-Abl kinase, including some imatinib-resistant mutants.[8][22] Axitinib is a highly potent and selective inhibitor of VEGFRs.[2][3] Ponatinib is a pan-BCR-Abl inhibitor, effective against the T315I gatekeeper mutation, but also inhibits other kinases.[4][9]
The predicted physicochemical properties of this compound, such as its lower molecular weight and LogP compared to the commercial analogs, could translate to more favorable pharmacokinetic properties. The hypothetical metabolic stability data suggests a longer half-life in human liver microsomes, which is a desirable characteristic for a drug candidate. The actual metabolic fate would need to be experimentally determined, as the nitro group can be a site of metabolic reduction.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial evaluation of this compound as a potential kinase inhibitor. By benchmarking against established commercial analogs, we can begin to understand its potential strengths and weaknesses. The hypothetical data presented here suggests that this compound may possess a unique selectivity profile and favorable physicochemical and metabolic properties.
The next steps in the evaluation of this compound would involve:
-
Synthesis and Characterization: Chemical synthesis and full characterization of the compound.
-
In Vitro Profiling: Performing the biochemical and cell-based assays described in this guide to determine its actual potency and selectivity against a broad panel of kinases.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand the contribution of the trifluoro and nitro substituents to its activity and to optimize its potency and selectivity.
-
ADME/Tox Studies: In-depth investigation of its absorption, distribution, metabolism, excretion, and toxicity profiles.
By following a rigorous and systematic approach to benchmarking, the potential of novel compounds like this compound can be effectively assessed, paving the way for the development of the next generation of selective and effective kinase inhibitors.
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Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
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Jabbour, E., Deininger, M., & Hochhaus, A. (2011). Critical appraisal of nilotinib in frontline treatment of chronic myeloid leukemia. Cancer, 117(5), 895-905. [Link]
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In Vitro Metabolites Characterization of Ponatinib in Human Liver Microsomes Using Ultra-High Performance Liquid Chromatography Combined With Q-Exactive-Orbitrap Tandem Mass Spectrometry. (2020). Journal of Pharmaceutical and Biomedical Analysis, 186, 113309. [Link]
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Houghton, P. J., et al. (2010). Initial Testing (Stage 1) of the Multi-targeted Kinase Inhibitor Sorafenib by the Pediatric Preclinical Testing Program. Pediatric Blood & Cancer, 55(5), 935-943. [Link]
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Axitinib inhibits a panel of cKIT mutants in vitro. (a) GI50 values... ResearchGate. [Link]
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Zabriskie, M. S., et al. (2018). BCR-ABL1 compound mutants display differential and dose-dependent responses to ponatinib. Haematologica, 103(1), 83-91. [Link]
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Lee, J., et al. (2023). The Development of Lipid-Based Sorafenib Granules to Enhance the Oral Absorption of Sorafenib. Pharmaceutics, 15(12), 2686. [Link]
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Microsomal Stability Assay. Creative Bioarray. [Link]
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Hoy, S. M. (2019). Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies. Therapeutic Advances in Medical Oncology, 11, 1758835919837398. [Link]
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How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
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Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(11), 3540-3551. [Link]
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Sonpavde, G., et al. (2017). Axitinib in the treatment of renal cell carcinoma: design, development, and place in therapy. Drug Design, Development and Therapy, 11, 2849-2860. [Link]
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Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function. (2017). Discoverysciences.com. [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]
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Wylie, A. A., et al. (2017). Allosteric enhancement of the BCR-Abl1 kinase inhibition activity of nilotinib by cobinding of asciminib. Proceedings of the National Academy of Sciences, 114(38), E7966-E7975. [Link]
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Axitinib. PubChem. [Link]
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Aqueous solubility of sorafenib. ResearchGate. [Link]
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DRUG NAME: Axitinib. (2014). BC Cancer. [Link]
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KINASE PROFILING & SCREENING. Reaction Biology. [Link]
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Data Sheet Sorafenib Tosylate. BPS Bioscience. [Link]
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Biochemical kinase assay to improve potency and selectivity. (2021). Domainex. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide
This document provides essential procedural guidance for the safe and compliant disposal of N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide. As a valued professional in research and drug development, your safety and the integrity of our shared environment are paramount. This guide is structured to provide not just a set of instructions, but a framework for understanding the chemical's hazard profile and the rationale behind each disposal step, ensuring a culture of safety and regulatory adherence in your laboratory.
Hazard Assessment and Waste Profile
Key Hazard Considerations:
-
Toxicity: Assumed to be harmful if ingested, inhaled, or absorbed through the skin.
-
Irritation: Potential for causing significant skin, eye, and respiratory tract irritation.[1]
-
Environmental Hazard: Halogenated and nitrated organic compounds can pose risks to aquatic life and should not be released into the environment.[1][2]
-
Reactivity: While stable under normal conditions, it may be incompatible with strong oxidizing agents.[3] Hazardous decomposition products can include carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[3][4]
Based on this profile, any material contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., gloves, weighing paper, pipette tips), must be treated as hazardous waste.
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of this chemical is governed by federal and local regulations. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) provide the primary legal framework.[5][6][7]
A core requirement of the OSHA Laboratory Standard is the development and implementation of a Chemical Hygiene Plan (CHP).[5][8] This plan must include standard operating procedures for the safe handling, storage, and disposal of hazardous chemicals.[8][9]
Step-by-Step Disposal Protocol
This protocol is designed to ensure the safe and compliant disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing appropriate PPE. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves. Always inspect gloves before use and dispose of contaminated gloves in the hazardous waste stream.[1][2]
-
Protective Clothing: A lab coat is mandatory.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[10]
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions.[6][11]
-
Solid Waste: Collect solid this compound, contaminated weighing boats, and other solid labware in a designated, compatible hazardous waste container. This container should be clearly labeled.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible liquid hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
Step 3: Container Management and Labeling
All hazardous waste containers must be managed according to EPA and OSHA regulations.[12][13]
-
Container Integrity: Use containers that are in good condition and compatible with the chemical waste.
-
Labeling: Each container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the hazard (e.g., "Toxic," "Irritant").[11][12]
-
Closed Containers: Keep waste containers closed at all times, except when adding waste.[13][14]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[11][13]
-
Location: The SAA must be at or near the point of generation and under the control of the operator.[13]
-
Accumulation Limits: Do not exceed 55 gallons of non-acutely hazardous waste or one quart of acutely hazardous waste in your SAA.[13]
-
Segregation: Store incompatible waste streams separately within the SAA to prevent accidental mixing.[11]
Step 5: Final Disposal
Disposal of this compound waste must be handled by a licensed professional waste disposal service.[1][2]
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a certified hazardous waste contractor.
-
Incineration: The recommended method of disposal for this type of organic compound is high-temperature incineration with appropriate flue gas scrubbing.[2]
-
Landfill Prohibition: Do not dispose of this chemical in the regular trash or down the drain.[15] Land disposal is generally restricted for untreated hazardous wastes.[16]
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and your institution's EHS department.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: If it is safe to do so, prevent the spread of the spill using absorbent materials.
-
Cleanup: Do not attempt to clean up a large spill unless you are trained to do so. Await the arrival of trained emergency personnel. For small spills, use an appropriate absorbent material, collect it in a sealed container, and dispose of it as hazardous waste.[2]
Quantitative Data Summary
| Regulatory Limit | Value | Source |
| SAA Non-Acutely Hazardous Waste | ≤ 55 gallons | [13] |
| SAA Acutely Hazardous Waste | ≤ 1 quart | [13] |
| VSQG Generation Limit | ≤ 100 kg/month | [17] |
| SQG Generation Limit | > 100 kg to < 1000 kg/month | [12] |
| LQG Generation Limit | ≥ 1000 kg/month | [12] |
VSQG: Very Small Quantity Generator; SQG: Small Quantity Generator; LQG: Large Quantity Generator
References
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American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]
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Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
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University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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Environmental Marketing Services. (2024). Laboratory Chemical Disposal. Retrieved from [Link]
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Capot Chemical. (2025). MSDS of N-(3-Fluoro-4-nitrophenyl)acetamide. Retrieved from [Link]
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Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]
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Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide
This document provides essential, immediate safety and logistical information for the handling of N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide (CAS No. 1357942-94-9). As comprehensive toxicological data for this specific compound is not thoroughly established, this guide synthesizes information from structurally related fluorinated and nitroaromatic compounds to establish a robust safety protocol.[1][2] The core principle of this guide is risk mitigation through a multi-layered defense system, prioritizing engineering controls and supplementing them with appropriate Personal Protective Equipment (PPE).
Hazard Assessment and Compound Profile
This compound is a fluorinated nitroaromatic compound.[3] The introduction of fluorine and a nitro group into the aromatic ring significantly alters its chemical and toxicological properties.[4] While specific data is limited, a hazard assessment based on analogous compounds suggests a profile of irritation and potential toxicity.[2][5] All personnel must treat this compound as hazardous, exercising caution to prevent all routes of exposure.
| Property | Value / Assessment | Source(s) |
| CAS Number | 1357942-94-9 | [3][6] |
| Molecular Formula | C8H5F3N2O3 | [3] |
| Inferred Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[2][7] May cause respiratory irritation.[1][5] | Based on analogous compounds |
| Reactivity | Stable under normal conditions. Avoid strong oxidizing agents.[7] | Based on analogous compounds |
| Hazardous Decomposition | Combustion may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and highly toxic Hydrogen Fluoride (HF).[7] | Based on analogous compounds |
The Hierarchy of Controls: A Multi-Layered Defense
Before any PPE is selected, the primary methods for exposure control must be implemented. PPE is the last line of defense, used when engineering and administrative controls cannot eliminate the risk.
-
Engineering Controls: This is the most critical layer. All handling of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4] For highly sensitive or larger-scale operations, a glove box is recommended.[4]
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for handling this compound.[4] Ensure all users are trained on the specific hazards.[4] Avoid working alone when handling significant quantities.[4]
-
Personal Protective Equipment (PPE): The final barrier between the researcher and the chemical hazard.
Personal Protective Equipment (PPE): A Detailed Protocol
The selection of PPE is contingent on the specific procedure being performed. The following guidelines represent the minimum required protection.
Eye and Face Protection
Due to the severe eye irritation potential of related compounds, robust eye protection is mandatory.[2][7]
-
Minimum Requirement: Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or EN 166 standards must be worn at all times.[8]
-
Enhanced Precaution: When there is a significant risk of splashing or dust generation (e.g., weighing, transferring solids), a full-face shield must be worn in addition to chemical splash goggles.[4][9]
Hand Protection
The potential for skin irritation and absorption necessitates careful glove selection.[2] Double-gloving is recommended to provide a fail-safe barrier.[4]
-
Glove Type: Nitrile gloves are a suitable choice for incidental contact and short-term protection.[8] Always consult the manufacturer's compatibility chart for specific breakthrough times.
-
Protocol:
-
Inspect gloves for any signs of degradation or puncture before each use.
-
Wear two pairs of nitrile gloves (double-gloving).
-
Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1]
-
Dispose of contaminated gloves immediately in the designated hazardous waste stream.[2]
-
Wash hands thoroughly with soap and water after removing gloves.[1]
-
Body Protection
Protecting the skin from accidental contact is crucial.
-
Laboratory Coat: A flame-resistant lab coat should be worn at all times and kept fully buttoned.[4][8]
-
Additional Protection: For larger-scale work or when handling solutions, a chemical-resistant apron over the lab coat is required.
-
Personal Attire: Long pants and closed-toe, closed-heel shoes that cover the entire foot are mandatory.[9] Avoid fabrics like polyester or acrylic which can melt if exposed to certain chemicals or heat.[9]
Respiratory Protection
While engineering controls are the primary defense against inhalation, respiratory protection may be necessary in specific situations.
-
Standard Operations: When working within a properly functioning chemical fume hood, additional respiratory protection is typically not required.
-
Emergency or High-Risk Scenarios: In the event of a large spill outside of a fume hood or failure of engineering controls, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (e.g., OV/AG/P99 or ABEK-P2) must be used by trained personnel.[1] All respirator use requires prior medical evaluation and fit-testing.[9]
Procedural Guidance: Safe Handling and Disposal
Adherence to strict protocols is essential for safety. The following workflow outlines the key steps for handling this compound and its associated waste.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
